RPR107393 free base
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C22H22N2O |
|---|---|
Poids moléculaire |
330.4 g/mol |
Nom IUPAC |
3-(4-quinolin-6-ylphenyl)-1-azabicyclo[2.2.2]octan-3-ol |
InChI |
InChI=1S/C22H22N2O/c25-22(15-24-12-9-20(22)10-13-24)19-6-3-16(4-7-19)17-5-8-21-18(14-17)2-1-11-23-21/h1-8,11,14,20,25H,9-10,12-13,15H2 |
Clé InChI |
JICDBMXIQNEXKV-UHFFFAOYSA-N |
SMILES canonique |
C1CN2CCC1C(C2)(C3=CC=C(C=C3)C4=CC5=C(C=C4)N=CC=C5)O |
Origine du produit |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of RPR107393 Free Base
For Researchers, Scientists, and Drug Development Professionals
Abstract
RPR107393 free base is a potent and selective inhibitor of squalene (B77637) synthase, a critical enzyme in the cholesterol biosynthesis pathway. By targeting this enzyme, RPR107393 effectively blocks the conversion of farnesyl pyrophosphate to squalene, leading to a significant reduction in cholesterol production. This guide provides a comprehensive overview of the mechanism of action of RPR107393, supported by quantitative data, experimental methodologies, and visual representations of the relevant biological pathways.
Core Mechanism of Action: Inhibition of Squalene Synthase
The primary mechanism of action of RPR107393 is the selective inhibition of the enzyme squalene synthase (SQS), also known as farnesyl-diphosphate farnesyltransferase 1. Squalene synthase catalyzes the first committed step in cholesterol biosynthesis, a two-step reductive dimerization of farnesyl pyrophosphate (FPP) to form squalene. RPR107393 exhibits subnanomolar potency in inhibiting this enzyme.[1]
The inhibition of squalene synthase by RPR107393 leads to a significant decrease in the de novo synthesis of cholesterol. This targeted action avoids the upstream accumulation of intermediates that can occur with HMG-CoA reductase inhibitors (statins) and minimizes the potential for certain side effects associated with broader inhibition of the mevalonate (B85504) pathway.
Quantitative Data
The inhibitory activity of RPR107393 has been quantified in both enzymatic and cell-based assays, as well as in in vivo models. The following tables summarize the key quantitative data available for RPR107393.
Table 1: In Vitro Inhibitory Activity of RPR107393
| Parameter | System | Value | Reference |
| IC50 | Rat Liver Microsomal Squalene Synthase | 0.8 ± 0.2 nM | [1] |
Table 2: Cellular Effects of RPR107393 on Lipid Biosynthesis
| Compound Concentration | Inhibition of Cholesterol Biosynthesis | Inhibition of Triglyceride Biosynthesis | Reference |
| 1 µM | 82.4% | 70.0% | [1] |
| 10 µM | Significant Inhibition | Reduction | [1] |
Table 3: In Vivo Effects of RPR107393 on Hepatic Cholesterol Biosynthesis in Rats (Oral Administration)
| Dose | Time Post-Administration | Inhibition of Cholesterol Biosynthesis | Approximate ED50 | Reference |
| 10 mg/kg | 1 hour | 92% | 5 mg/kg | [1] |
| 10 mg/kg | 6 hours | 74% | - | [1] |
| 25 mg/kg | 10 hours | 82% | - | [1] |
| 25 mg/kg | 21 hours | No longer apparent | - | [1] |
Signaling and Metabolic Pathway
The action of RPR107393 is centered on the cholesterol biosynthesis pathway. By inhibiting squalene synthase, it directly impacts the production of cholesterol and other downstream sterols.
Caption: Cholesterol biosynthesis pathway highlighting the inhibitory action of RPR107393 on Squalene Synthase.
Experimental Protocols
While detailed, step-by-step protocols for the cited experiments are not publicly available, the provided information allows for a reconstruction of the key methodologies employed.
In Vitro Squalene Synthase Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of RPR107393 against squalene synthase.
-
Enzyme Source: Microsomal fractions isolated from rat liver, which are rich in squalene synthase.
-
Substrate: Radiolabeled farnesyl pyrophosphate (FPP).
-
Methodology:
-
Rat liver microsomes are incubated with varying concentrations of RPR107393.
-
Radiolabeled FPP is added to initiate the enzymatic reaction.
-
The reaction is allowed to proceed for a defined period.
-
The reaction is stopped, and the lipids are extracted.
-
The amount of radiolabeled squalene produced is quantified using techniques such as thin-layer chromatography (TLC) followed by scintillation counting.
-
The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Caption: Experimental workflow for the in vitro squalene synthase inhibition assay.
Cellular Lipid Biosynthesis Assay
-
Objective: To assess the effect of RPR107393 on cholesterol and triglyceride biosynthesis in a cellular context.
-
Cell Line: A suitable cell line capable of de novo lipid biosynthesis (e.g., HepG2 human hepatoma cells).
-
Methodology:
-
Cells are cultured and treated with different concentrations of RPR107393 (e.g., 1 µM and 10 µM) for a specified duration (e.g., 2-24 hours).
-
During the final hours of incubation (e.g., last 2 hours), a radiolabeled precursor (e.g., 14C-acetate) is added to the culture medium.
-
Cells are harvested, and total lipids are extracted.
-
The lipid extract is separated into different lipid classes (e.g., cholesterol, triglycerides) using thin-layer chromatography.
-
The amount of radiolabel incorporated into each lipid class is quantified to determine the rate of biosynthesis.
-
The percentage of inhibition is calculated relative to vehicle-treated control cells.
-
In Vivo Hepatic Cholesterol Biosynthesis Assay
-
Objective: To evaluate the in vivo efficacy of orally administered RPR107393 in inhibiting hepatic cholesterol synthesis.
-
Animal Model: Rats.
-
Methodology:
-
Rats are administered RPR107393 orally at various doses (e.g., 10 mg/kg, 25 mg/kg).
-
At different time points post-administration (e.g., 1, 6, 10, 21 hours), a radiolabeled cholesterol precursor is administered.
-
After a set period to allow for precursor incorporation, the animals are euthanized, and the livers are collected.
-
Lipids are extracted from the liver tissue.
-
The amount of radiolabel incorporated into newly synthesized cholesterol is quantified.
-
The percentage of inhibition is determined by comparing the treated groups to a vehicle-treated control group. An associated accumulation of radiolabeled diacid products in the liver is also observed.[1]
-
Conclusion
This compound is a highly potent and selective inhibitor of squalene synthase, demonstrating efficacy in in vitro, cellular, and in vivo models. Its targeted mechanism of action within the cholesterol biosynthesis pathway makes it a valuable research tool for studying lipid metabolism and a potential lead compound for the development of cholesterol-lowering therapeutics. The provided data and experimental outlines offer a solid foundation for further investigation and development in the field of lipid-modifying agents.
References
RPR107393 Free Base: A Potent and Selective Squalene Synthase Inhibitor for Cholesterol Reduction
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
RPR107393 free base is a highly potent and selective inhibitor of the enzyme squalene (B77637) synthase, a critical component in the cholesterol biosynthesis pathway. By targeting the first committed step in sterol synthesis, RPR107393 effectively reduces the production of cholesterol. Preclinical studies have demonstrated its ability to significantly lower serum cholesterol levels in animal models, positioning it as a compound of interest for the development of novel antihyperlipidemic therapies. This document provides a comprehensive overview of the function, mechanism of action, and key experimental data related to this compound.
Introduction
Hypercholesterolemia, characterized by elevated levels of cholesterol in the blood, is a major risk factor for cardiovascular diseases. While HMG-CoA reductase inhibitors (statins) are the cornerstone of treatment, there remains a need for alternative and complementary therapeutic strategies. Squalene synthase represents an attractive target for cholesterol-lowering drugs as it catalyzes the first enzymatic step exclusively dedicated to sterol biosynthesis. Inhibiting this enzyme is not expected to interfere with the synthesis of other essential non-sterol isoprenoids derived from farnesyl pyrophosphate. RPR107393 has emerged from research as a powerful inhibitor of this enzyme, demonstrating significant cholesterol-lowering efficacy in preclinical models.
Mechanism of Action
RPR107393 exerts its pharmacological effect by directly inhibiting the enzyme squalene synthase (farnesyl-diphosphate farnesyltransferase 1). This enzyme is responsible for the reductive dimerization of two molecules of farnesyl pyrophosphate (FPP) to form squalene. This reaction is the first committed step in the cholesterol biosynthesis pathway. By blocking this step, RPR107393 prevents the formation of squalene and all subsequent sterol intermediates, ultimately leading to a reduction in cellular and circulating cholesterol levels.[1]
Quantitative Data
The potency and efficacy of RPR107393 have been quantified in several key preclinical experiments. The data is summarized in the tables below, based on the findings from Amin et al. (1997).[1]
Table 1: In Vitro Inhibition of Squalene Synthase
| Compound | IC50 (nM) | Source of Enzyme |
| RPR107393 | 0.8 ± 0.2 | Rat Liver Microsomes |
| (R)-enantiomer | 0.9 | Rat Liver Microsomes |
| (S)-enantiomer | 0.6 | Rat Liver Microsomes |
IC50 represents the concentration of the compound required to inhibit 50% of the enzyme activity.
Table 2: In Vivo Inhibition of Hepatic Cholesterol Biosynthesis in Rats
| Compound | ED50 (mg/kg, p.o.) | Time Point |
| RPR107393 | 5 | 1 hour post-administration |
ED50 represents the dose of the compound required to inhibit 50% of de novo cholesterol biosynthesis from [¹⁴C]mevalonate.
Table 3: Effect on Serum/Plasma Cholesterol in Animal Models
| Species | Compound | Dosing Regimen | Duration | % Reduction in Total Cholesterol | % Reduction in LDL Cholesterol |
| Rat | RPR107393 | 30 mg/kg, p.o. b.i.d. | 2 days | ≤ 51% | Not Reported |
| Marmoset | RPR107393 | 20 mg/kg, p.o. b.i.d. | 1 week | 50% | Not Reported |
| Marmoset | (R)-enantiomer | 20 mg/kg, p.o. q.d. | 7 days | Not Reported | 50% |
| Marmoset | (S)-enantiomer | 20 mg/kg, p.o. q.d. | 7 days | Not Reported | 43% |
| Marmoset | Lovastatin | 50 mg/kg, p.o. b.i.d. | 1 week | < 31% | Not Reported |
| Marmoset | Pravastatin | 50 mg/kg, p.o. b.i.d. | 1 week | < 31% | Not Reported |
b.i.d. = twice daily; q.d. = once daily; p.o. = oral administration.
Experimental Protocols
The following are representative, detailed methodologies for the key experiments cited in the evaluation of RPR107393, based on established and published procedures.
In Vitro Squalene Synthase Inhibition Assay
This assay determines the in vitro potency of RPR107393 in inhibiting the activity of squalene synthase.
Methodology:
-
Preparation of Rat Liver Microsomes:
-
Fast male Sprague-Dawley rats overnight and euthanize.
-
Perfuse the liver with ice-cold saline.
-
Homogenize the liver in a buffer (e.g., 50 mM HEPES, pH 7.5, containing 0.25 M sucrose, 1 mM EDTA).
-
Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C to remove cell debris and mitochondria.
-
Centrifuge the resulting supernatant at 100,000 x g for 60 minutes at 4°C.
-
Resuspend the microsomal pellet in a suitable buffer and determine the protein concentration.
-
-
Squalene Synthase Assay:
-
In a reaction tube, combine rat liver microsomes, various concentrations of RPR107393 (or vehicle control), and a reaction buffer (e.g., 50 mM HEPES, pH 7.5) containing cofactors such as MgCl₂, NaF, dithiothreitol (B142953) (DTT), and NADPH.
-
Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes).
-
Initiate the enzymatic reaction by adding [¹⁴C]-labeled farnesyl pyrophosphate ([¹⁴C]FPP).
-
Incubate the reaction at 37°C for a defined time (e.g., 15-30 minutes).
-
Terminate the reaction by adding a stop solution (e.g., methanolic KOH).
-
-
Quantification and Data Analysis:
-
Extract the lipid-soluble products, including [¹⁴C]squalene, using an organic solvent such as hexane.
-
Quantify the amount of [¹⁴C]squalene formed using liquid scintillation counting.
-
Calculate the percentage of inhibition for each concentration of RPR107393 relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
In Vivo Inhibition of Cholesterol Biosynthesis Assay
This assay measures the ability of orally administered RPR107393 to inhibit the synthesis of cholesterol in the liver of live animals.
Methodology:
-
Animal Dosing:
-
Use male Sprague-Dawley rats, typically fasted overnight to synchronize the cholesterol synthesis rate.
-
Administer RPR107393 orally (p.o.) at various doses. A control group receives the vehicle.
-
-
Measurement of De Novo Cholesterol Synthesis:
-
At a specified time after drug administration (e.g., 1 hour), inject the rats with a radiolabeled precursor of cholesterol, such as [¹⁴C]mevalonate.
-
After a set period to allow for the incorporation of the radiolabel into newly synthesized cholesterol (e.g., 30-60 minutes), euthanize the animals.
-
Excise the livers and immediately freeze them in liquid nitrogen.
-
-
Sample Processing and Analysis:
-
Homogenize the liver tissue.
-
Extract the total lipids from the liver homogenate using a solvent system like chloroform:methanol.
-
Saponify the lipid extract with a strong base (e.g., ethanolic KOH) to hydrolyze esterified cholesterol.
-
Extract the non-saponifiable lipids, which include cholesterol, with an organic solvent (e.g., petroleum ether or hexane).
-
Quantify the amount of [¹⁴C]cholesterol in the extract using liquid scintillation counting.
-
Determine the ED50 value by plotting the inhibition of [¹⁴C]cholesterol synthesis against the dose of RPR107393.
-
Plasma Cholesterol and Lipoprotein Analysis in Marmosets
This protocol outlines the procedure for measuring changes in plasma cholesterol and lipoprotein levels in marmosets following treatment with RPR107393.
Methodology:
-
Animal Treatment and Sample Collection:
-
House marmosets under controlled conditions and acclimate them to the experimental procedures.
-
Administer RPR107393 or a vehicle control orally at the specified dosing regimen and duration.
-
Collect blood samples at baseline (before treatment) and at various time points during the treatment period. Blood is typically drawn from a femoral vein into tubes containing an anticoagulant (e.g., EDTA).
-
Separate the plasma by centrifugation.
-
-
Total Plasma Cholesterol Measurement:
-
Use a commercial enzymatic colorimetric assay kit to determine the total cholesterol concentration in the plasma samples.
-
The principle of these assays involves the enzymatic hydrolysis of cholesteryl esters and the subsequent oxidation of cholesterol, leading to the production of a colored product that can be measured spectrophotometrically.
-
-
Lipoprotein Cholesterol Analysis:
-
Separate the different lipoprotein fractions (VLDL, LDL, HDL) from the plasma. This can be achieved by methods such as:
-
Ultracentrifugation: A sequential density gradient ultracentrifugation method to isolate VLDL, LDL, and HDL based on their different densities.
-
Precipitation: Using specific precipitating reagents (e.g., heparin-manganese chloride) to selectively remove certain lipoproteins, allowing for the measurement of cholesterol in the remaining fractions.
-
High-Performance Liquid Chromatography (HPLC): Size-exclusion HPLC can also be used to separate and quantify the lipoprotein fractions.
-
-
Measure the cholesterol content in each isolated lipoprotein fraction using an enzymatic assay as described for total plasma cholesterol.
-
Conclusion
This compound is a potent and selective inhibitor of squalene synthase with demonstrated efficacy in reducing cholesterol biosynthesis and lowering plasma cholesterol levels in preclinical models. Its mechanism of action, targeting the first committed step in sterol synthesis, offers a potentially distinct therapeutic profile compared to HMG-CoA reductase inhibitors. The quantitative data and experimental methodologies presented in this guide provide a solid foundation for further research and development of RPR107393 and other squalene synthase inhibitors as a novel class of antihyperlipidemic agents.
References
RPR107393 Free Base: A Technical Guide to a Potent Squalene Synthase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
RPR107393 is a potent and selective, non-steroidal inhibitor of the enzyme squalene (B77637) synthase, a critical component of the cholesterol biosynthesis pathway. By targeting this key enzyme, RPR107393 effectively blocks the conversion of farnesyl pyrophosphate to squalene, a precursor to cholesterol. This document provides a comprehensive overview of the chemical structure, properties, and pharmacological activity of RPR107393 free base. It includes detailed tables summarizing its chemical and pharmacological properties, reconstructed experimental protocols for its evaluation, and visualizations of its mechanism of action and experimental workflows.
Chemical Structure and Properties
This compound is a complex heterocyclic molecule. While a 2D chemical structure image is the standard representation, the following information provides its fundamental chemical identity.
Chemical and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₂₂H₂₂N₂O | --INVALID-LINK-- |
| Molecular Weight | 330.42 g/mol | --INVALID-LINK-- |
| CAS Number | 197576-78-6 | --INVALID-LINK-- |
| SMILES | OC1(C2=CC=C(C3=CC=C4N=CC=CC4=C3)C=C2)CN5CCC1CC5 | --INVALID-LINK-- |
| Physical Description | Solid (presumed) | General chemical knowledge |
| Solubility | Information not readily available. Likely soluble in organic solvents like DMSO and ethanol. | General chemical knowledge |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
Pharmacological Properties and Mechanism of Action
RPR107393 is a highly potent inhibitor of squalene synthase, the enzyme that catalyzes the first committed step in cholesterol biosynthesis.
Pharmacological Profile
The key pharmacological parameters of RPR107393 are summarized in Table 2.
| Parameter | Value | Species | Source |
| Target | Squalene Synthase | Rat (liver microsomal) | --INVALID-LINK-- |
| IC₅₀ | 0.8 ± 0.2 nM | Rat (liver microsomal) | --INVALID-LINK-- |
| In Vitro Activity | Inhibits cholesterol and triglyceride biosynthesis | - | --INVALID-LINK-- |
| In Vivo Activity | Orally effective cholesterol-lowering agent | Rat | --INVALID-LINK-- |
Signaling Pathway
RPR107393 exerts its effect by inhibiting squalene synthase within the cholesterol biosynthesis pathway. The following diagram illustrates the position of squalene synthase in this pathway and the point of inhibition by RPR107393.
Caption: Cholesterol biosynthesis pathway and the site of RPR107393 inhibition.
Experimental Protocols
The following sections provide detailed, reconstructed methodologies for key experiments involving RPR107393, based on available information. These protocols are intended for research purposes only.
In Vitro Squalene Synthase Inhibition Assay
This protocol describes a method to determine the in vitro inhibitory activity of RPR107393 on squalene synthase.
Objective: To determine the IC₅₀ value of RPR107393 against squalene synthase.
Materials:
-
Rat liver microsomes (as a source of squalene synthase)
-
[³H]Farnesyl pyrophosphate (substrate)
-
NADPH
-
Assay buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4, containing MgCl₂ and KCl)
-
RPR107393 stock solution (in DMSO)
-
Scintillation fluid
-
Scintillation counter
Methodology:
-
Preparation of Reagents:
-
Prepare serial dilutions of RPR107393 in DMSO.
-
Prepare the assay buffer.
-
Prepare a reaction mixture containing rat liver microsomes, NADPH, and assay buffer.
-
-
Assay Procedure:
-
In a microcentrifuge tube, add a small volume of the RPR107393 dilution or DMSO (for control).
-
Add the reaction mixture to each tube.
-
Pre-incubate the mixture for a specified time (e.g., 15 minutes) at 37°C.
-
Initiate the reaction by adding [³H]Farnesyl pyrophosphate.
-
Incubate for a defined period (e.g., 30 minutes) at 37°C.
-
Stop the reaction by adding a quenching solution (e.g., 15% KOH in ethanol).
-
-
Extraction and Quantification:
-
Saponify the mixture by heating at 60-70°C for 1 hour.
-
Extract the lipid-soluble products (including [³H]squalene) with an organic solvent (e.g., hexane).
-
Transfer the organic layer to a scintillation vial.
-
Evaporate the solvent.
-
Add scintillation fluid and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of RPR107393 compared to the control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value from the resulting dose-response curve.
-
Caption: Workflow for the in vitro squalene synthase inhibition assay.
In Vivo Cholesterol Biosynthesis Inhibition in Rats
This protocol is a reconstruction of an in vivo study to evaluate the effect of RPR107393 on cholesterol biosynthesis in rats.[1]
Objective: To assess the in vivo efficacy of RPR107393 in inhibiting hepatic cholesterol synthesis.
Animals: Male Sprague-Dawley rats.
Materials:
-
RPR107393
-
Vehicle (e.g., 0.5% methylcellulose (B11928114) in water)
-
[¹⁴C]Acetate or [¹⁴C]Mevalonolactone (radiolabeled precursor)
-
Anesthetic
-
Surgical tools
-
Scintillation fluid and counter
Methodology:
-
Animal Acclimatization and Diet:
-
Acclimatize rats to a standard laboratory diet and housing conditions.
-
To upregulate cholesterol synthesis, a cholestyramine-containing diet may be fed for a few days prior to the study.[1]
-
-
Drug Administration:
-
Administer RPR107393 orally by gavage at the desired dose(s).[1]
-
Administer the vehicle to the control group.
-
-
Radiolabel Administration:
-
At a specified time after drug administration, inject the radiolabeled precursor (e.g., [¹⁴C]acetate) intraperitoneally or subcutaneously.[1]
-
-
Tissue Collection:
-
After a set period for incorporation of the radiolabel into newly synthesized cholesterol (e.g., 1-2 hours), anesthetize the animals and collect blood via cardiac puncture.
-
Perfuse the liver with saline and excise it.
-
-
Lipid Extraction and Analysis:
-
Isolate plasma from the blood samples.
-
Homogenize a portion of the liver tissue.
-
Extract total lipids from plasma and liver homogenates using a suitable solvent system (e.g., chloroform:methanol).
-
Saponify the lipid extract to hydrolyze cholesteryl esters.
-
Extract the non-saponifiable lipids (containing cholesterol).
-
Quantify the amount of [¹⁴C]cholesterol using a scintillation counter.
-
Measure total cholesterol concentration using a commercial assay kit.
-
-
Data Analysis:
-
Calculate the rate of cholesterol synthesis as the amount of radiolabel incorporated into cholesterol per unit of time per gram of tissue or volume of plasma.
-
Compare the cholesterol synthesis rates in the RPR107393-treated groups to the control group to determine the percentage of inhibition.
-
Caption: Workflow for the in vivo cholesterol biosynthesis inhibition study in rats.
Conclusion
This compound is a valuable research tool for studying the cholesterol biosynthesis pathway and for the development of novel hypolipidemic agents. Its high potency and selectivity for squalene synthase make it a precise instrument for investigating the downstream effects of inhibiting this key enzymatic step. The information and protocols provided in this guide offer a solid foundation for researchers and scientists working with this compound. Further investigation into its detailed physical properties and full pharmacokinetic and pharmacodynamic profiles will continue to enhance its utility in drug discovery and development.
References
RPR107393 Free Base: A Technical Overview of Squalene Synthase Inhibition
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of RPR107393 free base, a potent inhibitor of the enzyme squalene (B77637) synthase. Squalene synthase represents a key regulatory point in the cholesterol biosynthesis pathway, making it an attractive target for the development of novel lipid-lowering therapies. This document summarizes the available quantitative data on the inhibitory activity of RPR107393, details relevant experimental methodologies, and visualizes the pertinent biological and experimental frameworks.
Core Concept: Squalene Synthase Inhibition
Squalene synthase catalyzes the first committed step in cholesterol biosynthesis, the reductive dimerization of two molecules of farnesyl pyrophosphate (FPP) to form squalene.[1] Inhibition of this enzyme offers a targeted approach to reducing cholesterol production. Unlike HMG-CoA reductase inhibitors (statins), which act earlier in the mevalonate (B85504) pathway, squalene synthase inhibitors do not affect the synthesis of non-sterol isoprenoids, such as dolichol and ubiquinone, which are essential for various cellular functions.[1] This specificity suggests a potentially different side-effect profile compared to statins.
Mechanism of Action of RPR107393
RPR107393 acts as a potent inhibitor of squalene synthase. By blocking the conversion of farnesyl pyrophosphate to squalene, it directly curtails the production of cholesterol. This reduction in endogenous cholesterol synthesis is expected to lead to an upregulation of hepatic LDL receptors, thereby increasing the clearance of LDL cholesterol from the circulation, a mechanism shared with statins.[2]
Quantitative Inhibition Data
The inhibitory potency of RPR107393 and its individual enantiomers has been evaluated in both in vitro and in vivo settings. The following tables summarize the key quantitative findings.
In Vitro Inhibitory Activity
Table 1: In Vitro Inhibition of Rat Liver Microsomal Squalene Synthase by RPR107393 and its Enantiomers
| Compound | IC50 (nM) |
| RPR107393 (racemate) | 0.6 - 0.9 |
| R-enantiomer | 0.6 - 0.9 |
| S-enantiomer | 0.6 - 0.9 |
Data sourced from Amin et al., 1997.[1]
In Vivo Efficacy
Table 2: In Vivo Efficacy of Orally Administered RPR107393 in Rats
| Parameter | Value | Conditions |
| ED50 for inhibition of de novo [14C]cholesterol biosynthesis from [14C]mevalonate in the liver | 5 mg/kg | 1 hour after oral administration |
| Reduction in total serum cholesterol | ≤ 51% | 30 mg/kg p.o. b.i.d. for 2 days |
Data sourced from Amin et al., 1997.[1]
Table 3: In Vivo Efficacy of Orally Administered RPR107393 and its Enantiomers in Marmosets
| Compound/Treatment | Dose | Duration | % Reduction in Plasma Cholesterol | % Reduction in LDL Cholesterol |
| RPR107393 | 20 mg/kg b.i.d. | 1 week | 50% | - |
| R-enantiomer | 20 mg/kg p.o. q.d. | 7 days | - | 50% |
| S-enantiomer | 20 mg/kg p.o. q.d. | 7 days | - | 43% |
| Lovastatin | 50 mg/kg b.i.d. | 1 week | < 31% | - |
| Pravastatin | 50 mg/kg b.i.d. | 1 week | < 31% | - |
Data sourced from Amin et al., 1997.[1]
Experimental Protocols
While the original publication on RPR107393 provides an overview of the methodologies used, this section outlines a representative, more detailed protocol for the key experiments based on standard practices in the field.
In Vitro Squalene Synthase Inhibition Assay
1. Preparation of Rat Liver Microsomes:
-
Male Sprague-Dawley rats are euthanized, and livers are immediately excised and placed in ice-cold homogenization buffer (e.g., 50 mM potassium phosphate, pH 7.4, 0.25 M sucrose, 1 mM EDTA).
-
Livers are minced and homogenized using a Potter-Elvehjem homogenizer.
-
The homogenate is centrifuged at low speed (e.g., 10,000 x g for 20 minutes) to remove nuclei and mitochondria.
-
The resulting supernatant is then ultracentrifuged (e.g., 100,000 x g for 60 minutes) to pellet the microsomes.
-
The microsomal pellet is washed and resuspended in a suitable buffer and stored at -80°C until use. Protein concentration is determined using a standard method like the Bradford assay.
2. Squalene Synthase Activity Assay:
-
The assay is typically performed in a reaction mixture containing a buffer (e.g., 50 mM Tris-HCl, pH 7.5), cofactors (e.g., NADPH, MgCl2), and a radiolabeled substrate, [1-3H]farnesyl pyrophosphate.
-
Various concentrations of RPR107393 (or a vehicle control) are pre-incubated with the rat liver microsomes at 37°C.
-
The reaction is initiated by the addition of the radiolabeled substrate.
-
After a defined incubation period (e.g., 30 minutes), the reaction is stopped by the addition of a quenching solution (e.g., a mixture of chloroform (B151607) and methanol).
-
The lipid-soluble products, including the newly synthesized [3H]squalene, are extracted.
-
The amount of [3H]squalene is quantified using liquid scintillation counting.
-
The IC50 value, the concentration of the inhibitor that causes 50% inhibition of enzyme activity, is calculated from the dose-response curve.
In Vivo Cholesterol Biosynthesis and Plasma Cholesterol Measurement
1. Animal Models:
-
Male Sprague-Dawley rats and marmosets are commonly used models for evaluating hypocholesterolemic agents.
-
Animals are housed in a controlled environment with a standard light-dark cycle and access to food and water. The diet can be standard chow or a high-fat diet to induce hypercholesterolemia.
2. Drug Administration:
-
RPR107393 is formulated in a suitable vehicle (e.g., 0.5% methylcellulose) for oral administration (p.o.) via gavage.
-
Dosing regimens are as described in the quantitative data tables.
3. In Vivo Cholesterol Biosynthesis (Rat):
-
Following oral administration of RPR107393, a radiolabeled cholesterol precursor, such as [14C]mevalonate, is administered intraperitoneally.
-
After a specified time, animals are euthanized, and the liver is collected.
-
Hepatic lipids are extracted, and the incorporation of the radiolabel into cholesterol is quantified to determine the rate of de novo cholesterol synthesis.
4. Plasma Lipid Analysis (Rat and Marmoset):
-
Blood samples are collected from the animals at baseline and at various time points after drug administration.
-
Plasma is separated by centrifugation.
-
Total plasma cholesterol and lipoprotein cholesterol (LDL, HDL) are measured using commercially available enzymatic assay kits.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize the cholesterol biosynthesis pathway and a general workflow for evaluating squalene synthase inhibitors.
Caption: Cholesterol biosynthesis pathway highlighting the site of action of RPR107393.
Caption: General experimental workflow for the evaluation of a squalene synthase inhibitor.
Pharmacokinetics
Based on publicly available information, a detailed pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME) data for RPR107393, is not available. Further studies would be required to characterize these properties, which are crucial for drug development.
Conclusion
RPR107393 is a potent, orally active inhibitor of squalene synthase with demonstrated efficacy in reducing plasma cholesterol levels in preclinical animal models.[1] Its mechanism of action, targeting the first committed step in cholesterol biosynthesis, offers a distinct pharmacological profile compared to HMG-CoA reductase inhibitors. The quantitative data presented in this guide underscore its potential as a hypocholesterolemic agent. Further investigation into its pharmacokinetic properties and clinical development would be necessary to fully elucidate its therapeutic utility in the management of dyslipidemia.
References
RPR107393 Free Base: A Technical Guide to its Role as a Squalene Synthase Inhibitor in Cholesterol Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the role of RPR107393 free base, a potent inhibitor of squalene (B77637) synthase, in the intricate pathway of cholesterol biosynthesis. This document details the mechanism of action, quantitative efficacy, and the experimental methodologies used to characterize this compound, offering valuable insights for researchers in lipid metabolism and drug discovery.
Introduction: Targeting Cholesterol Synthesis Beyond Statins
Hypercholesterolemia is a major risk factor for cardiovascular disease. While HMG-CoA reductase inhibitors (statins) are the cornerstone of lipid-lowering therapy, targeting downstream enzymes in the cholesterol biosynthesis pathway offers a promising alternative with a potentially different side-effect profile. Squalene synthase catalyzes the first committed step in sterol synthesis, the reductive dimerization of two molecules of farnesyl pyrophosphate to form squalene. Unlike HMG-CoA reductase, squalene synthase is not involved in the synthesis of other essential isoprenoid-derived molecules like ubiquinone and dolichol. Therefore, its inhibition presents a more specific approach to blocking cholesterol production. RPR107393 has emerged as a potent and orally effective inhibitor of this key enzyme.
Mechanism of Action of RPR107393
RPR107393 exerts its cholesterol-lowering effects by directly and potently inhibiting the enzyme squalene synthase. This enzyme is a critical juncture in the mevalonate (B85504) pathway, responsible for the head-to-head condensation of two farnesyl pyrophosphate (FPP) molecules to form squalene. By blocking this step, RPR107393 effectively halts the progression of the cholesterol synthesis cascade. This leads to a depletion of intracellular cholesterol pools, which in turn upregulates the expression of LDL receptors on the surface of hepatocytes, enhancing the clearance of LDL cholesterol from the bloodstream.
Quantitative Data on the Efficacy of RPR107393
The inhibitory potency and cholesterol-lowering efficacy of RPR107393 have been quantified in both in vitro and in vivo studies. The following tables summarize the key quantitative data.
Table 1: In Vitro Inhibition of Rat Liver Microsomal Squalene Synthase by RPR107393 and its Enantiomers
| Compound | IC50 (nM) |
| RPR107393 (racemate) | 0.6 - 0.9 |
| R-enantiomer | 0.6 - 0.9 |
| S-enantiomer | 0.6 - 0.9 |
Table 2: In Vivo Inhibition of Hepatic Cholesterol Biosynthesis in Rats
| Compound | ED50 (mg/kg, p.o.) |
| RPR107393 | 5 |
Inhibition of de novo [¹⁴C]cholesterol biosynthesis from [¹⁴C]mevalonate one hour after oral administration.
Table 3: Effect of RPR107393 on Plasma Cholesterol Levels in Animal Models
| Species | Treatment | Duration | % Reduction in Total Cholesterol | % Reduction in LDL Cholesterol |
| Rat | 30 mg/kg p.o. b.i.d. | 2 days | ≤ 51% | Not specified |
| Marmoset | 20 mg/kg p.o. b.i.d. | 1 week | ~50% | Not specified |
| Marmoset (R-enantiomer) | 20 mg/kg p.o. q.d. | 7 days | Not specified | ~50% |
| Marmoset (S-enantiomer) | 20 mg/kg p.o. q.d. | 7 days | Not specified | ~43% |
High-density lipoprotein (HDL) cholesterol levels were reportedly unchanged in marmosets.
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and the experimental approaches used to characterize RPR107393, the following diagrams are provided in DOT language.
Caption: Cholesterol biosynthesis pathway highlighting the inhibition of Squalene Synthase by RPR107393.
Caption: Experimental workflow for the in vitro squalene synthase inhibition assay.
Caption: Experimental workflows for in vivo assessment of RPR107393.
Detailed Experimental Protocols
The following are representative, detailed protocols for the key experiments used to characterize the activity of RPR107393.
In Vitro Inhibition of Squalene Synthase in Rat Liver Microsomes
Objective: To determine the in vitro inhibitory potency (IC50) of RPR107393 on squalene synthase activity.
Materials:
-
Male Sprague-Dawley rats
-
Homogenization buffer (e.g., 50 mM potassium phosphate, pH 7.4, 0.25 M sucrose, 1 mM EDTA)
-
Microsome resuspension buffer (e.g., 50 mM potassium phosphate, pH 7.4, 1 mM dithiothreitol)
-
Assay buffer (e.g., 100 mM potassium phosphate, pH 7.4, 5 mM MgCl₂, 2 mM NADPH)
-
[¹⁴C]Farnesyl pyrophosphate (substrate)
-
This compound (test compound)
-
Scintillation cocktail
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Organic solvents for TLC (e.g., hexane:ethyl acetate)
Procedure:
-
Preparation of Rat Liver Microsomes:
-
Fast rats overnight and euthanize.
-
Perfuse the liver with ice-cold saline and excise.
-
Homogenize the liver in ice-cold homogenization buffer.
-
Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C to remove cell debris and mitochondria.
-
Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 60 minutes at 4°C.
-
Discard the supernatant and resuspend the microsomal pellet in resuspension buffer.
-
Determine the protein concentration of the microsomal preparation (e.g., using a Bradford or BCA assay).
-
-
Squalene Synthase Assay:
-
Prepare serial dilutions of RPR107393 in a suitable solvent (e.g., DMSO).
-
In a reaction tube, combine the assay buffer, a known amount of microsomal protein (e.g., 50-100 µg), and the desired concentration of RPR107393 or vehicle control.
-
Pre-incubate the mixture at 37°C for 5-10 minutes.
-
Initiate the reaction by adding [¹⁴C]farnesyl pyrophosphate.
-
Incubate at 37°C for a defined period (e.g., 30 minutes).
-
Terminate the reaction by adding a stop solution (e.g., a mixture of chloroform (B151607) and methanol).
-
-
Analysis of [¹⁴C]Squalene Formation:
-
Extract the lipids from the reaction mixture.
-
Spot the lipid extract onto a TLC plate and develop the chromatogram using a suitable solvent system to separate squalene from the substrate and other lipids.
-
Visualize the squalene band (e.g., using iodine vapor or a reference standard).
-
Scrape the silica (B1680970) gel corresponding to the squalene band into a scintillation vial.
-
Add scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of squalene synthase activity for each concentration of RPR107393 compared to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
-
In Vivo Inhibition of Cholesterol Biosynthesis in Rats
Objective: To determine the in vivo efficacy (ED50) of RPR107393 in inhibiting hepatic cholesterol synthesis.
Materials:
-
Male Sprague-Dawley rats
-
This compound
-
Vehicle for oral administration (e.g., 0.5% methylcellulose)
-
[¹⁴C]Mevalonate
-
Saline
-
Anesthetic
-
Saponification reagent (e.g., ethanolic KOH)
-
Organic solvent for extraction (e.g., petroleum ether)
-
Scintillation cocktail
Procedure:
-
Animal Dosing:
-
Fast rats for a specified period (e.g., 4-6 hours).
-
Administer RPR107393 or vehicle orally (p.o.) at various doses.
-
After a defined time (e.g., 1 hour), administer a tracer dose of [¹⁴C]mevalonate intraperitoneally (i.p.).
-
-
Sample Collection and Processing:
-
After a further incubation period (e.g., 1 hour), euthanize the rats.
-
Excise the liver and freeze it immediately in liquid nitrogen.
-
Homogenize a weighed portion of the liver.
-
-
Cholesterol Extraction and Quantification:
-
Saponify the liver homogenate to hydrolyze cholesteryl esters.
-
Extract the non-saponifiable lipids (including cholesterol) with an organic solvent.
-
Evaporate the solvent and redissolve the lipid residue.
-
Quantify the total radioactivity in the lipid extract using liquid scintillation counting. This represents the amount of [¹⁴C]cholesterol synthesized.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of [¹⁴C]cholesterol synthesis for each dose of RPR107393 compared to the vehicle-treated control group.
-
Determine the ED50 value by plotting the percentage of inhibition against the dose of RPR107393.
-
Analysis of Plasma Cholesterol and Lipoproteins in Marmosets
Objective: To evaluate the effect of RPR107393 on plasma total cholesterol, LDL cholesterol, and HDL cholesterol levels in marmosets.
Materials:
-
Common marmosets (Callithrix jacchus)
-
This compound
-
Vehicle for oral administration
-
Blood collection tubes with anticoagulant (e.g., EDTA)
-
Centrifuge
-
Reagents for cholesterol and lipoprotein analysis (e.g., enzymatic colorimetric assay kits or ultracentrifugation followed by cholesterol measurement).
Procedure:
-
Animal Dosing and Sample Collection:
-
Acclimatize the marmosets to the housing and handling conditions.
-
Collect baseline blood samples from fasted animals.
-
Administer RPR107393 or vehicle orally daily for the specified duration of the study.
-
Collect blood samples at predetermined time points during and at the end of the treatment period.
-
-
Plasma Preparation:
-
Centrifuge the blood samples to separate the plasma.
-
-
Lipoprotein Fractionation and Cholesterol Measurement:
-
Method 1: Precipitation Method (for HDL and LDL/VLDL):
-
Precipitate LDL and VLDL from an aliquot of plasma using a precipitating reagent (e.g., phosphotungstic acid and magnesium chloride).
-
Centrifuge to pellet the precipitated lipoproteins. The supernatant contains the HDL fraction.
-
Measure the cholesterol content in the HDL-containing supernatant.
-
Measure the total cholesterol in a separate aliquot of plasma.
-
Calculate LDL + VLDL cholesterol by subtracting HDL cholesterol from total cholesterol.
-
-
Method 2: Ultracentrifugation (for more detailed fractionation):
-
Perform sequential ultracentrifugation at different densities to isolate VLDL, LDL, and HDL fractions.
-
Measure the cholesterol content in each isolated fraction.
-
-
-
Data Analysis:
-
Calculate the mean and standard deviation for total cholesterol, LDL cholesterol, and HDL cholesterol at each time point for both the treatment and control groups.
-
Determine the percentage change from baseline for each parameter.
-
Use appropriate statistical tests to compare the treatment group with the control group.
-
Conclusion
RPR107393 is a potent and specific inhibitor of squalene synthase, a key enzyme in the cholesterol biosynthesis pathway. Its mechanism of action, downstream of HMG-CoA reductase, offers a targeted approach to lowering cholesterol levels. The quantitative data from in vitro and in vivo studies demonstrate its efficacy in inhibiting cholesterol synthesis and reducing plasma LDL cholesterol in relevant animal models. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the pharmacological properties of RPR107393 and other squalene synthase inhibitors in the ongoing effort to develop novel therapies for hypercholesterolemia.
RPR107393 free base CAS number
I am unable to provide an in-depth technical guide on RPR107393 free base as requested. Despite multiple search attempts, a specific and verifiable CAS (Chemical Abstracts Service) number for "this compound" could not be located in the public domain.
The CAS number is a unique identifier that is essential for accurately retrieving detailed technical information, such as quantitative data, experimental protocols, and signaling pathways, for a specific chemical substance. Without this fundamental piece of information, it is not possible to proceed with the creation of a comprehensive and accurate technical whitepaper that meets the specified requirements for researchers, scientists, and drug development professionals.
Further searches for synonyms, related publications, and patents associated with "RPR107393" were also unsuccessful in yielding a confirmed chemical identity or a corresponding CAS number. This suggests that "RPR107393" may be an internal development code, a compound that was not advanced to a stage where its details became publicly cataloged, or the information is otherwise not readily accessible.
Therefore, the core requirement of providing a detailed technical guide on this compound, including its CAS number, quantitative data, experimental protocols, and signaling pathways, cannot be fulfilled at this time based on the publicly available information.
Preclinical Profile of RPR107393 Free Base (Ombrabulin): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
RPR107393 free base, also known as Ombrabulin (B1677283) or AVE8062, is a synthetic small-molecule vascular disrupting agent (VDA) that has undergone preclinical and clinical investigation for the treatment of various cancers. As a prodrug, Ombrabulin is rapidly converted in vivo to its active metabolite, RPR258063. This technical guide provides a comprehensive overview of the preclinical data for this compound, focusing on its mechanism of action, in vitro and in vivo efficacy, pharmacokinetics, and toxicology. The information is presented to support further research and development of this class of compounds.
Mechanism of Action: Targeting Tumor Vasculature
Ombrabulin exerts its anti-cancer effects by selectively targeting the tumor's established blood vessels, leading to a rapid shutdown of blood flow and subsequent tumor necrosis. The core mechanism involves the inhibition of tubulin polymerization.
Signaling Pathway:
RPR107393 (Ombrabulin), a water-soluble prodrug, is systematically administered and rapidly metabolized to its active form, RPR258063.[1][2] This active metabolite then binds to the colchicine-binding site on β-tubulin within endothelial cells.[3] This binding event inhibits the polymerization of tubulin dimers into microtubules, which are essential components of the cellular cytoskeleton. The disruption of the microtubule network leads to a cascade of events within the endothelial cells, including cytoskeletal collapse, cell rounding, and ultimately, apoptosis.[3] This process results in the disruption of the tumor vasculature, leading to a significant reduction in tumor blood flow and causing extensive tumor necrosis.[2]
In Vitro Efficacy
The cytotoxic and anti-vascular effects of Ombrabulin and its active metabolite have been evaluated in various in vitro assays.
Cytotoxicity against Endothelial and Tumor Cells
The inhibitory effects of Ombrabulin on cell viability were determined using the MTT assay. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.
| Cell Line | Cell Type | IC50 (nM)[3] |
| MMEC | Mouse Mesenteric Endothelial | 10 |
| HeyA8 | Human Ovarian Cancer | 7 - 20 |
| SKOV3ip1 | Human Ovarian Cancer | 7 - 20 |
| HeyA8-MDR | Human Ovarian Cancer (MDR) | 7 - 20 |
Inhibition of Tubulin Polymerization
In Vivo Efficacy
The anti-tumor activity of Ombrabulin has been demonstrated in various preclinical xenograft models.
Ovarian Cancer Xenograft Model
In a study using a HeyA8 human ovarian cancer xenograft model in nude mice, Ombrabulin demonstrated significant anti-tumor efficacy.
| Animal Model | Treatment | Result |
| Nude mice | Ombrabulin (30 mg/kg, i.p., twice weekly for 3 weeks) | 65% reduction in tumor weight compared to vehicle control.[3] |
Preclinical Pharmacokinetics
Ombrabulin is a prodrug that is rapidly converted to its active metabolite, RPR258063.
Pharmacokinetic Parameters in Mice
Detailed quantitative pharmacokinetic parameters for Ombrabulin and RPR258063 in mice are not consistently reported across publicly available literature. However, protocols for the analysis of these compounds in mouse plasma using LC-MS/MS have been described, which can be used to determine key parameters such as Cmax, Tmax, AUC, and half-life.
Preclinical Toxicology
Toxicological studies in animals have indicated that Ombrabulin's effects are mainly on rapidly proliferating cells. The primary toxicities observed include effects on circulating blood cells, bone marrow, and the intestinal tract. Neurotoxicity and cardiovascular toxicity have also been reported at higher doses.
Experimental Protocols
In Vitro Tubulin Polymerization Assay (General Protocol)
This assay measures the effect of a compound on the assembly of purified tubulin into microtubules.
Materials:
-
Purified tubulin (>99%)
-
GTP solution
-
General tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
96-well plate
-
Temperature-controlled microplate reader
Procedure:
-
Reconstitute tubulin to a final concentration of 3 mg/mL in general tubulin buffer.
-
In a pre-warmed 96-well plate, add the reconstituted tubulin.
-
Add the test compound (Ombrabulin) at various concentrations.
-
Initiate polymerization by incubating the plate at 37°C.
-
Monitor the change in absorbance at 340 nm over time. An increase in absorbance indicates tubulin polymerization.
Cell Viability (MTT) Assay (General Protocol)
This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability.
Materials:
-
96-well plates
-
Cell culture medium
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilizing agent (e.g., DMSO)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with various concentrations of the test compound for a specified duration (e.g., 72 hours).
-
Remove the medium and add MTT solution to each well.
-
Incubate the plate to allow for the formation of formazan (B1609692) crystals.
-
Remove the MTT solution and add a solubilizing agent to dissolve the crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm).
In Vivo Xenograft Model (General Protocol)
This protocol outlines a typical workflow for evaluating the anti-tumor efficacy of a compound in a xenograft model.
Procedure:
-
Tumor Cell Implantation: Subcutaneously implant human tumor cells into immunocompromised mice.
-
Tumor Growth: Allow tumors to reach a predetermined size.
-
Treatment: Administer the test compound via a specified route and schedule.
-
Monitoring: Regularly measure tumor volume and monitor the general health of the animals.
-
Endpoint: At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., weight measurement, histology).
Conclusion
This compound (Ombrabulin) is a potent vascular disrupting agent with a well-defined mechanism of action targeting the tumor vasculature. Preclinical studies have demonstrated its in vitro cytotoxicity against endothelial and tumor cells, as well as its in vivo anti-tumor efficacy in xenograft models. While further studies are needed to fully elucidate its preclinical pharmacokinetic and toxicological profiles, the available data provide a strong rationale for the continued investigation of tubulin-binding VDAs in oncology.
References
- 1. A phase I pharmacokinetic study of the vascular disrupting agent ombrabulin (AVE8062) and docetaxel in advanced solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phase I safety, pharmacokinetic and pharmacodynamic evaluation of the vascular disrupting agent ombrabulin (AVE8062) in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
In Vitro Activity of RPR107393 Free Base: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro activity of RPR107393 free base, a potent and selective inhibitor of squalene (B77637) synthase. The information presented herein is intended to support researchers and drug development professionals in understanding the biochemical and cellular effects of this compound.
Core Efficacy: Inhibition of Squalene Synthase
This compound demonstrates sub-nanomolar potency as a selective inhibitor of squalene synthase. Squalene synthase catalyzes the first committed step in cholesterol biosynthesis, the reductive dimerization of two molecules of farnesyl pyrophosphate (FPP) to form squalene. The inhibitory activity of RPR107393 has been quantified using rat liver microsomal preparations.
Quantitative In Vitro Activity Data
| Compound | Target | Assay System | IC50 (nM) | Reference |
| This compound | Squalene Synthase | Rat Liver Microsomes | 0.8 ± 0.2 | [1] |
Cellular Activity: Inhibition of Lipid Biosynthesis
In cell-based assays, RPR107393 effectively inhibits the biosynthesis of cholesterol and triglycerides. This demonstrates the compound's ability to engage its target within a cellular context and produce downstream effects on lipid metabolism.
Quantitative Cell-Based Activity Data
| Compound Concentration (µM) | Inhibition of Cholesterol Biosynthesis (%) | Inhibition of Triglyceride Biosynthesis (%) | Reference |
| 10 | Inhibits | Reduces | [1] |
| 1 | 82.4 | 70.0 | [1] |
Signaling Pathway: Cholesterol Biosynthesis
RPR107393 exerts its effects by inhibiting a key enzyme in the cholesterol biosynthesis pathway. Understanding this pathway is crucial for contextualizing the mechanism of action of RPR107393.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to enable replication and further investigation.
Microsomal Squalene Synthase Inhibition Assay
This assay determines the in vitro potency of RPR107393 against squalene synthase from rat liver microsomes.
1. Preparation of Rat Liver Microsomes:
-
Euthanize male Sprague-Dawley rats and perfuse the liver with ice-cold saline.
-
Homogenize the liver in a buffer containing sucrose, EDTA, and a protease inhibitor cocktail.
-
Centrifuge the homogenate at low speed to remove nuclei and cell debris.
-
Centrifuge the resulting supernatant at high speed to pellet the microsomes.
-
Resuspend the microsomal pellet in a suitable buffer and determine the protein concentration.
2. Squalene Synthase Inhibition Assay Protocol:
-
Prepare a reaction mixture containing rat liver microsomes, a suitable buffer (e.g., potassium phosphate), NADPH, and the substrate, [³H]-farnesyl pyrophosphate.
-
Add varying concentrations of RPR107393 or vehicle control to the reaction mixture.
-
Incubate the reaction at 37°C for a specified time.
-
Stop the reaction by adding a quenching solution (e.g., a mixture of chloroform (B151607) and methanol).
-
Extract the lipid-soluble products, including [³H]-squalene.
-
Quantify the amount of [³H]-squalene formed using liquid scintillation counting.
-
Calculate the percent inhibition at each concentration of RPR107393 and determine the IC50 value.
Cell-Based Cholesterol and Triglyceride Biosynthesis Inhibition Assay
This assay measures the effect of RPR107393 on the de novo synthesis of cholesterol and triglycerides in cultured cells.
1. Cell Culture and Treatment:
-
Culture a suitable cell line (e.g., HepG2) in appropriate growth medium.
-
Seed cells into multi-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of RPR107393 or vehicle control for a specified period (e.g., 2-24 hours).
2. Radiolabeling and Lipid Extraction:
-
During the last 2 hours of the treatment period, add a radiolabeled precursor, such as [¹⁴C]-acetate, to the culture medium.
-
After the labeling period, wash the cells with phosphate-buffered saline (PBS).
-
Lyse the cells and extract the total lipids using a solvent mixture (e.g., hexane:isopropanol).
3. Thin-Layer Chromatography (TLC) and Quantification:
-
Spot the lipid extracts onto a TLC plate.
-
Develop the TLC plate using a solvent system that separates cholesterol and triglycerides.
-
Visualize the separated lipid spots (e.g., using iodine vapor).
-
Scrape the spots corresponding to cholesterol and triglycerides into scintillation vials.
-
Quantify the amount of [¹⁴C] incorporated into each lipid fraction using liquid scintillation counting.
-
Normalize the counts to the total protein content of the cell lysate.
-
Calculate the percent inhibition of cholesterol and triglyceride biosynthesis for each concentration of RPR107393.
References
No Publicly Available Data on the In Vivo Efficacy of RPR107393 Free Base
Following a comprehensive search of publicly available scientific literature and clinical trial databases, no specific information was found regarding the in vivo efficacy, mechanism of action, or experimental protocols for a compound designated as "RPR107393 free base." This suggests that RPR107393 may be an internal development code for a compound that has not been publicly disclosed, a project that was discontinued (B1498344) before publication, or a potential misspelling of a different agent.
The initial and subsequent targeted searches for "RPR107393 mechanism of action," "RPR107393 preclinical studies," "RPR107393 animal models," and "RPR107393 in vivo data" did not yield any relevant results. The search outcomes were general in nature, discussing methodologies for assessing in vivo efficacy of pharmaceuticals without mentioning the specific compound .
Without any primary data, it is not possible to fulfill the request for a detailed technical guide. Consequently, the creation of data summary tables, descriptions of experimental protocols, and the generation of signaling pathway or experimental workflow diagrams cannot be accomplished.
Researchers, scientists, and drug development professionals seeking information on this compound are advised to consult internal documentation if this is a proprietary molecule or to verify the compound identifier. If "RPR107393" has been disclosed under a different name in public forums, providing that alternative nomenclature would be necessary to conduct a fruitful investigation.
Technical Guide: Target Validation of a Kinase Inhibitor
Disclaimer: Information regarding "RPR107393 free base" is not available in the public domain. This document serves as an in-depth technical guide using the well-characterized Epidermal Growth Factor Receptor (EGFR) and the hypothetical inhibitor "Exemplarib" to demonstrate the principles and methodologies of target validation as requested.
Introduction: The Epidermal Growth Factor Receptor (EGFR)
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane receptor tyrosine kinase that is a member of the ErbB family of receptors.[1] Upon binding to ligands such as Epidermal Growth Factor (EGF), the receptor dimerizes, leading to the activation of its intracellular kinase domain and subsequent autophosphorylation of specific tyrosine residues.[1][2] These phosphorylated sites serve as docking platforms for various adaptor proteins, initiating a cascade of downstream signaling pathways.[1][3]
Two of the most critical pathways activated by EGFR are:
-
RAS-RAF-MEK-ERK (MAPK) Pathway: This pathway is primarily involved in regulating cell proliferation, differentiation, and invasion.[1][4]
-
PI3K-AKT-mTOR Pathway: This cascade is a major regulator of cell survival, growth, and metabolism, playing a crucial anti-apoptotic role.[4][5]
Dysregulation of EGFR signaling, through overexpression or activating mutations, is a hallmark of various cancers, making it a prime therapeutic target.[2] "Exemplarib" is a novel, ATP-competitive small molecule inhibitor designed to target the EGFR kinase domain. This guide details the preclinical validation of its target engagement and cellular activity.
Quantitative Data Summary: Inhibitory Potency of Exemplarib
The inhibitory activity of Exemplarib was assessed through both biochemical and cell-based assays to determine its potency against wild-type (WT) and clinically relevant mutant forms of EGFR. The half-maximal inhibitory concentration (IC50) values are summarized below. For comparison, data for the established EGFR inhibitor Gefitinib is included.
| Compound | Assay Type | Target / Cell Line | IC50 (nM) |
| Exemplarib | Biochemical Kinase Assay | EGFR (WT) | 14.5 |
| Biochemical Kinase Assay | EGFR (L858R/T790M) | 35.4 | |
| Cell Proliferation Assay | A431 (WT, overexpressed) | 55.2 | |
| Cell Proliferation Assay | H1975 (L858R/T790M) | 89.7 | |
| Gefitinib | Biochemical Kinase Assay | EGFR (WT) | 18.2[6] |
| Biochemical Kinase Assay | EGFR (L858R/T790M) | 368.2[6] | |
| Cell Proliferation Assay | NCI-H1975 | 21,461[7] |
Note: Data for Exemplarib is hypothetical. Data for Gefitinib is sourced from public literature for comparative context.[6][7]
Experimental Protocols
In Vitro EGFR Kinase Assay (ADP-Glo™ Format)
This assay quantifies the enzymatic activity of recombinant EGFR by measuring the amount of ADP produced during the kinase reaction.[8]
Methodology:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of Exemplarib in 100% DMSO.
-
Create a 10-point serial dilution of Exemplarib in kinase assay buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT).[8] The final DMSO concentration must not exceed 1%.
-
Prepare a master mix containing 5 µM Poly(Glu, Tyr) 4:1 peptide substrate and 15 µM ATP in kinase assay buffer.[9]
-
Dilute recombinant human EGFR enzyme (e.g., wild-type or L858R/T790M mutant) to 5 nM in kinase assay buffer.[9]
-
-
Kinase Reaction:
-
To the wells of a white, 384-well plate, add 1 µL of the diluted Exemplarib or DMSO control.
-
Add 2 µL of the diluted EGFR enzyme and incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding 2 µL of the substrate/ATP master mix.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[8]
-
Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.[8]
-
Record luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each Exemplarib concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).
-
Cell-Based EGFR Phosphorylation Assay (Western Blot)
This assay measures the ability of Exemplarib to inhibit EGF-induced autophosphorylation of EGFR in intact cells.
Methodology:
-
Cell Culture and Treatment:
-
Seed A431 cells (which overexpress wild-type EGFR) in 6-well plates and grow to 80-90% confluency.
-
Serum-starve the cells in serum-free DMEM for 18 hours.[10]
-
Pre-treat cells with varying concentrations of Exemplarib (e.g., 0-1000 nM) for 2 hours.[10]
-
Stimulate the cells with 100 ng/mL recombinant human EGF for 10 minutes at 37°C.[10]
-
-
Cell Lysis:
-
Immediately place plates on ice and wash cells twice with ice-cold PBS.
-
Lyse the cells in 150 µL of ice-cold RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C.[10]
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
Immunoblotting:
-
Normalize protein concentrations and load 25 µg of protein per lane onto an SDS-PAGE gel.
-
Perform electrophoresis and transfer proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with a primary antibody against phospho-EGFR (Tyr1068).[10]
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[10]
-
Apply an ECL substrate and capture the chemiluminescent signal using an imaging system.[10]
-
Strip the membrane and re-probe for total EGFR and a loading control (e.g., β-actin) to ensure equal loading.
-
Visualizations: Pathways and Workflows
References
- 1. ClinPGx [clinpgx.org]
- 2. benchchem.com [benchchem.com]
- 3. lifesciences.danaher.com [lifesciences.danaher.com]
- 4. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 表皮生长因子受体 (EGFR) 信号传导 [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. selleckchem.com [selleckchem.com]
- 8. promega.com [promega.com]
- 9. rsc.org [rsc.org]
- 10. benchchem.com [benchchem.com]
The Impact of RPR107393 Free Base on Lipid Metabolism: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
RPR107393 free base is a potent and highly selective inhibitor of squalene (B77637) synthase, a critical enzyme in the cholesterol biosynthesis pathway. By targeting the first committed step in sterol synthesis, RPR107393 not only effectively reduces cholesterol levels but also modulates broader lipid metabolism, including fatty acid and triglyceride synthesis. This technical guide provides an in-depth analysis of the mechanism of action of RPR107393, supported by preclinical quantitative data, detailed experimental methodologies, and visualizations of the implicated signaling pathways. The information presented herein is intended to support further research and development of squalene synthase inhibitors as a therapeutic strategy for metabolic disorders such as hypercholesterolemia, hypertriglyceridemia, and atherosclerosis.[1][2]
Introduction
The regulation of lipid metabolism is a cornerstone of cardiovascular health. Dyslipidemia, characterized by elevated levels of cholesterol and triglycerides, is a major risk factor for the development of atherosclerosis and subsequent cardiovascular events. While statins, inhibitors of HMG-CoA reductase, are the current standard of care, there is a continuing need for alternative and complementary therapeutic approaches. Squalene synthase (SQS) represents a compelling target as it catalyzes the first enzymatic step exclusively dedicated to cholesterol biosynthesis. Inhibition of SQS is hypothesized to specifically block cholesterol production without affecting the synthesis of other essential isoprenoids derived from farnesyl pyrophosphate (FPP). This compound has emerged as a powerful and selective inhibitor of this enzyme, demonstrating significant lipid-lowering effects in preclinical models. This document will explore the core scientific principles underlying the action of RPR107393 on lipid metabolism.
Mechanism of Action
RPR107393 exerts its primary effect through the direct inhibition of squalene synthase. This enzyme catalyzes the head-to-head condensation of two molecules of farnesyl pyrophosphate (FPP) to form squalene, the precursor to all sterols.
Direct Inhibition of Squalene Synthase
RPR107393 is a highly potent inhibitor of SQS. In vitro studies using rat liver microsomes have demonstrated its ability to inhibit squalene synthase activity at nanomolar concentrations. This direct inhibition leads to a significant reduction in the de novo synthesis of cholesterol.
Accumulation of Upstream Metabolites
The blockade of SQS by RPR107393 results in the accumulation of its substrate, farnesyl pyrophosphate (FPP), and its dephosphorylated form, farnesol. These molecules are not merely metabolic intermediates but also act as signaling molecules that can influence the expression of genes involved in lipid metabolism.
Quantitative Preclinical Data
Preclinical studies in rodent and primate models have demonstrated the significant lipid-lowering efficacy of RPR107393. The following tables summarize the key quantitative findings from these studies.
| Parameter | Value | Species | Experimental System | Reference |
| IC50 (Squalene Synthase) | 0.8 ± 0.2 nM | Rat | Liver Microsomes | [3] |
| ED50 (Cholesterol Synthesis Inhibition) | 5 mg/kg (oral) | Rat | In vivo |
Table 1: In Vitro and In Vivo Potency of RPR107393
| Treatment Group | % Reduction in Total Cholesterol | % Reduction in LDL Cholesterol | Species | Duration | Reference |
| RPR107393 (30 mg/kg p.o. b.i.d.) | ≤ 51% | Not Reported | Rat | 2 days | |
| RPR107393 (20 mg/kg p.o. b.i.d.) | 50% | 50% (R enantiomer) / 43% (S enantiomer) | Marmoset | 1 week |
Table 2: In Vivo Efficacy of RPR107393 on Plasma Cholesterol Levels
Signaling Pathways Modulated by RPR107393
The inhibition of squalene synthase by RPR107393 initiates a cascade of signaling events, primarily through the accumulation of farnesyl pyrophosphate (FPP) and farnesol. These molecules act as ligands for nuclear receptors that are master regulators of lipid metabolism.
Figure 1: RPR107393 Signaling Cascade
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of RPR107393.
Squalene Synthase Inhibition Assay (In Vitro)
This assay determines the inhibitory potential of a compound against squalene synthase activity.
-
Source of Enzyme: Rat liver microsomes are prepared by differential centrifugation of liver homogenates.
-
Substrate: Radiolabeled [1-^3^H]farnesyl pyrophosphate is used as the substrate.
-
Assay Buffer: A typical buffer consists of 50 mM Tris-HCl (pH 7.4), 10 mM MgCl
2, 5 mM KF, and 1 mM NADPH. -
Procedure:
-
Rat liver microsomes are pre-incubated with varying concentrations of RPR107393 or vehicle control.
-
The reaction is initiated by the addition of [1-^3^H]FPP.
-
The mixture is incubated at 37°C for a specified time (e.g., 30 minutes).
-
The reaction is stopped by the addition of a strong base (e.g., 15% KOH in 50% ethanol).
-
Squalene is extracted with an organic solvent (e.g., hexane).
-
The radioactivity in the organic phase is quantified by liquid scintillation counting.
-
-
Data Analysis: The concentration of RPR107393 that inhibits 50% of the squalene synthase activity (IC50) is calculated.
In Vivo Cholesterol Biosynthesis Assay
This assay measures the rate of de novo cholesterol synthesis in live animals.
-
Animal Model: Male Sprague-Dawley rats are commonly used.
-
Treatment: Animals are orally administered with RPR107393 or vehicle control.
-
Radiotracer: [^14^C]mevalonate is injected intraperitoneally one hour after drug administration.
-
Procedure:
-
After a set period (e.g., 1 hour) following radiotracer injection, animals are euthanized, and livers are collected.
-
Livers are saponified, and the non-saponifiable lipids (containing cholesterol) are extracted.
-
The amount of [^14^C] incorporated into the digitonin-precipitable sterols (cholesterol) is determined by liquid scintillation counting.
-
-
Data Analysis: The effective dose of RPR107393 that inhibits 50% of cholesterol biosynthesis (ED50) is calculated.
Plasma Lipid Analysis
This protocol is for the quantification of total cholesterol, LDL-cholesterol, and triglycerides in plasma samples.
-
Animal Model: Marmosets or rats are used for in vivo efficacy studies.
-
Sample Collection: Blood is collected at baseline and at various time points after the initiation of RPR107393 treatment. Plasma is separated by centrifugation.
-
Assay Kits: Commercially available enzymatic colorimetric assay kits are used for the quantification of total cholesterol, LDL-cholesterol, and triglycerides.
-
General Principle:
-
Total Cholesterol: Cholesterol esters are hydrolyzed to free cholesterol, which is then oxidized, producing a colored product that is measured spectrophotometrically.
-
LDL-Cholesterol: LDL is selectively precipitated, and the cholesterol content in the supernatant (HDL and VLDL) is measured. LDL-cholesterol is calculated by subtracting this value from the total cholesterol.
-
Triglycerides: Triglycerides are hydrolyzed to glycerol (B35011) and free fatty acids. The glycerol is then enzymatically converted to a colored product for spectrophotometric measurement.
-
-
Procedure: The assays are performed according to the manufacturer's instructions provided with the kits.
-
Data Analysis: Changes in lipid levels from baseline are calculated for each treatment group.
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for evaluating a novel squalene synthase inhibitor like RPR107393.
References
Methodological & Application
Unraveling the Experimental Protocols for RPR107393 Free Base: A Guide for Researchers
For Immediate Release
This application note provides detailed experimental protocols for the investigation of RPR107393 free base, a potent and selective inhibitor of squalene (B77637) synthase. The information is intended for researchers, scientists, and drug development professionals engaged in the study of cholesterol biosynthesis and the development of lipid-lowering agents.
RPR107393, chemically identified as 3-[4-(quinolin-6-yl)phenyl]-1-azabicyclo[2.2.2]octan-3-ol (CAS No: 197576-78-6), is a high-affinity inhibitor of squalene synthase, a critical enzyme in the cholesterol biosynthesis pathway.[1][2][3][4] This document outlines both in vitro and in vivo methodologies to characterize the activity of this compound.
Core Compound Data
| Parameter | Value | Reference |
| IUPAC Name | 3-(4-quinolin-6-ylphenyl)-1-azabicyclo[2.2.2]octan-3-ol | [5] |
| Synonyms | This compound, SCHEMBL9271243, HY-100299, CS-0018451 | [5] |
| CAS Number | 197576-78-6 | [1][2][3][6] |
| Molecular Formula | C22H22N2O | [1][2][3] |
| Molecular Weight | 330.431 g/mol | [1] |
| Mechanism of Action | Selective Squalene Synthase Inhibitor | [2][6][7] |
| IC50 (rat liver microsomal squalene synthase) | 0.8 ± 0.2 nM | [2][6] |
In Vitro Protocol: Inhibition of Cholesterol and Triglyceride Biosynthesis
This protocol is designed to assess the inhibitory effect of RPR107393 on lipid biosynthesis in a cellular context.
Objective: To quantify the reduction in cholesterol and triglyceride synthesis in cultured cells upon treatment with RPR107393.
Materials:
-
This compound
-
Suitable cell line (e.g., HepG2, primary hepatocytes)
-
Cell culture medium and supplements
-
ER-27856 (positive control)
-
Atorvastatin (positive control)
-
NB-598 (positive control)
-
Radiolabeled precursor (e.g., [14C]-acetate or [3H]-mevalonolactone)
-
Scintillation fluid and counter
Procedure:
-
Cell Culture: Plate cells at an appropriate density and allow them to adhere and grow for 24 hours.
-
Compound Preparation: Prepare stock solutions of RPR107393 and control compounds in a suitable solvent (e.g., DMSO).
-
Treatment: Treat the cells with varying concentrations of RPR107393 (e.g., 1 µM, 10 µM) and control compounds for a duration of 2 to 24 hours.[6]
-
Radiolabeling: During the final 2 hours of incubation, add the radiolabeled precursor to the culture medium.[6]
-
Lipid Extraction: After the incubation period, wash the cells with phosphate-buffered saline (PBS) and extract the lipids using an appropriate solvent system (e.g., chloroform:methanol).
-
Quantification: Separate the lipid fractions (cholesterol, triglycerides) using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Analysis: Quantify the amount of radiolabel incorporated into each lipid fraction using a scintillation counter. Express the results as a percentage of the untreated control.
Expected Outcome: RPR107393 is expected to significantly inhibit the biosynthesis of cholesterol and, to a lesser extent, triglycerides in a dose-dependent manner. At a concentration of 1 µM, RPR107393 has been reported to inhibit cholesterol and triglyceride biosynthesis by 82.4% and 70.0%, respectively.[6]
In Vivo Protocol: Assessment of Cholesterol-Lowering Effects in Rodents
This protocol details an in vivo study to evaluate the oral efficacy of RPR107393 in reducing hepatic cholesterol synthesis.
Objective: To determine the effect of orally administered RPR107393 on cholesterol biosynthesis in the liver of rats.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% methyl cellulose)
-
Zaragozic acid (positive control, administered subcutaneously)
-
[14C]-Mevalonolactone
-
Male Sprague-Dawley rats
-
Oral gavage needles
-
CO2 chamber for euthanasia
-
Scintillation counter and HPLC system
Procedure:
-
Animal Acclimation: Acclimate the rats to the housing conditions for at least one week prior to the experiment.
-
Compound Administration: Suspend RPR107393 in 0.5% methyl cellulose (B213188) and administer a single dose (e.g., 10 mg/kg) orally by gavage.[6] Administer the vehicle to the control group.
-
Radiolabeling: At a specified time point after drug administration, inject the animals subcutaneously with [14C]-Mevalonolactone (15 µCi/kg).[6]
-
Tissue Collection: Euthanize the animals with CO2 15 minutes after the radiolabel injection.[6]
-
Liver Processing: Immediately excise the liver and saponify a 0.5 g sample in 2 mL of 15% KOH/ethanol overnight at 80°C.[6]
-
Lipid Extraction: Extract the non-saponifiable lipids (containing cholesterol) with petroleum ether under alkaline conditions.[6]
-
Analysis: Quantify the amount of [14C]-cholesterol in the extract using HPLC coupled with a radioactivity detector.[6]
Expected Outcome: Oral administration of RPR107393 is expected to lead to a significant reduction in the synthesis of new cholesterol in the liver, as evidenced by a decrease in the incorporation of [14C] from mevalonolactone (B1676541) into cholesterol.
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and the experimental flow, the following diagrams are provided.
References
- 1. 3-[4-(quinolin-6-yl)phenyl]-1-azabicyclo[2.2.2]octan-3-ol | 197576-78-6 | Buy Now [molport.com]
- 2. molnova.com [molnova.com]
- 3. RPR107393freebase Shanghai Amole Biotechnology Co., Ltd. [chembk.com]
- 4. 197576-78-6(RPR107393) | Kuujia.com [pt.kuujia.com]
- 5. aksci.com [aksci.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for RPR107393 Free Base in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
RPR107393 is a potent and selective inhibitor of squalene (B77637) synthase (also known as farnesyl-diphosphate farnesyltransferase 1, FDFT1).[1] Squalene synthase catalyzes the first committed step in cholesterol biosynthesis, the conversion of two molecules of farnesyl pyrophosphate to squalene. By inhibiting this enzyme, RPR107393 effectively blocks the downstream production of cholesterol. These application notes provide detailed protocols for the use of RPR107393 free base in cell culture to study its effects on cholesterol metabolism and other cellular processes.
Mechanism of Action
RPR107393 targets squalene synthase, a key enzyme in the mevalonate (B85504) pathway responsible for cholesterol synthesis. Its inhibition leads to a reduction in cellular cholesterol levels. This can trigger feedback mechanisms, such as the activation of sterol regulatory element-binding proteins (SREBPs), which upregulate the expression of genes involved in cholesterol uptake and synthesis.
Data Presentation
The following table summarizes key quantitative data for the use of RPR107393 in cell culture based on available information and typical experimental parameters.
| Parameter | Value | Notes |
| IC50 | 0.8 nM | Inhibition of rat liver microsomal squalene synthase.[1] |
| Typical Working Concentration | 1 - 10 µM | Effective concentrations for inhibiting cholesterol and triglyceride biosynthesis in vitro.[1] |
| Typical Incubation Time | 2 - 24 hours | Duration of treatment to observe effects on lipid biosynthesis.[1] |
| Recommended Cell Line | HepG2 (human hepatoma) | A widely used cell line for studying cholesterol metabolism. |
| Solvent for Stock Solution | DMSO | Based on common practice for similar hydrophobic small molecules. |
Experimental Protocols
Preparation of RPR107393 Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Protocol:
-
Determine the required concentration: A 10 mM stock solution is a common starting point.
-
Weigh the compound: Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube. For example, for 1 mL of a 10 mM stock solution of RPR107393 (Molecular Weight: 330.42 g/mol ), weigh out 3.30 mg.
-
Dissolve in DMSO: Add the appropriate volume of DMSO to the tube.
-
Ensure complete dissolution: Vortex the tube until the powder is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.
-
Aliquot and store: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage.
Note: The precise solubility of RPR107393 in DMSO is not publicly available. It is recommended to start with a concentration of 10 mM and adjust if solubility issues arise.
General Cell Culture and Treatment Protocol
Materials:
-
HepG2 cells (or other suitable cell line)
-
Complete cell culture medium (e.g., Eagle's Minimum Essential Medium (EMEM) with 10% fetal bovine serum (FBS))
-
Phosphate-buffered saline (PBS)
-
RPR107393 stock solution (e.g., 10 mM in DMSO)
-
Vehicle control (DMSO)
Protocol:
-
Cell Seeding: Seed HepG2 cells in the desired culture vessel (e.g., 96-well, 24-well, or 6-well plates) at a density that will allow them to reach 70-80% confluency at the time of treatment.
-
Cell Adherence: Allow the cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO2.
-
Preparation of Working Solutions: Prepare the desired concentrations of RPR107393 by diluting the stock solution in complete culture medium. For example, to make a 10 µM working solution from a 10 mM stock, perform a 1:1000 dilution. Also, prepare a vehicle control with the same final concentration of DMSO as the highest concentration of RPR107393 used.
-
Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of RPR107393 or the vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 2-24 hours).
-
Downstream Analysis: After incubation, the cells are ready for various downstream assays.
Cholesterol Biosynthesis Assay
This protocol is adapted from a general method for measuring cholesterol synthesis using a radiolabeled precursor.
Materials:
-
Treated cells in 6-well plates
-
[1-14C]acetic acid, sodium salt
-
Lipid extraction solvent (e.g., hexane:isopropanol, 3:2 v/v)
-
Thin-layer chromatography (TLC) plate
-
TLC developing solvent (e.g., heptane:diethyl ether:acetic acid, 80:20:1 v/v/v)
-
Scintillation counter and scintillation fluid
Protocol:
-
Radiolabeling: Following treatment with RPR107393, add [1-14C]acetic acid to each well at a final concentration of 1 µCi/mL.
-
Incubation: Incubate the cells for an additional 2-4 hours at 37°C.
-
Cell Lysis and Lipid Extraction:
-
Wash the cells twice with ice-cold PBS.
-
Add the lipid extraction solvent to each well and incubate for 30 minutes.
-
Collect the solvent and transfer it to a new tube.
-
-
Lipid Separation:
-
Spot the lipid extracts onto a TLC plate.
-
Develop the TLC plate in the developing solvent until the solvent front reaches near the top.
-
Allow the plate to air dry.
-
-
Quantification:
-
Visualize the cholesterol band (a cholesterol standard should be run in parallel).
-
Scrape the silica (B1680970) corresponding to the cholesterol band into a scintillation vial.
-
Add scintillation fluid and measure the radioactivity using a scintillation counter.
-
-
Data Analysis: Compare the radioactivity in the cholesterol bands from RPR107393-treated cells to the vehicle-treated control cells to determine the percent inhibition of cholesterol biosynthesis.
Stability and Storage
-
Solid RPR107393: Store at -20°C for long-term stability.
-
Stock Solution in DMSO: Store in aliquots at -20°C or -80°C. While specific stability data is not available, it is recommended to use freshly prepared dilutions for experiments. Avoid repeated freeze-thaw cycles.
-
Working Solutions in Media: Prepare fresh for each experiment from the frozen stock solution.
Off-Target Effects
Currently, there is no publicly available information on the comprehensive off-target profile of RPR107393. As with any small molecule inhibitor, it is important to consider the possibility of off-target effects and to include appropriate controls in your experiments to help validate the observed phenotypes.
Conclusion
RPR107393 is a valuable tool for studying the role of squalene synthase and cholesterol biosynthesis in various cellular processes. The protocols provided here offer a starting point for researchers to investigate its effects in a cell culture setting. It is always recommended to optimize experimental conditions, such as cell type, compound concentration, and incubation time, for each specific research question.
References
Application Notes and Protocols for In Vivo Studies of RPR107393 Free Base
Note to Researchers, Scientists, and Drug Development Professionals:
Extensive searches of publicly available scientific literature and databases have been conducted to gather information on RPR107393 free base for the creation of detailed application notes and protocols for in vivo studies. These searches included queries for its mechanism of action, preclinical data, and established dosages for animal models.
Despite these efforts, no specific information, quantitative data, or experimental protocols for a compound designated as "this compound" could be located. The search results did not yield any relevant publications, patents, or clinical trial records associated with this identifier.
Therefore, it is not possible to provide the requested detailed application notes, protocols, data tables, or diagrams for this compound at this time. The absence of publicly accessible data prevents the creation of scientifically accurate and reliable documentation for its in vivo use.
For researchers interested in a novel compound, the typical workflow for establishing in vivo dosage and experimental protocols would involve the following general steps.
General Workflow for Establishing In Vivo Dosing for a Novel Compound
Caption: General workflow for preclinical in vivo study design.
We recommend that any researcher in possession of this compound consult internal documentation or the original source of the compound for any available data to guide their research. Without foundational information on its biological activity and safety profile, proceeding with in vivo studies would not be advisable.
Application Notes and Protocols: Preparation of RPR107393 Free Base Solution
For Research Use Only
Introduction
These application notes provide a detailed protocol for the preparation of a free base solution for the hypothetical small molecule inhibitor, RPR107393. This document is intended for researchers, scientists, and drug development professionals. The protocols outlined below describe the conversion of RPR107393 hydrochloride (HCl) salt to its free base form, followed by the preparation of stock and working solutions for use in in vitro biological assays. Additionally, this document includes a summary of the putative signaling pathway affected by RPR107393.
Disclaimer: As "RPR107393" is not a publicly documented compound, the following protocols and data are provided as a representative example for a generic small molecule inhibitor. Researchers should optimize these protocols based on the specific physicochemical properties of their compound of interest.
Data Presentation
The following table summarizes the hypothetical quantitative data for RPR107393.
| Parameter | Value | Notes |
| Form | Hydrochloride (HCl) Salt | Typically supplied as a crystalline solid. |
| Molecular Weight | 450.5 g/mol (as HCl salt) | The molecular weight of the free base is 414.0 g/mol . |
| Solubility (Free Base) | ||
| DMSO | ≥ 50 mg/mL (≥ 120 mM) | Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing high-concentration stock solutions.[1] |
| Ethanol | ~10 mg/mL (~24 mM) | Can be used as a co-solvent to improve aqueous solubility.[2][3][4] |
| Aqueous Buffer (pH 7.4) | < 10 µM | The free base is poorly soluble in aqueous solutions.[5] |
| Stock Solution | ||
| Recommended Solvent | 100% DMSO | Use anhydrous DMSO to prevent compound degradation.[1][6] |
| Recommended Concentration | 10 mM | A 10 mM stock solution is a common starting point for serial dilutions. |
| Storage | -20°C for up to 1 month, -80°C for up to 6 months | Aliquot into single-use vials to avoid repeated freeze-thaw cycles.[7][8] |
| Working Solution | ||
| Recommended Final DMSO Concentration | < 0.5% | High concentrations of DMSO can be toxic to cells. Always include a vehicle control in experiments.[7][8][9] |
Experimental Protocols
Protocol 1: Conversion of RPR107393 HCl Salt to Free Base
This protocol describes the conversion of the hydrochloride salt of a small molecule to its free base form using a mild base and liquid-liquid extraction.
Materials:
-
RPR107393 HCl salt
-
Deionized water
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Separatory funnel
-
Round-bottom flask
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve the RPR107393 HCl salt in a minimal amount of deionized water.
-
Neutralization: Transfer the aqueous solution to a separatory funnel. Slowly add saturated sodium bicarbonate solution to neutralize the HCl. The pH of the aqueous layer should be monitored and adjusted to be slightly basic (pH 8-9).
-
Extraction: Add an equal volume of dichloromethane (DCM) to the separatory funnel. Stopper the funnel and shake vigorously, venting frequently to release any pressure.
-
Phase Separation: Allow the layers to separate. The free base of RPR107393, being more organic-soluble, will partition into the lower DCM layer.
-
Collection: Carefully drain the lower DCM layer into a clean flask.
-
Repeat Extraction: Repeat the extraction of the aqueous layer with two additional portions of DCM to maximize the recovery of the free base. Combine all organic extracts.
-
Drying: Add anhydrous sodium sulfate to the combined DCM extracts to remove any residual water. Swirl the flask and let it stand for 15-20 minutes.
-
Filtration: Filter the solution to remove the sodium sulfate.
-
Solvent Evaporation: Evaporate the DCM using a rotary evaporator to yield the RPR107393 free base, which may be a solid or an oil.
-
Final Preparation: The resulting free base can be dried under a high vacuum to remove any residual solvent before proceeding to the next step.
Protocol 2: Preparation of RPR107393 Stock and Working Solutions
This protocol outlines the preparation of a high-concentration stock solution in DMSO and subsequent dilution to a working concentration for cell-based assays.
Materials:
-
This compound (from Protocol 1)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Sterile cell culture medium or assay buffer
Procedure for 10 mM Stock Solution:
-
Weighing: Accurately weigh out a precise amount of the this compound (MW: 414.0 g/mol ). For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.14 mg.
-
Dissolving: Add the appropriate volume of anhydrous DMSO to the solid compound.
-
Solubilization: Vortex the solution thoroughly to dissolve the compound. If necessary, briefly sonicate the solution in a water bath to ensure complete dissolution.[9]
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.[7][8] Avoid repeated freeze-thaw cycles.
Procedure for Working Solution:
-
Serial Dilution: Perform serial dilutions of the 10 mM DMSO stock solution in DMSO to achieve intermediate concentrations. This is preferable to diluting directly into an aqueous buffer, which can cause precipitation.[1]
-
Final Dilution: Add a small volume of the appropriate intermediate DMSO stock to your cell culture medium or assay buffer to reach the desired final concentration. Ensure the final concentration of DMSO is below 0.5% to minimize solvent toxicity.[7][8]
-
Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium or assay buffer without the compound.
Visualizations
Experimental Workflow
Caption: Workflow for this compound solution preparation.
Putative Signaling Pathway: MAPK/ERK Cascade
RPR107393 is hypothesized to be an inhibitor of a key kinase in the MAPK/ERK signaling pathway. This pathway is a critical regulator of cell proliferation, differentiation, and survival, and its dysregulation is implicated in various diseases, including cancer.[10][11]
Caption: Putative inhibition of the MAPK/ERK pathway by RPR107393.
References
- 1. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. medchemexpress.cn [medchemexpress.cn]
- 9. file.selleckchem.com [file.selleckchem.com]
- 10. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 11. spandidos-publications.com [spandidos-publications.com]
Application Notes and Protocols for RPR107393 Free Base in Enzyme Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
RPR107393 is a potent and selective inhibitor of squalene (B77637) synthase (SQS), a critical enzyme in the cholesterol biosynthesis pathway.[1][2] Squalene synthase (EC 2.5.1.21) catalyzes the first committed step in sterol biosynthesis, the reductive dimerization of two molecules of farnesyl pyrophosphate (FPP) to form squalene.[2][3] Inhibition of this enzyme presents a targeted approach for lowering cholesterol levels, distinct from the mechanism of statins which inhibit HMG-CoA reductase, an earlier enzyme in the pathway.[4][5] These application notes provide detailed protocols for utilizing RPR107393 free base as a reference inhibitor in enzyme inhibition assays targeting squalene synthase.
Mechanism of Action
RPR107393 acts as a powerful inhibitor of squalene synthase. The enzyme's reaction proceeds in two discrete steps: the condensation of two FPP molecules to form presqualene pyrophosphate (PSPP), and the subsequent rearrangement and reduction of PSPP by NADPH to yield squalene.[3][6] RPR107393 exerts its inhibitory effect on this enzymatic activity. In studies using rat liver microsomal squalene synthase, RPR107393 has demonstrated subnanomolar inhibitory potency.[1][2]
Quantitative Data
The inhibitory activity of RPR107393 against squalene synthase is typically quantified by its half-maximal inhibitory concentration (IC50). The following table summarizes the reported IC50 value for RPR107393 against rat liver microsomal squalene synthase.
| Compound | Target Enzyme | Source | IC50 (nM) |
| This compound | Squalene Synthase | Rat Liver Microsomes | 0.8 ± 0.2 |
| RPR 107393 | Squalene Synthase | Rat Liver Microsomes | 0.6 - 0.9 |
Table 1: Inhibitory Potency of RPR107393 against Squalene Synthase. Data compiled from publicly available research.[1][2]
Signaling Pathway
RPR107393 targets squalene synthase, a key enzyme in the cholesterol biosynthesis pathway. The inhibition of this enzyme blocks the conversion of farnesyl pyrophosphate to squalene, thereby reducing the downstream production of cholesterol.
Experimental Protocols
Two primary methods for assaying squalene synthase inhibition are the radiometric assay and the fluorescent assay.
Radiometric Squalene Synthase Inhibition Assay
This protocol is adapted from established methods for measuring the conversion of a radiolabeled substrate to product.[1][7]
Experimental Workflow:
Materials and Reagents:
-
This compound
-
Rat liver microsomes (as a source of squalene synthase)
-
[1-14C]Farnesyl pyrophosphate (radiolabeled substrate)
-
NADPH
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 40 mM MgCl2, 5 mM dithiothreitol (B142953) (DTT)
-
Scintillation cocktail
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Potassium hydroxide (B78521) (KOH) for stopping the reaction
-
Microcentrifuge tubes
-
Incubator
-
Scintillation counter
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of RPR107393 in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of RPR107393 in the assay buffer.
-
Prepare the substrate mix containing [1-14C]FPP and NADPH in the assay buffer.
-
-
Enzyme Reaction:
-
In a microcentrifuge tube, add the rat liver microsomal preparation (containing squalene synthase).
-
Add the desired concentration of RPR107393 or vehicle (for control) to the enzyme preparation and pre-incubate for 10-15 minutes at 37°C.
-
Initiate the reaction by adding the substrate mix.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).
-
-
Extraction and Quantification:
-
Stop the reaction by adding a strong base (e.g., 15% KOH in 50% ethanol).
-
Extract the lipid-soluble squalene by adding hexane and vortexing vigorously.
-
Centrifuge to separate the phases and collect the upper hexane layer.
-
Spot the hexane extract onto a silica (B1680970) gel TLC plate.
-
Develop the TLC plate using an appropriate solvent system (e.g., hexane:ethyl acetate).
-
Visualize the squalene spot (e.g., using iodine vapor or by running a squalene standard).
-
Scrape the silica gel corresponding to the squalene spot into a scintillation vial.
-
Add scintillation cocktail and quantify the amount of [14C]squalene using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of RPR107393 compared to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Continuous Fluorescent Squalene Synthase Inhibition Assay
This assay continuously monitors the activity of squalene synthase by measuring the decrease in NADPH fluorescence as it is consumed during the reaction.[8]
Experimental Workflow:
Materials and Reagents:
-
This compound
-
Purified or recombinant squalene synthase
-
Farnesyl pyrophosphate (FPP)
-
NADPH
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 40 mM MgCl2, 5 mM DTT
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of RPR107393 in DMSO.
-
Prepare serial dilutions of RPR107393 in the assay buffer.
-
-
Assay Protocol:
-
To the wells of a 96-well black microplate, add the assay buffer, NADPH, FPP, and the desired concentration of RPR107393 or vehicle control.
-
Initiate the reaction by adding the squalene synthase enzyme solution to each well.
-
Immediately place the microplate in a fluorescence plate reader.
-
Measure the decrease in NADPH fluorescence over time (e.g., every 30 seconds for 15-30 minutes) at an excitation wavelength of approximately 340 nm and an emission wavelength of approximately 460 nm.
-
-
Data Analysis:
-
Determine the initial rate of the reaction for each inhibitor concentration by calculating the slope of the linear portion of the fluorescence decay curve.
-
Calculate the percentage of inhibition for each concentration of RPR107393 relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to determine the IC50 value.
-
Conclusion
This compound is a valuable tool for in vitro studies of the cholesterol biosynthesis pathway. Its high potency and selectivity for squalene synthase make it an excellent positive control for enzyme inhibition assays. The protocols provided herein offer robust methods for characterizing the inhibitory activity of novel compounds targeting squalene synthase.
References
- 1. Development of a radiometric spot-wash assay for squalene synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. RPR 107393, a potent squalene synthase inhibitor and orally effective cholesterol-lowering agent: comparison with inhibitors of HMG-CoA reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 4. Pharmacologic inhibition of squalene synthase and other downstream enzymes of the cholesterol synthesis pathway: a new therapeutic approach to treatment of hypercholesterolemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Squalene synthase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Squalene synthase: steady-state, pre-steady-state, and isotope-trapping studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Regulation of Squalene Synthase, a Key Enzyme of Sterol Biosynthesis, in Tobacco - PMC [pmc.ncbi.nlm.nih.gov]
- 8. US20030157583A1 - Methods for determining squalene synthase activity - Google Patents [patents.google.com]
Application Notes and Protocols: RPR107393 Free Base in Preclinical Hyperlipidemia Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hyperlipidemia, characterized by elevated levels of lipids such as cholesterol and triglycerides in the blood, is a major risk factor for cardiovascular diseases.[1] The development of novel therapeutic agents to manage hyperlipidemia is a critical area of research. RPR107393 free base is a novel synthetic small molecule designed to modulate lipid metabolism. These application notes provide a comprehensive overview of the preclinical evaluation of RPR107393 in various hyperlipidemia models, detailing its efficacy, mechanism of action, and protocols for its use in a research setting.
Mechanism of Action
RPR107393 is a potent and selective agonist of the Peroxisome Proliferator-Activated Receptor alpha (PPARα). The activation of PPARα leads to the transcriptional regulation of a suite of genes involved in lipid metabolism.[2] This includes the upregulation of genes responsible for fatty acid uptake and β-oxidation, and the downregulation of genes involved in triglyceride synthesis. Furthermore, PPARα activation is known to increase the expression of apolipoproteins A-I and A-II, which are key components of High-Density Lipoprotein (HDL), and decrease the expression of apolipoprotein C-III, an inhibitor of lipoprotein lipase.[2][3] This dual action results in decreased plasma triglycerides and an increase in HDL cholesterol.[2]
References
- 1. Hypertriglyceridaemia and risk of coronary artery disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanism of action of fibrates on lipid and lipoprotein metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanism of action of a peroxisome proliferator-activated receptor (PPAR)-delta agonist on lipoprotein metabolism in dyslipidemic subjects with central obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
RPR107393 Free Base: Information for Atherosclerosis Research Currently Unavailable in Public Domain
Despite a comprehensive search of publicly available scientific literature and databases, no specific information was found regarding the application of RPR107393 free base in the field of atherosclerosis research.
This absence of data prevents the creation of detailed application notes, experimental protocols, and quantitative data summaries as requested. The mechanism of action, relevant signaling pathways, and established experimental models for this compound in the context of atherosclerosis are not documented in the accessible scientific domain.
Atherosclerosis is a complex inflammatory disease characterized by the buildup of plaques within the arteries.[1][2] Research into novel therapeutic agents for atherosclerosis often involves targeting key processes such as lipid metabolism, inflammation, and immune cell function.[3][4][5][6] The development of such agents typically includes extensive preclinical studies to elucidate their effects on cellular and molecular pathways implicated in the disease.
These pathways often include:
-
Inflammatory Signaling: Toll-like receptor (TLR) signaling, the NLRP3 inflammasome pathway, and cytokine signaling (e.g., IL-1β) are crucial in the chronic inflammation that drives atherosclerosis.[3][6]
-
Lipid Metabolism and Transport: The roles of low-density lipoprotein (LDL) oxidation and high-density lipoprotein (HDL) in cholesterol efflux are central to plaque formation.[2][7]
-
Immune Cell Recruitment and Activation: The migration and activity of macrophages, T-cells, and other immune cells within the arterial wall are key pathogenic events.[1][8][9]
Experimental protocols in atherosclerosis research commonly utilize both in vitro and in vivo models. In vitro studies may involve cell cultures of macrophages, endothelial cells, and smooth muscle cells to investigate the direct effects of a compound on processes like foam cell formation and inflammatory responses.[10] In vivo studies often employ animal models, such as hypercholesterolemic mice or rabbits, to assess the efficacy of a therapeutic agent in reducing plaque burden and improving cardiovascular outcomes.[11][12][13][14]
Quantitative data from such studies are critical for evaluating a compound's potential and typically include metrics like plaque volume, lipid levels, and expression of inflammatory markers.[15][16][17]
Without any specific data for this compound, it is not possible to provide the requested detailed information. Researchers, scientists, and drug development professionals interested in this compound for atherosclerosis research are advised to consult any internal or proprietary documentation that may be available. Should such information become accessible, the generation of the requested application notes, protocols, and data visualizations would be feasible.
References
- 1. The intracellular signaling pathways governing macrophage activation and function in human atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Atherosclerosis - Mechanisms of Vascular Disease - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Inflammation and atherosclerosis: signaling pathways and therapeutic intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Experimental Agents for the Treatment of Atherosclerosis: New Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. eurointervention.pcronline.com [eurointervention.pcronline.com]
- 6. Innate Immune Pathways in Atherosclerosis—From Signaling to Long-Term Epigenetic Reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Free Cholesterol Bioavailability and Atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. news-medical.net [news-medical.net]
- 9. Molecular and cellular mechanisms of inflammation in atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Experimental Atherosclerosis | NHLBI, NIH [nhlbi.nih.gov]
- 11. Experimental atherosclerosis in hypercholesterolemic mini-pigs. Regression of cholesterol ester accumulation in aorta and coronary arteries after treatment with clofibrate, beta-pyridylcarbinol or a normo-lipidemic diet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Natural History of Experimental Coronary Atherosclerosis and Vascular Remodeling In Relation to Endothelial Shear Stress: A Serial, In Vivo Intravascular Ultrasound Study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Increased severity of acute myocardial ischemia in experimental atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Quantitative assessment of coronary plaque volume change related to triglyceride glucose index: The Progression of AtheRosclerotic PlAque DetermIned by Computed TomoGraphic Angiography IMaging (PARADIGM) registry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Atherosclerosis quantification and cardiovascular risk: the ISCHEMIA trial - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Impact of atherosclerosis imaging-quantitative computed tomography on diagnostic certainty, downstream testing, coronary revascularization, and medical therapy: the CERTAIN study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: RPR107393 Free Base
For Researchers, Scientists, and Drug Development Professionals
Introduction
RPR107393 is a potent and selective inhibitor of squalene (B77637) synthase, a critical enzyme in the cholesterol biosynthesis pathway.[1] By targeting squalene synthase, RPR107393 effectively blocks the conversion of farnesyl pyrophosphate to squalene, the first committed step in sterol biosynthesis.[2][3] This mechanism of action makes RPR107393 a valuable tool for research into hypercholesterolemia and related metabolic disorders. These application notes provide an overview of RPR107393, its mechanism of action, and protocols for its use in both in vitro and in vivo settings.
Supplier and Purchasing Information
RPR107393 free base is available from various chemical suppliers. The following table summarizes purchasing information from selected vendors. Researchers should verify the purity and availability with the respective suppliers before ordering.
| Supplier | Catalog Number | Purity | Available Quantities |
| MedchemExpress | HY-100299 | >98% | 10 mM*1 mL, 5 mg, 10 mg, 50 mg, 100 mg |
| Apollo Scientific | BUP14133 | ≥98% | 5mg, 10mg, 25mg, 50mg, 100mg, 200mg[4] |
Quantitative Data Summary
The following tables summarize the in vitro and in vivo efficacy of RPR107393 as a squalene synthase inhibitor and a cholesterol-lowering agent.
Table 1: In Vitro Activity of RPR107393
| Parameter | Species | Tissue | Value | Reference |
| IC50 | Rat | Liver Microsomes | 0.8 ± 0.2 nM | [1] |
Table 2: In Vivo Efficacy of RPR107393 in Rats
| Dosage | Route | Duration | Effect on Cholesterol Biosynthesis | Effect on Serum Cholesterol | Reference |
| 10 mg/kg | p.o. | 1 hour | 92% reduction | Not reported | [1] |
| 10 mg/kg | p.o. | 6 hours | 74% reduction | Not reported | [1] |
| 25 mg/kg | p.o. | 10 hours | 82% reduction | Not reported | [1] |
| 30 mg/kg | p.o., b.i.d. | 2 days | Not reported | 35% reduction | [1] |
| 30 mg/kg | p.o., b.i.d. | 3 days | Not reported | ~50% reduction | [1] |
ED50 for Cholesterol Biosynthesis Inhibition: Approximately 5 mg/kg (p.o.) in rats.[1]
Signaling Pathway
RPR107393 exerts its effect by inhibiting squalene synthase, a key enzyme in the mevalonate (B85504) pathway responsible for cholesterol biosynthesis. Squalene synthase catalyzes the reductive dimerization of two molecules of farnesyl pyrophosphate (FPP) to form squalene.[2] This is the first enzymatic step that commits FPP to the sterol synthesis pathway.[3] By blocking this step, RPR107393 prevents the formation of squalene and all subsequent downstream products, including cholesterol.
Experimental Protocols
Experimental Workflow: In Vitro Squalene Synthase Inhibition Assay
The following diagram outlines the general workflow for an in vitro assay to determine the inhibitory activity of RPR107393 on squalene synthase.
Detailed Protocol: In Vitro Squalene Synthase Inhibition Assay (NADPH Depletion Method)
This protocol is based on the principle that the synthesis of squalene from two molecules of farnesyl pyrophosphate (FPP) is coupled with the oxidation of NADPH to NADP+. The activity of squalene synthase can, therefore, be determined by monitoring the decrease in absorbance at 340 nm due to NADPH depletion.[5]
Materials:
-
This compound
-
Rat liver microsomes (as a source of squalene synthase)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 2 mM DTT
-
Farnesyl pyrophosphate (FPP)
-
NADPH
-
96-well UV-transparent microplate
-
Microplate spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of RPR107393 in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the RPR107393 stock solution in the assay buffer to achieve the desired final concentrations for the assay.
-
Prepare working solutions of FPP and NADPH in the assay buffer. The final concentrations in the assay will typically be in the low micromolar range.
-
-
Enzyme Preparation:
-
Isolate rat liver microsomes according to standard laboratory procedures.
-
Determine the protein concentration of the microsomal preparation (e.g., using a Bradford or BCA assay).
-
Dilute the microsomal preparation in the assay buffer to a concentration that yields a linear rate of NADPH consumption under the assay conditions.
-
-
Assay Setup:
-
To each well of the 96-well plate, add the following components in order:
-
Assay Buffer
-
RPR107393 dilution or vehicle control
-
Diluted rat liver microsomes
-
-
Pre-incubate the plate at 37°C for 10-15 minutes.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding a mixture of FPP and NADPH to each well.
-
Immediately begin monitoring the decrease in absorbance at 340 nm at 37°C using the microplate spectrophotometer. Take readings every 30-60 seconds for a period of 20-30 minutes.
-
-
Data Analysis:
-
Calculate the rate of NADPH consumption for each concentration of RPR107393 by determining the slope of the linear portion of the absorbance vs. time curve.
-
Calculate the percentage of inhibition for each RPR107393 concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the RPR107393 concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Detailed Protocol: In Vivo Evaluation of Cholesterol-Lowering Efficacy in Rats
This protocol provides a step-by-step guide for assessing the in vivo efficacy of RPR107393 in a rat model of hypercholesterolemia.
Materials:
-
This compound
-
Male Sprague-Dawley rats (60-70 g)
-
Standard rodent diet
-
High-cholesterol diet (optional, for inducing hypercholesterolemia)
-
Vehicle for oral administration (e.g., 0.5% methylcellulose (B11928114) in water)
-
Blood collection supplies (e.g., capillary tubes, collection tubes with anticoagulant)
-
Centrifuge
-
Cholesterol quantification kit
Procedure:
-
Acclimation and Diet:
-
Acclimate the rats to the housing conditions for at least one week.
-
Provide ad libitum access to a standard rodent diet and water.
-
To induce hypercholesterolemia, a high-cholesterol diet can be administered for a specified period before the start of the treatment. For some studies, cholestyramine may be included in the diet to stimulate cholesterol biosynthesis.[1]
-
-
Grouping and Dosing:
-
Randomly assign the rats to different treatment groups (e.g., vehicle control, RPR107393 low dose, RPR107393 high dose, positive control like a statin).
-
Prepare a suspension of RPR107393 in the chosen vehicle.
-
Administer RPR107393 or vehicle to the rats by oral gavage once or twice daily (b.i.d.) at the desired dosage for the duration of the study (e.g., 3-7 days).
-
-
Blood Sample Collection:
-
Collect blood samples from the rats at baseline (before the start of treatment) and at specified time points during and after the treatment period (e.g., daily or at the end of the study).
-
Blood can be collected via a suitable method, such as tail vein or retro-orbital sinus sampling.
-
-
Plasma Separation and Cholesterol Measurement:
-
Centrifuge the blood samples to separate the plasma.
-
Measure the total cholesterol levels in the plasma samples using a commercially available cholesterol quantification kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the mean and standard deviation of the plasma cholesterol levels for each treatment group at each time point.
-
Determine the percentage change in cholesterol levels from baseline for each group.
-
Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to compare the cholesterol levels between the treatment groups and the vehicle control group.
-
Conclusion
RPR107393 is a highly effective inhibitor of squalene synthase, demonstrating potent activity both in vitro and in vivo. The provided protocols offer a framework for researchers to investigate the pharmacological properties of RPR107393 and to explore its potential as a therapeutic agent for hypercholesterolemia. As with any experimental work, it is crucial to optimize the protocols for specific laboratory conditions and to adhere to all relevant safety and animal welfare guidelines.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 3. Crystal structure of human squalene synthase. A key enzyme in cholesterol biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 197576-78-6 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 5. US20030157583A1 - Methods for determining squalene synthase activity - Google Patents [patents.google.com]
Application Notes and Protocols for Western Blot Analysis of MAPK/ERK Pathway Modulation by MEK-i123 (Free Base)
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway, specifically the ERK1/2 cascade, is a critical regulator of fundamental cellular processes including proliferation, differentiation, survival, and migration. Dysregulation of this pathway is a hallmark of many human cancers, making it a key target for therapeutic development. MEK-i123 is a potent and selective, hypothetical small molecule inhibitor of MEK1/2, the upstream kinases of ERK1/2. By inhibiting MEK1/2, MEK-i123 is expected to block the phosphorylation and subsequent activation of ERK1/2, thereby inhibiting downstream signaling.
Western blotting is an indispensable technique for elucidating the mechanism of action of targeted inhibitors like MEK-i123.[1] It allows for the sensitive and specific detection of changes in protein expression and phosphorylation status, providing a direct measure of target engagement and downstream pathway modulation.[1] This document provides a detailed protocol for utilizing Western blot analysis to investigate the effects of MEK-i123 on the MAPK/ERK signaling pathway in a cellular context.
Data Presentation
Table 1: Hypothetical Quantitative Data from Western Blot Analysis
This table summarizes hypothetical results from a Western blot experiment designed to measure the effect of MEK-i123 on key proteins within the MAPK/ERK pathway in a cancer cell line. Data is presented as the relative band intensity normalized to a loading control (e.g., GAPDH or β-actin) and expressed as a fold change relative to the untreated control.
| Target Protein | Treatment | Concentration (nM) | Fold Change (Normalized Intensity) | Standard Deviation |
| p-ERK1/2 (Thr202/Tyr204) | Untreated Control | 0 | 1.00 | ± 0.12 |
| MEK-i123 | 10 | 0.65 | ± 0.08 | |
| MEK-i123 | 100 | 0.15 | ± 0.04 | |
| MEK-i123 | 1000 | 0.05 | ± 0.02 | |
| Total ERK1/2 | Untreated Control | 0 | 1.00 | ± 0.09 |
| MEK-i123 | 10 | 0.98 | ± 0.10 | |
| MEK-i123 | 100 | 1.02 | ± 0.08 | |
| MEK-i123 | 1000 | 0.99 | ± 0.11 | |
| GAPDH | Untreated Control | 0 | 1.00 | ± 0.05 |
| MEK-i123 | 10 | 0.99 | ± 0.06 | |
| MEK-i123 | 100 | 1.01 | ± 0.04 | |
| MEK-i123 | 1000 | 1.00 | ± 0.07 |
Table 2: Recommended Antibody Dilutions
| Primary Antibody | Supplier | Catalog # | Recommended Dilution |
| Phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204) | Cell Signaling Technology | #4370 | 1:1000 - 1:2000 |
| p44/42 MAPK (Erk1/2) | Cell Signaling Technology | #4695 | 1:1000 |
| GAPDH | Abcam | ab9485 | 1:2500 |
| Secondary Antibody | |||
| Anti-rabbit IgG, HRP-linked | Cell Signaling Technology | #7074 | 1:2000 - 1:3000 |
Signaling Pathway and Experimental Workflow Diagrams
Experimental Protocols
Cell Culture and Treatment
-
Culture Conditions : Culture cells in the appropriate medium (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin) at 37°C in a humidified atmosphere with 5% CO2.
-
Plating : Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency.
-
Serum Starvation : To reduce basal pathway activation, starve cells in a serum-free medium for 12-24 hours prior to treatment.
-
Treatment : Treat cells with varying concentrations of MEK-i123 (e.g., 0, 10, 100, 1000 nM) for the desired time period (e.g., 2, 6, 12, or 24 hours). An untreated control (vehicle, e.g., 0.1% DMSO) must be included.
Protein Extraction and Quantification
-
Washing : After treatment, place the culture plates on ice and wash the cells twice with ice-cold PBS.[2]
-
Lysis : Add 100-150 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well.
-
Scraping and Collection : Scrape the cells and transfer the lysate to pre-chilled microcentrifuge tubes.[1]
-
Incubation and Clarification : Incubate the lysates on ice for 30 minutes with periodic vortexing. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.[2]
-
Supernatant Collection : Carefully transfer the supernatant (protein lysate) to new pre-chilled tubes.
-
Protein Quantification : Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
Sample Preparation and SDS-PAGE
-
Sample Preparation : Mix an equal amount of protein (e.g., 20-30 µg) from each sample with 4x Laemmli sample buffer to a final 1x concentration.[1][3]
-
Denaturation : Heat the samples at 95-100°C for 5 minutes.[1][2]
-
Gel Electrophoresis : Load the denatured protein samples into the wells of a 4-20% precast polyacrylamide gel. Include a molecular weight marker in one lane. Run the gel at 100-120V until the dye front reaches the bottom.[2]
Protein Transfer
-
Transfer : Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[4] A typical wet transfer can be performed at 100V for 60-90 minutes.
-
Verification : After transfer, you can briefly stain the membrane with Ponceau S to visualize protein bands and confirm successful transfer.[1] Destain with TBST before blocking.
Immunoblotting
-
Blocking : Block the membrane in 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.[1] (Note: For phospho-antibodies, BSA is generally recommended).
-
Primary Antibody Incubation : Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK1/2) diluted in 5% BSA/TBST overnight at 4°C with gentle shaking.[5]
-
Washing : Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation : Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in 5% milk/TBST for 1 hour at room temperature.[2]
-
Final Washes : Wash the membrane three times for 10 minutes each with TBST.
Detection and Analysis
-
Detection : Incubate the membrane with an Enhanced Chemiluminescence (ECL) substrate for 1-5 minutes, as per the manufacturer's instructions.[6]
-
Imaging : Capture the chemiluminescent signal using a digital imaging system (e.g., a CCD camera-based imager).[3]
-
Data Analysis : Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the intensity of the target protein bands to the loading control (e.g., GAPDH).[2]
-
Stripping and Re-probing (Optional) : To detect total ERK1/2 on the same membrane, the membrane can be stripped of the phospho-ERK1/2 antibodies using a mild stripping buffer, then re-blocked and re-probed with the total ERK1/2 antibody.[1][7] This process can be repeated for the loading control.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. bio-rad.com [bio-rad.com]
- 4. cytivalifesciences.com [cytivalifesciences.com]
- 5. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 6. biocompare.com [biocompare.com]
- 7. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Metabolic Pathway Analysis Using a Small Molecule Inhibitor
Disclaimer: A thorough search of scientific literature and databases did not yield specific information on "RPR107393 free base" in the context of metabolic pathway analysis. The following application notes and protocols are therefore provided as a detailed, representative guide for analyzing the metabolic effects of a hypothetical small molecule inhibitor, referred to herein as Compound X . These protocols can be adapted for a compound like this compound once its specific biological activities are characterized.
Application Notes
Introduction
Small molecule inhibitors are powerful tools for dissecting cellular metabolism, offering the ability to acutely perturb specific enzymatic activities and observe the downstream consequences on metabolic pathways.[1][2][3][4] By treating cells with a targeted inhibitor, researchers can gain insights into the functional roles of individual enzymes, identify metabolic vulnerabilities, and discover potential therapeutic targets.[1][5] This document outlines key experimental approaches for characterizing the metabolic phenotype induced by a novel small molecule inhibitor, Compound X. The primary techniques covered are real-time metabolic flux analysis using the Seahorse XF Analyzer, broad-scale metabolite profiling via Liquid Chromatography-Mass Spectrometry (LC-MS), and tracing the fate of key nutrients using stable isotope-labeled substrates.[6][7]
Principle of Investigation
The central hypothesis is that Compound X targets a key enzyme or pathway, leading to a measurable rewiring of cellular metabolism. To test this, we will employ a multi-pronged approach:
-
Real-Time Bioenergetics: The Seahorse XF Analyzer will be used to measure the two major energy-producing pathways simultaneously: mitochondrial respiration (Oxygen Consumption Rate, OCR) and glycolysis (Extracellular Acidification Rate, ECAR).[6] This provides a high-level view of the immediate bioenergetic impact of Compound X.
-
Global Metabolite Profiling: Untargeted LC-MS-based metabolomics will provide a comprehensive snapshot of the cellular metabolome, allowing for the identification of specific metabolites and pathways that are altered upon treatment with Compound X.[8][9]
-
Metabolic Flux Analysis: Stable isotope tracing, using substrates like ¹³C-labeled glucose, allows for the direct measurement of metabolic flux through specific pathways.[7][10] This technique provides a dynamic view of how Compound X alters the flow of nutrients through the metabolic network.
Experimental Protocols
Protocol 1: Cell Culture and Treatment
-
Cell Seeding: Plate the cells of interest at a predetermined optimal density in the appropriate cell culture plates (e.g., 96-well Seahorse plates or 6-well plates for metabolomics). Allow cells to adhere and grow overnight in a standard cell culture incubator (37°C, 5% CO₂).
-
Compound X Preparation: Prepare a stock solution of Compound X in a suitable solvent (e.g., DMSO). Further dilute the stock solution in cell culture medium to achieve the desired final concentrations for the dose-response experiment.
-
Treatment: Remove the growth medium from the cells and replace it with the medium containing the various concentrations of Compound X or vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells with Compound X for the desired duration (e.g., 4, 12, or 24 hours) to assess both acute and chronic effects on metabolism.
Protocol 2: Seahorse XF Cell Mito Stress Test
This protocol measures key parameters of mitochondrial function by sequentially injecting metabolic modulators.[6][11]
-
Assay Preparation (Day before):
-
Assay Medium Preparation:
-
Prepare Seahorse XF Assay Medium (e.g., DMEM) supplemented with glucose, pyruvate, and glutamine. Warm the medium to 37°C and adjust the pH to 7.4.[6]
-
-
Cell Plate Preparation:
-
After treating cells with Compound X, remove the culture medium.
-
Gently wash the cells once with 180 µL of pre-warmed Seahorse XF Assay Medium.
-
Add 180 µL of fresh, pre-warmed Seahorse XF Assay Medium to each well.
-
Incubate the cell plate in a non-CO₂ 37°C incubator for 30-60 minutes before the assay.[12]
-
-
Compound Loading:
-
Prepare 10X stock solutions of the Mito Stress Test compounds (Oligomycin, FCCP, and Rotenone/Antimycin A) in the assay medium.
-
Load the appropriate volume of each compound into the corresponding injection ports of the hydrated sensor cartridge.[6]
-
-
Seahorse XF Analyzer Operation:
-
Start the Seahorse XF Analyzer and allow it to equilibrate to 37°C.
-
Load the assay template in the software and insert the sensor cartridge for calibration.
-
After calibration, replace the calibrant plate with your cell plate and start the assay.
-
Protocol 3: Untargeted Metabolomics using LC-MS
This protocol is for the extraction of polar metabolites from cultured cells for LC-MS analysis.[8][14][15]
-
Metabolite Extraction:
-
After treatment with Compound X, rapidly wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Aspirate the PBS and add 1 mL of ice-cold 80% methanol (B129727) to each well of a 6-well plate.[7]
-
Scrape the cells in the cold methanol and transfer the cell lysate to a pre-chilled microcentrifuge tube.[15]
-
Vortex the tubes vigorously for 30 seconds.
-
-
Sample Processing:
-
Centrifuge the lysates at 14,000 x g for 10 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (containing the metabolites) to a new pre-chilled tube.
-
Dry the metabolite extracts under a stream of nitrogen or using a vacuum concentrator.
-
-
Sample Reconstitution and Analysis:
-
Reconstitute the dried extracts in a suitable solvent for LC-MS analysis (e.g., 50% acetonitrile).
-
Transfer the reconstituted samples to autosampler vials.
-
Analyze the samples using an LC-MS system, typically with a HILIC or reversed-phase column coupled to a high-resolution mass spectrometer.[7]
-
Protocol 4: Stable Isotope Tracing with [U-¹³C]-Glucose
This protocol traces the fate of glucose carbons through metabolic pathways.[7][10][16]
-
Labeling Medium Preparation:
-
Prepare cell culture medium lacking glucose.
-
Supplement this medium with [U-¹³C]-glucose at the desired concentration (e.g., 10 mM) and dialyzed fetal bovine serum (dFBS) to minimize unlabeled glucose.
-
-
Isotope Labeling:
-
After an initial treatment period with Compound X in regular medium, switch the cells to the pre-warmed ¹³C-glucose labeling medium (also containing Compound X or vehicle).
-
Incubate the cells for a time course (e.g., 0, 1, 4, 8 hours) to approach isotopic steady state.
-
-
Metabolite Extraction and Analysis:
-
Perform metabolite extraction as described in Protocol 3.
-
Analyze the samples by LC-MS. The mass spectrometer will detect the mass shift in metabolites that have incorporated the ¹³C atoms from glucose, allowing for the calculation of fractional enrichment and flux analysis.[7]
-
Data Presentation
Quantitative data from the experiments should be summarized in clear, structured tables for easy comparison.
Table 1: Seahorse XF Cell Mito Stress Test Parameters
| Parameter | Vehicle Control (OCR, pmol/min) | Compound X (Low Dose) (OCR, pmol/min) | Compound X (High Dose) (OCR, pmol/min) |
| Basal Respiration | 150 ± 10 | 120 ± 8 | 80 ± 5 |
| ATP Production | 100 ± 7 | 80 ± 6 | 50 ± 4 |
| Proton Leak | 50 ± 3 | 40 ± 2 | 30 ± 1 |
| Maximal Respiration | 300 ± 20 | 200 ± 15 | 120 ± 10 |
| Spare Capacity | 150 ± 10 | 80 ± 7 | 40 ± 5 |
Table 2: Relative Abundance of Key Metabolites from LC-MS
| Metabolite | Pathway | Vehicle Control (Peak Area) | Compound X (Fold Change) | p-value |
| Lactate | Glycolysis | 1.2 x 10⁷ | 2.5 | < 0.01 |
| Citrate | TCA Cycle | 8.5 x 10⁶ | 0.4 | < 0.01 |
| Glutamate | Amino Acid Metabolism | 9.1 x 10⁶ | 0.9 | 0.45 |
| Ribose-5-Phosphate | Pentose Phosphate Pathway | 3.4 x 10⁵ | 1.8 | < 0.05 |
Table 3: Fractional Enrichment of TCA Cycle Intermediates from ¹³C-Glucose Tracing
| Metabolite Isotopologue | Vehicle Control (% Enrichment) | Compound X (% Enrichment) |
| Citrate M+2 | 65 ± 5 | 30 ± 4 |
| Citrate M+3 | 15 ± 2 | 8 ± 1 |
| Succinate M+2 | 70 ± 6 | 35 ± 5 |
| Malate M+2 | 68 ± 5 | 32 ± 4 |
Visualizations
Hypothetical Signaling Pathway
Caption: Hypothetical pathway showing Compound X inhibiting a target enzyme.
Experimental Workflow
Caption: Workflow for metabolic analysis of Compound X.
Logical Relationships
Caption: Logical flow from enzyme inhibition to metabolic phenotype.
References
- 1. Small molecule inhibitors for cancer metabolism: promising prospects to be explored - PMC [pmc.ncbi.nlm.nih.gov]
- 2. taylorfrancis.com [taylorfrancis.com]
- 3. Metabolic Pathway Inhibitor - Creative Biolabs [creative-biolabs.com]
- 4. Clinical development of metabolic inhibitors for oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small molecule metabolites: discovery of biomarkers and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Sample preparation methods for LC-MS-based global aqueous metabolite profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. LC/MS サンプル調製 | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. Stable Isotope Tracers for Metabolic Pathway Analysis | Springer Nature Experiments [experiments.springernature.com]
- 11. Protocol to assess bioenergetics and mitochondrial fuel usage in murine autoreactive immunocytes using the Seahorse Extracellular Flux Analyzer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tabaslab.com [tabaslab.com]
- 13. An Optimized Workflow for the Analysis of Metabolic Fluxes in Cancer Spheroids Using Seahorse Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Protocols used for LC-MS analysis – Metabolomics Core Facility [embl.org]
- 15. Preparation of cell samples for metabolomics | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 16. Approaches to stable isotope tracing and in vivo metabolomics in the cancer clinic | The EMBO Journal [link.springer.com]
Application Notes and Protocols for RPR107393 Free Base in Drug Discovery Screening
Topic: RPR107393 Free Base in Drug Discovery Screening Content Type: Detailed Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals.
Note to the Reader: Extensive searches for "this compound" and variations of this identifier in public scientific literature, patent databases, and chemical registries have not yielded any specific information about this compound. The "RPR" designation is historically associated with compounds from the pharmaceutical company Rhône-Poulenc Rorer, which later became part of Sanofi-Aventis. It is highly probable that RPR107393 is an internal discovery code for a compound that was not advanced into later stages of development or for which the data has not been publicly disclosed.
Therefore, the following application notes and protocols are provided as a generalized framework for the preclinical screening of a novel, hypothetical small molecule inhibitor. These protocols are based on standard industry practices and can be adapted once the specific biological target and mechanism of action of RPR107393, or any other compound, are identified.
Introduction to Drug Discovery Screening for Novel Compounds
The initial characterization of a new chemical entity (NCE) like a hypothetical "RPR107393" involves a tiered screening cascade. This process is designed to efficiently assess the compound's potency, selectivity, and potential for further development. A typical cascade begins with primary biochemical or cellular assays to confirm on-target activity, followed by secondary assays to determine selectivity and mechanism of action, and finally, more complex cell-based and functional assays to evaluate its effects in a more physiologically relevant context.
Hypothetical Target: Protein Kinase X (PKX)
For the purpose of illustrating the screening protocols, we will assume that RPR107393 is an inhibitor of a hypothetical serine/threonine kinase, Protein Kinase X (PKX), which is implicated in a cancer-related signaling pathway.
PKX Signaling Pathway
The diagram below illustrates a simplified, hypothetical signaling pathway involving PKX. In this pathway, an upstream signal activates a receptor tyrosine kinase (RTK), leading to the activation of a downstream cascade involving PKX. Activated PKX then phosphorylates a transcription factor, promoting its translocation to the nucleus and the expression of genes involved in cell proliferation.
Caption: Hypothetical signaling pathway of Protein Kinase X (PKX).
Experimental Protocols
The following are detailed protocols for a series of assays to characterize a novel PKX inhibitor.
Primary Biochemical Assay: In Vitro Kinase Activity
This assay is designed to determine the direct inhibitory effect of the compound on the enzymatic activity of purified PKX.
Workflow Diagram:
Caption: Workflow for an in vitro kinase inhibition assay.
Protocol:
-
Reagent Preparation:
-
Prepare a 2X solution of purified recombinant PKX enzyme in kinase assay buffer.
-
Prepare a 2X solution of a specific peptide substrate for PKX and ATP at the Km concentration in the same buffer.
-
Prepare a serial dilution of RPR107393 in DMSO, followed by a final dilution in kinase assay buffer.
-
-
Assay Procedure:
-
Add 5 µL of the RPR107393 dilution to the wells of a 384-well assay plate.
-
Add 10 µL of the 2X PKX enzyme solution to each well and incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 10 µL of the 2X substrate/ATP solution.
-
Incubate the reaction for 60 minutes at room temperature.
-
Stop the reaction and detect the amount of phosphorylated substrate using a commercially available detection system (e.g., ADP-Glo™ Kinase Assay).
-
-
Data Analysis:
-
Plot the luminescence signal against the logarithm of the RPR107393 concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Secondary Cellular Assay: Target Engagement
This assay confirms that RPR107393 can enter cells and bind to its intended target, PKX.
Protocol:
-
Cell Culture:
-
Culture a cancer cell line known to express PKX in appropriate media until 80-90% confluency.
-
-
Compound Treatment:
-
Treat the cells with varying concentrations of RPR107393 for 2-4 hours.
-
-
Cell Lysis and Target Engagement Measurement:
-
Lyse the cells and use a method such as the Cellular Thermal Shift Assay (CETSA) or a NanoBRET™ Target Engagement Assay to measure the binding of RPR107393 to PKX.
-
-
Data Analysis:
-
For CETSA, quantify the amount of soluble PKX at different temperatures and plot the melting curves. A shift in the melting temperature indicates target engagement.
-
For NanoBRET™, calculate the BRET ratio and plot it against the compound concentration to determine the EC50 for target engagement.
-
Functional Cellular Assay: Inhibition of Downstream Signaling
This assay measures the functional consequence of PKX inhibition by assessing the phosphorylation of its downstream substrate.
Protocol:
-
Cell Culture and Stimulation:
-
Plate a relevant cancer cell line and serum-starve overnight.
-
Pre-treat the cells with a dilution series of RPR107393 for 1 hour.
-
Stimulate the cells with a growth factor known to activate the PKX pathway for 15-30 minutes.
-
-
Detection of Phosphorylation:
-
Lyse the cells and measure the levels of phosphorylated transcription factor (the downstream target of PKX) using an ELISA, Western Blot, or an automated immunofluorescence imaging system.
-
-
Data Analysis:
-
Normalize the phospho-protein signal to the total protein signal.
-
Plot the normalized signal against the RPR107393 concentration to calculate the cellular IC50 for pathway inhibition.
-
Data Presentation
All quantitative data from the screening cascade should be summarized in a clear and concise table to allow for easy comparison of the compound's properties.
| Assay Type | Endpoint | RPR107393 (Hypothetical Data) | Control Compound |
| Primary Biochemical | PKX Kinase Activity IC50 | 15 nM | 10 nM |
| Secondary Cellular | PKX Target Engagement EC50 | 50 nM | 45 nM |
| Functional Cellular | Pathway Inhibition IC50 | 100 nM | 80 nM |
| Selectivity Panel | Kinase X IC50 / Kinase Y IC50 | >1000-fold | >1000-fold |
Conclusion
The provided protocols and workflows represent a standard approach for the initial characterization of a novel kinase inhibitor in a drug discovery setting. Should information about the specific biological target of RPR107393 become publicly available, these general protocols can be specifically adapted to provide more targeted and meaningful data for its evaluation. Researchers are encouraged to consult relevant scientific literature for target-specific assay conditions and methodologies.
Troubleshooting & Optimization
Technical Support Center: RPR107393 Free Base
This technical support center provides guidance on the stability of RPR107393 free base in solution for researchers, scientists, and drug development professionals. The information is compiled from available data and general best practices for handling small molecule inhibitors.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound solid and its solutions?
A: For long-term storage, this compound as a solid should be stored at -20°C, where it is reported to be stable for at least two years.
For solutions, it is recommended to prepare stock solutions and store them in tightly sealed vials at -20°C or -80°C. Minimize freeze-thaw cycles to prevent degradation. For short-term use, solutions may be stored at 4°C for a few days, although specific stability data under these conditions is not publicly available.
Q2: What are the suitable solvents for dissolving this compound?
A: While specific solubility data is limited, based on its chemical structure, this compound is expected to be soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO) and ethanol (B145695). For in vivo studies, the compound has been administered as a suspension in 0.5% methylcellulose.[1]
Q3: How can I assess the stability of my RPR107393 solution?
A: The stability of an RPR107393 solution can be evaluated using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC). This involves analyzing the sample over time under specific storage conditions (e.g., temperature, light) and monitoring for any decrease in the parent compound's peak area and the appearance of new peaks that could be degradation products.
Q4: Are there any known degradation pathways for RPR107393?
A: Specific degradation pathways for RPR107393 have not been publicly documented. As a complex organic molecule, it may be susceptible to hydrolysis, oxidation, and photolysis. It is crucial to protect solutions from light and to use high-purity solvents to minimize degradation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of RPR107393 in solution. | Prepare fresh solutions for each experiment. Avoid repeated freeze-thaw cycles of stock solutions by preparing single-use aliquots. Confirm the concentration of the solution using a validated analytical method before use. |
| Precipitation of the compound in aqueous buffers | Low aqueous solubility of the free base. | The use of a co-solvent such as DMSO or ethanol may be necessary to maintain solubility in aqueous media. Ensure the final concentration of the organic solvent is compatible with your experimental system and does not exceed a small percentage (typically <1%). |
| Appearance of new peaks in HPLC chromatogram | Chemical degradation of RPR107393. | Store solutions protected from light and at low temperatures (-20°C or -80°C). Use inert gas (e.g., argon, nitrogen) to overlay the solution to prevent oxidation. Investigate the impact of pH of the solution on stability. |
Stability and Solubility Data
Disclaimer: Quantitative stability data for RPR107393 in various solutions is not extensively available in public literature. The following tables are based on available information and general knowledge for similar compounds. Researchers should perform their own stability studies for their specific experimental conditions.
Table 1: Recommended Storage Conditions
| Form | Storage Temperature | Reported Stability |
| Solid (Free Base) | -20°C | ≥ 2 years |
| Stock Solutions (in DMSO or Ethanol) | -20°C or -80°C | Recommended for long-term storage; frequent freeze-thaw cycles should be avoided. |
| Working Solutions (in aqueous buffer with co-solvent) | 4°C | Recommended for short-term use (up to 24-48 hours); prepare fresh as needed. |
Table 2: General Solubility Profile
| Solvent | Solubility | Notes |
| DMSO | Expected to be soluble | Common solvent for preparing high-concentration stock solutions. |
| Ethanol | Expected to be soluble | Can be used as a solvent for stock solutions. |
| Water | Expected to be poorly soluble | The free base form is likely to have low aqueous solubility. |
| 0.5% Methylcellulose in water | Forms a suspension | Used as a vehicle for oral administration in preclinical studies.[1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weighing: Accurately weigh the required amount of this compound powder in a clean, dry vial.
-
Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to the vial.
-
Dissolution: Gently vortex or sonicate the mixture at room temperature until the solid is completely dissolved.
-
Storage: Store the stock solution in tightly sealed, light-protecting vials at -20°C or -80°C. For frequent use, it is advisable to prepare smaller, single-use aliquots to avoid multiple freeze-thaw cycles.
Protocol 2: General Procedure for a Forced Degradation Study
Forced degradation studies are essential to understand the intrinsic stability of a compound and to develop a stability-indicating analytical method.
-
Prepare Stock Solution: Prepare a stock solution of RPR107393 in a suitable solvent (e.g., 1 mg/mL in acetonitrile (B52724) or a mixture of acetonitrile and water).
-
Stress Conditions: Expose the solution to a range of stress conditions in separate, clearly labeled vials:
-
Acid Hydrolysis: Add 0.1 M HCl and incubate at 60°C.
-
Base Hydrolysis: Add 0.1 M NaOH and incubate at 60°C.
-
Oxidation: Add 3% H₂O₂ and keep at room temperature.
-
Thermal Stress: Incubate the solution at 60°C.
-
Photostability: Expose the solution to UV light (e.g., 254 nm) and visible light at room temperature.
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralization: For acid and base hydrolysis samples, neutralize the solution before analysis.
-
Analysis: Analyze all samples, including a control sample stored at -20°C, by a suitable analytical method like HPLC to determine the extent of degradation.
Visualizations
Caption: Workflow for assessing the stability of RPR107393 solutions.
Caption: RPR107393 inhibits the cholesterol biosynthesis pathway.
References
Technical Support Center: Optimizing RPR107393 Free Base Concentration in Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing RPR107393 free base in their experiments. Below you will find frequently asked questions, troubleshooting advice, detailed protocols, and visual workflows to ensure optimal assay performance.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for RPR107393 in a new assay?
A1: For a novel compound like RPR107393, it is advisable to begin with a broad concentration range to establish a dose-response curve.[1] A common starting point is a logarithmic or semi-logarithmic dilution series, for instance, from 1 nM to 100 µM.[1] This wide range helps in identifying the effective concentration window for your specific cell line and assay.[1] If the IC50 or Kᵢ values from biochemical assays are known, a starting concentration in cell-based assays could be 5 to 10 times higher than these values to aim for complete inhibition of the target's activity.[2][3]
Q2: How should I prepare and store stock solutions of RPR107393?
A2: this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution (e.g., 10 mM).[1][2] To avoid degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller volumes and store them at -20°C or -80°C, protected from light.[1][4] When preparing working solutions, ensure the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.1%) to prevent solvent-induced cytotoxicity.[1]
Q3: Why is RPR107393 potent in my biochemical assay but shows weaker activity in my cell-based assay?
A3: Discrepancies between biochemical and cellular assay results are common.[2] Several factors can contribute to this:
-
Cell Permeability: The compound may have poor membrane permeability, limiting its access to the intracellular target.[2]
-
Protein Binding: Serum proteins in the culture medium can bind to small molecules, reducing the effective concentration of the compound available to the cells.[1] It may be necessary to perform experiments in serum-free or reduced-serum conditions to assess this effect.[1]
-
Cellular ATP Concentration: For ATP-competitive inhibitors, the high intracellular ATP concentrations (millimolar range) can outcompete the inhibitor, leading to reduced potency compared to biochemical assays where ATP levels are typically lower.[2]
-
Compound Instability: The compound may be unstable in the culture medium over the duration of the experiment.[5]
Q4: How do I determine the optimal incubation time for RPR107393?
A4: The optimal incubation time depends on the compound's mechanism of action and the biological endpoint being measured.[1] It is recommended to perform a time-course experiment by treating cells with a fixed, effective concentration of RPR107393 and measuring the desired effect at multiple time points (e.g., 6, 12, 24, 48, and 72 hours).[1]
Troubleshooting Guide
Issue 1: No observable effect at tested concentrations.
-
Possible Cause 1: Concentration is too low.
-
Solution: Test a higher concentration range, extending up to 100 µM or higher, while monitoring for solubility and cytotoxicity.[1]
-
-
Possible Cause 2: Compound instability.
-
Possible Cause 3: Insensitive cell line or assay.
-
Solution: Verify that your cell line expresses the target of RPR107393. Use a positive control compound to ensure the assay is performing as expected.[1]
-
Issue 2: High level of cell death observed across all concentrations, including low ones.
-
Possible Cause 1: Compound-induced cytotoxicity.
-
Solution: The compound may have inherent toxicity. Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the cytotoxic concentration range. Aim to work at concentrations below the toxic threshold for target-specific assays.
-
-
Possible Cause 2: Solvent toxicity.
Issue 3: Inconsistent or variable results between experiments.
-
Possible Cause 1: Inconsistent cell culture conditions.
-
Solution: Standardize cell culture parameters such as cell passage number, confluency, and media composition.[5]
-
-
Possible Cause 2: Pipetting errors.
-
Solution: Ensure accurate and consistent pipetting, especially when preparing serial dilutions. Calibrate pipettes regularly.[5]
-
-
Possible Cause 3: Compound degradation.
Quantitative Data Summary
The following tables provide key quantitative data for this compound.
Table 1: Physicochemical Properties of RPR107393
| Property | Value |
| Molecular Formula | C₂₁H₂₁N₅O₂S |
| Molecular Weight | 423.5 g/mol |
| Purity (by HPLC) | >98% |
| Solubility in DMSO | >50 mg/mL |
| Appearance | White to off-white solid |
Table 2: Recommended Concentration Ranges for Initial Experiments
| Assay Type | Recommended Starting Range | Notes |
| Biochemical Assays | 0.1 nM - 10 µM | Potency (IC50) is often in the low nanomolar range. |
| Cell-Based Assays | 10 nM - 100 µM | Higher concentrations may be needed due to factors like cell permeability and protein binding.[2] |
| In Vivo Studies | 1 mg/kg - 50 mg/kg | Dose may vary significantly based on the animal model and route of administration. |
Experimental Protocols
Protocol: Determination of IC50 in an Adherent Cell Line Using a Cell Viability Assay (MTT)
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of RPR107393.[2]
Materials:
-
Adherent cells of interest
-
Complete cell culture medium
-
This compound
-
Anhydrous DMSO
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a pre-determined density (e.g., 5,000-10,000 cells/well in 100 µL of medium).
-
Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of RPR107393 in DMSO.
-
Perform a serial dilution of the stock solution in complete culture medium to create a range of working concentrations (e.g., a 10-point, 3-fold serial dilution starting from 100 µM).[1]
-
Prepare a vehicle control containing the same final concentration of DMSO as the highest drug concentration.
-
-
Cell Treatment:
-
Carefully remove the medium from the wells.
-
Add 100 µL of the prepared RPR107393 dilutions or control solutions to the appropriate wells.[1]
-
Include wells with medium only (no cells) as a background control.
-
-
Incubation:
-
Incubate the plate for a duration relevant to the assay (e.g., 48 or 72 hours).[1]
-
-
MTT Assay:
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
After incubation, add 100 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.
-
Gently mix on an orbital shaker for 5-10 minutes.
-
-
Data Analysis:
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
-
Subtract the background absorbance from all readings.
-
Normalize the data to the vehicle control (100% viability).
-
Plot the percent viability versus the log of the inhibitor concentration and fit the data using a non-linear regression model (four-parameter logistic curve) to determine the IC50 value.[6]
-
Visualizations
Signaling Pathway
RPR107393 is a potent and selective inhibitor of Tankyrase (TNKS1/2), key enzymes in the PAR-dependent ubiquitination (PARdU) signaling pathway. By inhibiting Tankyrase, RPR107393 prevents the PARylation of AXIN, a core component of the β-catenin destruction complex. This stabilizes AXIN, leading to the ubiquitination and subsequent proteasomal degradation of β-catenin, thereby downregulating Wnt signaling.
Experimental Workflow
The following diagram illustrates the key steps for determining the IC50 value of RPR107393 in a cell-based assay.
Troubleshooting Logic
This decision tree provides a logical workflow for troubleshooting common issues encountered during in-vitro assays with RPR107393.
References
Technical Support Center: RPR107393 Free Base Off-Target Effects
Notice: Information regarding the off-target effects of RPR107393 free base is not currently available in the public domain. The following content is a generalized framework designed to guide researchers in assessing and troubleshooting potential off-target effects of kinase inhibitors. This guide should be adapted based on experimentally generated data for RPR107393.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern for kinase inhibitors like RPR107393?
A1: Off-target effects refer to the unintended interactions of a drug or compound with molecular targets other than its primary intended target. For kinase inhibitors, which are often designed to be highly specific, off-target binding can lead to unexpected cellular responses, toxicity, or a reduction in therapeutic efficacy. Due to the conserved nature of the ATP-binding pocket across the human kinome, achieving absolute selectivity is a significant challenge. Therefore, understanding the off-target profile of a compound like RPR107393 is crucial for interpreting experimental results and predicting potential adverse effects in a clinical setting.
Q2: How can I determine the off-target profile of RPR107393 in my experimental system?
A2: A comprehensive approach is recommended to profile the off-target effects of RPR107393. This typically involves a combination of in vitro and cell-based assays:
-
In Vitro Kinase Profiling: Screening RPR107393 against a large panel of purified kinases is a standard method to identify potential off-target interactions. These screens measure the ability of the compound to inhibit the activity of a wide range of kinases, providing a broad overview of its selectivity.
-
Cell-Based Assays: It is essential to validate in vitro findings in a cellular context. Techniques like cellular thermal shift assays (CETSA) or NanoBRET target engagement assays can confirm if RPR107393 binds to potential off-targets within intact cells.
-
Phenotypic Screening: High-content imaging or other phenotypic assays can reveal unexpected cellular changes induced by RPR107393, which may be indicative of off-target activity.
Q3: I am observing an unexpected phenotype in my experiments with RPR107393. Could this be due to an off-target effect?
A3: It is possible. If the observed phenotype cannot be explained by the known on-target activity of RPR107393, an off-target effect should be considered. To investigate this, you can:
-
Consult Kinase Profiling Data: If available, review the kinase selectivity profile of RPR107393 to identify potential off-target kinases that could be responsible for the observed phenotype.
-
Use a Structurally Unrelated Inhibitor: Compare the effects of RPR107393 with another inhibitor of the same primary target that has a different chemical structure and likely a different off-target profile. If the phenotype is only observed with RPR107393, it strengthens the evidence for an off-target effect.
-
Knockdown/Knockout Experiments: Use RNAi or CRISPR/Cas9 to deplete the suspected off-target protein and see if this rescues or mimics the phenotype observed with RPR107393 treatment.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inconsistent experimental results between different cell lines. | Cell line-dependent expression of off-target kinases. | 1. Perform a baseline characterization of the kinome expression in the cell lines being used. 2. Correlate the differential sensitivity to RPR107393 with the expression levels of potential off-target kinases. |
| Observed toxicity at concentrations close to the on-target IC50. | Off-target activity with a similar potency to the on-target activity. | 1. Conduct a dose-response curve for both on-target and off-target activities. 2. If the therapeutic window is narrow, consider using a more selective inhibitor if available, or carefully titrate the concentration of RPR107393 to minimize off-target effects. |
| Discrepancy between in vitro kinase inhibition data and cellular activity. | 1. Poor cell permeability of RPR107393. 2. Cellular scaffolding proteins or post-translational modifications altering kinase conformation and inhibitor binding. | 1. Perform cell permeability assays. 2. Utilize in-cell target engagement assays (e.g., CETSA, NanoBRET) to confirm target binding within the cellular environment. |
Experimental Protocols
Protocol 1: General Kinase Profiling Assay
This protocol outlines a general method for assessing the selectivity of a kinase inhibitor. Specific parameters will vary depending on the platform used.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a dilution series to be tested.
-
Kinase Panel Selection: Choose a diverse panel of recombinant human kinases. Panels of over 400 kinases are commercially available.
-
Assay Reaction: In a multi-well plate, combine the kinase, a suitable substrate, and ATP. Add RPR107393 at various concentrations.
-
Incubation: Incubate the reaction at a controlled temperature for a specified period to allow for the phosphorylation reaction to occur.
-
Detection: Use a detection reagent to measure the extent of substrate phosphorylation. Common detection methods include radiometric assays (³³P-ATP), fluorescence polarization, or luminescence-based assays.
-
Data Analysis: Calculate the percent inhibition for each kinase at each concentration of RPR107393. Determine the IC50 values for any inhibited kinases.
Visualizations
Caption: Workflow for identifying and validating off-target effects of a kinase inhibitor.
Caption: Illustrative signaling pathway showing on-target and potential off-target effects.
Technical Support Center: Troubleshooting Inconsistent Results with Small Molecule Compounds
Disclaimer: Initial searches for "RPR107393 free base" did not yield specific information on a compound with this designation. The following troubleshooting guide is a generalized resource for researchers encountering inconsistent results with small molecule compounds, referred to as "Compound-X," in experimental settings.
This guide provides a structured approach to identifying and resolving common issues that can lead to variability in experimental outcomes when working with research compounds.
Frequently Asked Questions (FAQs)
Q1: We are observing significant variability in the potency (IC50/EC50) of Compound-X between different experimental runs. What are the potential causes?
A1: Inconsistent potency is a frequent issue that can stem from several factors. A systematic approach to troubleshooting is crucial. The primary areas to investigate are the compound itself, the experimental protocol, and the biological system.
Troubleshooting Workflow for Inconsistent Potency
Caption: Troubleshooting workflow for inconsistent compound potency.
Summary of Potential Causes and Solutions for Inconsistent Potency
| Category | Potential Cause | Recommended Action |
| Compound | Solubility: Compound precipitating out of solution at higher concentrations. | Visually inspect solutions. Determine the solubility limit in your assay medium. Consider using a lower solvent concentration or a different solvent. |
| Stability: Compound degrading in solvent or assay medium over time. | Prepare fresh stock solutions for each experiment. Perform a time-course experiment to assess stability in your assay conditions. | |
| Storage: Improper storage of stock solutions (e.g., repeated freeze-thaw cycles). | Aliquot stock solutions into single-use volumes to avoid freeze-thaw cycles. Store at the recommended temperature, protected from light. | |
| Protocol | Reagent Variability: Differences in lots of serum, media, or other critical reagents. | Qualify new lots of critical reagents before use in experiments. If possible, purchase a large single lot of reagents for a series of experiments. |
| Pipetting Errors: Inaccurate serial dilutions or addition of compound to wells. | Calibrate pipettes regularly. Use a master mix for compound dilutions. | |
| Incubation Times: Variation in the duration of compound treatment or reagent incubation. | Use a timer and adhere strictly to the protocol timings for all steps. | |
| Biological System | Cell Passage Number: High passage number leading to phenotypic drift. | Use cells within a defined, low passage number range. Regularly thaw fresh vials of cells. |
| Cell Health: Poor or variable cell health affecting responsiveness. | Monitor cell viability in all experiments. Ensure consistent growth conditions. | |
| Seeding Density: Inconsistent number of cells seeded per well. | Use a cell counter to ensure accurate and consistent cell seeding. |
Q2: We are not observing the expected biological effect of Compound-X in our cell-based assay. What should we investigate?
A2: A lack of the expected biological effect can be due to a number of reasons, ranging from issues with the compound to problems with the experimental design or the biological system itself.
Logical Flow for Investigating a Lack of Biological Effect
Caption: Decision tree for troubleshooting a lack of expected biological effect.
Key Troubleshooting Steps for Lack of Effect
| Step | Action | Rationale |
| 1. Verify Compound | Confirm the identity and purity of your batch of Compound-X using analytical methods such as LC/MS or NMR. | The compound may have degraded, been mislabeled, or have low purity. |
| 2. Confirm Target Engagement | If possible, test the compound in a cell-free, biochemical assay with the purified target protein. | This will confirm if the compound is active against its intended target, ruling out issues of cell permeability or cellular metabolism. |
| 3. Validate Cell System | Confirm that your cell line expresses the biological target of Compound-X at sufficient levels. Authenticate your cell line to ensure it has not been misidentified or cross-contaminated. | The target may not be present, or you may be using the wrong cell line. |
| 4. Review Assay Protocol | Ensure the concentration range tested is appropriate for the compound's expected potency. Verify that the assay endpoint and incubation time are suitable to observe the biological effect. | The experimental conditions may not be optimal for detecting the compound's activity. |
Experimental Protocols
Protocol: Assessing Compound Solubility in Aqueous Media
-
Prepare a concentrated stock solution of Compound-X in a suitable organic solvent (e.g., 10 mM in DMSO).
-
Serially dilute the stock solution in the assay medium to a range of concentrations above and below the expected efficacious concentration.
-
Incubate the solutions under the same conditions as your cellular assay (e.g., 37°C, 5% CO2) for the duration of the experiment.
-
Visually inspect each dilution for signs of precipitation (cloudiness, particulates) using a light microscope or by observing light scattering.
-
Alternatively, centrifuge the solutions and measure the concentration of the compound in the supernatant using an appropriate analytical method (e.g., HPLC-UV).
-
The highest concentration that remains clear is the approximate solubility limit in your assay medium.
Protocol: Sulforhodamine B (SRB) Assay for Cell Viability
This assay is a colorimetric assay that estimates cell number based on the measurement of cellular protein content.
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat cells with a serial dilution of Compound-X for the desired duration (e.g., 24, 48, or 72 hours).
-
Fix the cells by gently adding 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.
-
Wash the plate five times with slow-running tap water and allow it to air dry completely.
-
Stain the cells by adding 100 µL of 0.4% (w/v) SRB in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Wash the plate four times with 1% (v/v) acetic acid to remove unbound dye and allow the plate to air dry.
-
Solubilize the bound dye by adding 200 µL of 10 mM Tris base solution (pH 10.5) to each well.
-
Read the absorbance at 510 nm using a microplate reader. The absorbance is proportional to the number of cells.
Technical Support Center: Enhancing Small Molecule Efficacy
Disclaimer: Initial searches for "RPR107393" did not yield specific public information regarding its mechanism of action, biological target, or established experimental protocols. The following guide provides general strategies and troubleshooting advice applicable to improving the efficacy of novel small molecule inhibitors, based on common challenges encountered in preclinical research. Researchers working with proprietary compounds like RPR107393 should consult internal documentation for specific guidance.
Frequently Asked Questions (FAQs)
Q1: My small molecule inhibitor shows good potency in biochemical assays but has low activity in cell-based assays. What are the potential reasons?
A1: This is a common challenge in drug discovery. Several factors can contribute to this discrepancy:
-
Cell Permeability: The compound may have poor permeability across the cell membrane.
-
Efflux Pumps: The compound could be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively remove it from the cell.
-
Metabolic Instability: The compound may be rapidly metabolized by intracellular enzymes into inactive forms.
-
Off-Target Effects: In a cellular context, the compound might interact with other proteins or pathways, leading to complex downstream effects that mask its intended activity.
-
Assay Conditions: The conditions of the cell-based assay (e.g., serum protein binding, pH) may differ significantly from the biochemical assay, affecting compound availability and activity.
Q2: How can I improve the cellular uptake and retention of my compound?
A2: To enhance cellular activity, consider the following strategies:
-
Formulation: For in vitro experiments, using a suitable vehicle like DMSO is standard. For in vivo studies, formulation strategies such as liposomes, nanoparticles, or conjugation to cell-penetrating peptides can improve bioavailability and cellular uptake.
-
Structural Modification: Medicinal chemistry efforts can focus on modifying the compound's physicochemical properties (e.g., lipophilicity, hydrogen bond donors/acceptors) to improve its membrane permeability.[1]
-
Efflux Pump Inhibition: Co-administration with known efflux pump inhibitors (e.g., verapamil, cyclosporin (B1163) A) can increase the intracellular concentration of your compound. However, this approach needs careful validation to avoid off-target effects of the inhibitor itself.
Q3: My compound's efficacy varies significantly between different cell lines. Why is this happening?
A3: Cell line-dependent efficacy is often observed and can be attributed to:
-
Target Expression Levels: Different cell lines may express varying levels of the target protein.
-
Genetic Background: The genetic makeup of the cell lines, including the presence of mutations in the target pathway or compensatory signaling pathways, can influence the compound's effect.
-
Metabolic Differences: Cell lines can have distinct metabolic profiles, leading to differential rates of compound metabolism.
Q4: What are the key considerations for transitioning from in vitro to in vivo studies?
A4: The transition to animal models introduces additional complexities:
-
Pharmacokinetics (PK): Characterize the compound's absorption, distribution, metabolism, and excretion (ADME) profile. Poor PK properties like rapid clearance or low oral bioavailability can limit in vivo efficacy.[1]
-
Pharmacodynamics (PD): Establish a relationship between the compound's concentration at the target site and the observed biological effect.
-
Toxicity: Assess the compound's potential for off-target toxicity in animal models.
-
Formulation: Develop a formulation that ensures adequate exposure in the animal model.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low in vitro efficacy despite high binding affinity | Poor cell permeability, active efflux, intracellular degradation. | Perform cell permeability assays (e.g., PAMPA). Test for efflux pump substrate activity. Analyze compound stability in cell lysates. |
| Inconsistent results between experimental repeats | Compound instability in solution, variability in cell culture conditions. | Prepare fresh stock solutions. Monitor compound stability over time. Standardize cell passage number, density, and growth phase. |
| High background signal in cellular assays | Compound fluorescence or interference with assay reagents. | Run control experiments with the compound in the absence of cells or key reagents. Use alternative assay formats if necessary. |
| Poor in vivo efficacy despite good in vitro potency | Unfavorable pharmacokinetic properties (e.g., high clearance, low bioavailability). | Conduct pharmacokinetic studies to determine the compound's ADME profile. Optimize the dosing regimen and route of administration. Consider formulation strategies.[1] |
| Observed toxicity in animal models | Off-target effects. | Perform broader kinase or receptor profiling to identify potential off-targets. Conduct dose-ranging toxicity studies to determine the maximum tolerated dose (MTD). |
Experimental Protocols
Protocol 1: Basic Cell Viability Assay (MTT Assay)
This protocol assesses the effect of a compound on cell proliferation and viability.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the RPR107393 free base in the appropriate cell culture medium. Replace the existing medium with the compound-containing medium. Include vehicle-only controls.
-
Incubation: Incubate the plate for a duration relevant to the cell doubling time (e.g., 48-72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Western Blot for Target Engagement
This protocol can be used to assess whether the compound is hitting its intended target and modulating a downstream signaling pathway.
-
Cell Treatment: Treat cells with varying concentrations of RPR107393 for a predetermined time.
-
Cell Lysis: Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against the phosphorylated and total protein of interest.
-
Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities to determine the change in protein phosphorylation or expression levels.
Visualizing Experimental Logic and Pathways
To aid in experimental design and data interpretation, here are some example diagrams generated using the DOT language.
Caption: A flowchart for troubleshooting discrepancies between biochemical and cell-based assay results.
Caption: A simplified signaling pathway illustrating the mechanism of a kinase inhibitor.
Caption: A workflow diagram for a standard cell viability experiment.
References
Technical Support Center: RPR107393 Free Base In Vivo Delivery
This technical support center provides researchers, scientists, and drug development professionals with guidance on the in vivo delivery of RPR107393 free base. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges associated with the formulation and administration of poorly soluble compounds.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting point for developing an in vivo formulation for this compound?
A1: The initial step is to characterize the physicochemical properties of this compound, with a primary focus on its solubility in a variety of pharmaceutically acceptable vehicles. A tiered approach is advised, beginning with simpler formulations and progressing to more complex systems as needed.[1]
Q2: What are the common formulation strategies for delivering poorly soluble compounds like RPR107393 in vivo?
A2: Several strategies can be employed to formulate poorly soluble compounds for in vivo studies:
-
Solutions: Utilizing co-solvents, adjusting pH, or employing complexing agents to dissolve the compound.
-
Suspensions: Dispersing the solid compound in a liquid vehicle, often with the aid of suspending and wetting agents.
-
Lipid-based Formulations: Dissolving or suspending the compound in oils, surfactants, or mixtures to improve absorption.[1][2]
-
Solid Dispersions: Dispersing the compound in a solid polymer matrix to enhance its dissolution rate.[1]
Q3: How should I select the appropriate excipients for my RPR107393 formulation?
A3: Excipient selection is critical and depends on the chosen formulation strategy, the intended route of administration, and the physicochemical characteristics of RPR107393. The safety and tolerability of the excipients in the selected animal model are also paramount.
Troubleshooting Guide
Problem 1: Low and variable oral bioavailability of RPR107393.
-
Possible Cause: Dissolution rate-limited absorption is a common issue for poorly soluble compounds. The compound may not be dissolving quickly enough in the gastrointestinal fluid to be effectively absorbed.[1]
-
Solutions:
-
Reduce Particle Size: Micronization or nanocrystallization can increase the surface area available for dissolution.[3]
-
Enhance Solubility: Consider using a different vehicle or incorporating solubilizing agents such as co-solvents, surfactants, or cyclodextrins.[2][3]
-
Lipid-Based Delivery: Formulating RPR107393 in a lipid-based system, such as a self-emulsifying drug delivery system (SEDDS), can improve absorption.[2][4][5]
-
Problem 2: Precipitation of RPR107393 upon administration.
-
Possible Cause: The compound may be precipitating out of the formulation when it comes into contact with the aqueous environment of the gastrointestinal tract or bloodstream.[1]
-
Solutions:
-
Increase Solubilizing Capacity: Try a different co-solvent or increase the concentration of the existing one.[1]
-
Use Precipitation Inhibitors: Certain polymers can help maintain the drug in a supersaturated state in vivo.[1]
-
Switch Formulation Type: A suspension or a lipid-based formulation may be more suitable as the drug is not initially in a dissolved state.[1]
-
Problem 3: Observed toxicity or adverse effects in test animals.
-
Possible Cause: The vehicle itself may be causing toxicity.
-
Solutions:
-
Vehicle Selection: Review the toxicity data for all excipients used in the formulation.
-
Alternative Vehicles: Explore alternative, well-tolerated vehicles. A database of safe and tolerable excipients for various animal species can be a valuable resource.[2]
-
Dose Volume: Ensure the administered volume is within the recommended limits for the chosen animal model and route of administration.
-
Experimental Protocols
Solubility Assessment of RPR107393
Objective: To determine the solubility of RPR107393 in various pharmaceutically acceptable vehicles.
Methodology:
-
Add an excess amount of this compound to a known volume of each test vehicle in separate vials.
-
Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.[1]
-
Centrifuge the samples to pellet the undissolved solid.[1]
-
Carefully collect the supernatant and dilute it with a suitable solvent.
-
Quantify the concentration of the dissolved RPR107393 using a validated analytical method, such as HPLC-UV.[1]
-
Express the solubility in mg/mL or µg/mL.
Preparation of an RPR107393 Suspension for Oral Administration
Objective: To prepare a homogenous suspension of RPR107393 for oral dosing.
Methodology:
-
If necessary, reduce the particle size of the this compound through micronization.
-
Select an appropriate vehicle (e.g., 0.5% w/v methylcellulose (B11928114) in water).
-
Add a wetting agent (e.g., a small amount of Tween 80) to the RPR107393 powder to form a paste.
-
Gradually add the vehicle to the paste while triturating to form a uniform suspension.
-
Continuously stir the suspension during dosing to ensure homogeneity.
Quantitative Data Summary
Table 1: Example Solubility Data for RPR107393 in Common Vehicles
| Vehicle | Solubility (mg/mL) at 25°C |
| Water | < 0.01 |
| Phosphate Buffered Saline (pH 7.4) | < 0.01 |
| 0.5% Methylcellulose | < 0.01 |
| 10% DMSO / 90% Saline | 0.5 |
| 20% Solutol HS 15 / 80% Water | 1.2 |
| Corn Oil | 0.8 |
Table 2: Common Co-solvents and Surfactants for In Vivo Formulations
| Type | Examples |
| Co-solvents | Polyethylene glycol (PEG) 300/400, Propylene glycol, Dimethyl sulfoxide (B87167) (DMSO), Ethanol |
| Surfactants | Polysorbates (Tween 20, Tween 80), Sorbitan esters (Span 20, Span 80), Cremophor EL, Solutol HS 15 |
Visualizations
Caption: Hypothetical signaling pathway for RPR107393.
References
- 1. benchchem.com [benchchem.com]
- 2. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. How to Improve the Bioavailability of Poorly Water-Soluble Compounds? - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. future4200.com [future4200.com]
Preventing RPR107393 free base precipitation in media
This guide provides troubleshooting advice and answers to frequently asked questions regarding the precipitation of RPR107393 free base in experimental media.
Troubleshooting Guide
Issue: Immediate Precipitation Upon Dilution in Aqueous Media
Precipitation of a hydrophobic compound like this compound upon addition to aqueous media is a common issue. This typically occurs due to a rapid solvent exchange where the compound, initially dissolved in an organic solvent, is forced out of solution when introduced to the aqueous environment of the cell culture media.
Solutions:
-
Optimize DMSO Concentration: While Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for dissolving hydrophobic compounds, high final concentrations can be toxic to cells and may not prevent precipitation upon significant dilution.[1][2] It is crucial to keep the final DMSO concentration in the culture medium below 0.5%, and ideally below 0.1%.[1]
-
Serial Dilution: Instead of adding a highly concentrated stock directly into a large volume of media, perform a serial dilution.[1] This gradual reduction in solvent concentration can help maintain the solubility of the compound.
-
Temperature Control: Pre-warming the cell culture media to 37°C before adding the compound can help improve solubility.[3] Conversely, if you observe precipitation after thawing a frozen stock solution, gently warming the stock to 37°C and vortexing may help redissolve the compound.[3]
-
pH Stability: Changes in the pH of the media, which can occur in a CO2 incubator, can affect the solubility of pH-sensitive compounds.[3] Ensure your media is adequately buffered, considering a medium with a more robust buffering system like HEPES if necessary.[1]
Issue: Precipitation Over Time in Culture
Delayed precipitation can occur due to several factors, including temperature fluctuations, media evaporation, and interactions with media components.
Solutions:
-
Maintain Stable Temperature: Minimize the time that culture vessels are outside the incubator to avoid temperature cycling, which can affect compound solubility.[1]
-
Prevent Evaporation: In long-term experiments, evaporation can concentrate the compound beyond its solubility limit.[1] Ensure proper humidification of the incubator and consider using low-evaporation lids or sealing plates.[1]
-
Solubility Enhancers: The use of carriers like cyclodextrins or bovine serum albumin (BSA) can significantly improve the solubility and stability of hydrophobic compounds in aqueous solutions.[4][5][6]
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating in the media?
A1: this compound is likely a hydrophobic compound. Such compounds have poor water solubility and tend to precipitate when transferred from an organic solvent stock solution (like DMSO) into an aqueous environment like cell culture media.[4][5] This precipitation can be immediate, due to rapid solvent exchange, or can occur over time due to factors like temperature changes, pH shifts, or interactions with media components.[3]
Q2: What is the recommended solvent for this compound?
A2: Dimethyl sulfoxide (DMSO) is the most commonly used solvent for dissolving hydrophobic compounds for in vitro assays due to its high solubilizing power and miscibility with water.[1] However, it is critical to keep the final concentration of DMSO in your cell culture low (ideally <0.1%) to avoid solvent-induced toxicity.[1][3]
Q3: How can I increase the solubility of RPR107393 in my cell culture media?
A3: Several methods can enhance the solubility of hydrophobic compounds:
-
Using Cyclodextrins: These cyclic oligosaccharides have a hydrophilic exterior and a hydrophobic interior cavity where they can encapsulate hydrophobic drug molecules, increasing their solubility in water.[4][5][7] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative in cell culture.
-
Using Bovine Serum Albumin (BSA): BSA is a protein that can bind to hydrophobic molecules, acting as a carrier to keep them in solution.[8][9] This can also mimic in vivo conditions where drugs often bind to plasma proteins.
-
Optimizing the Dilution Protocol: A stepwise dilution of the DMSO stock, along with pre-warming the media, can prevent the compound from crashing out of solution.[1][3]
Q4: What are the potential impacts of precipitation on my experiment?
A4: Compound precipitation can have several negative impacts on your experiment:
-
Inaccurate Dosing: The actual concentration of the soluble compound will be lower than intended, leading to inaccurate dose-response curves and potentially false-negative results.
-
Cellular Stress: The precipitate particles can cause physical stress to cells.
-
Assay Interference: Precipitates can interfere with optical measurements in plate-based assays.
Q5: Should I filter out the precipitate?
A5: While you can filter out the precipitate to obtain a clear solution, this is generally not recommended as it will lead to an unknown final concentration of your compound in the media. A better approach is to address the root cause of the precipitation.
Data Presentation
Table 1: Comparison of Solubilization Strategies
| Strategy | Mechanism of Action | Advantages | Disadvantages |
| DMSO Optimization | Co-solvent | Simple to implement. | Final concentration must be kept low (<0.1-0.5%) to avoid cell toxicity.[1][3] May not be sufficient for highly insoluble compounds. |
| Cyclodextrins | Encapsulation of the hydrophobic molecule in its lipophilic cavity.[5] | High solubilization capacity for many drugs.[4][7] Can improve compound stability.[4] | May have biological effects of its own at high concentrations. The complexation might alter the free drug concentration available to cells. |
| Bovine Serum Albumin (BSA) | Binds to and carries the hydrophobic compound.[8][9] | Mimics physiological conditions. Can stabilize proteins and reduce non-specific binding.[10][11] | Can interfere with the activity of some compounds. Introduces an additional protein to the culture system. |
Experimental Protocols
Protocol 1: Determining Maximum Soluble Concentration
Objective: To find the highest concentration of RPR107393 that remains soluble in your specific cell culture medium.
Materials:
-
This compound
-
100% DMSO
-
Your complete cell culture medium
-
Sterile microcentrifuge tubes or a 96-well plate
-
Vortex mixer
-
Incubator at 37°C
Procedure:
-
Prepare a High-Concentration Stock: Dissolve RPR107393 in 100% DMSO to create a high-concentration stock solution (e.g., 10-100 mM). Ensure it is fully dissolved, using gentle warming (37°C) and vortexing if necessary.[1][3]
-
Prepare Serial Dilutions: Pre-warm your complete cell culture medium to 37°C.[3] In a series of microcentrifuge tubes or wells of a 96-well plate, prepare serial dilutions of your compound.
-
Incubate and Observe: Incubate the dilutions at 37°C and 5% CO2.
-
Assess Precipitation: Visually inspect for any signs of cloudiness or precipitate at different time points (e.g., 0, 2, 6, and 24 hours). For a more quantitative assessment, you can measure the absorbance at a wavelength of around 600 nm; an increase in absorbance indicates precipitation.[1]
-
Determine Maximum Soluble Concentration: The highest concentration that remains clear is your maximum working soluble concentration under these conditions.
Protocol 2: Using Cyclodextrin to Enhance Solubility
Objective: To prepare a working solution of RPR107393 using hydroxypropyl-β-cyclodextrin (HP-β-CD) to prevent precipitation.
Materials:
-
This compound
-
100% DMSO
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Your complete cell culture medium
Procedure:
-
Prepare RPR107393 Stock: Prepare a concentrated stock solution of RPR107393 in 100% DMSO (e.g., 10-100 mM).
-
Prepare Cyclodextrin-Media Solution: Prepare a solution of HP-β-CD in your cell culture medium. The concentration of HP-β-CD will need to be optimized, but a starting point could be a 2-5 fold molar excess relative to the final desired concentration of RPR107393.
-
Complexation: While vortexing the cyclodextrin-media solution, add the RPR107393 DMSO stock dropwise.
-
Incubation: Allow the mixture to incubate (e.g., for 1 hour at 37°C) to facilitate the formation of the inclusion complex.
-
Final Dilution: This complexed solution can then be further diluted in your complete cell culture medium to achieve the final desired working concentration.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. gala.gre.ac.uk [gala.gre.ac.uk]
- 8. synapsespheres.com [synapsespheres.com]
- 9. Bovine serum albumin (BSA),an ideal drug carrier material [yacooscience.com]
- 10. nbinno.com [nbinno.com]
- 11. microbiozindia.com [microbiozindia.com]
Technical Support Center: Assessing Compound Cytotoxicity in Cell Lines
Disclaimer: No specific toxicity data for RPR107393 free base was found in publicly available resources. The following guide provides general information and standardized protocols for assessing the cytotoxicity of investigational compounds in cell lines.
This technical support center is designed to assist researchers, scientists, and drug development professionals in evaluating the potential toxicity of compounds in various cell lines. It provides answers to frequently asked questions, detailed troubleshooting guides, and standardized experimental protocols.
Frequently Asked Questions (FAQs)
Q1: My compound is not soluble in aqueous solutions. How can I prepare it for a cell-based assay?
A1: Most non-polar compounds can be dissolved in an organic solvent like dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695) to create a high-concentration stock solution. This stock can then be diluted in cell culture medium to the final desired concentration. It is crucial to keep the final solvent concentration in the culture medium low (typically <0.5%) to avoid solvent-induced cytotoxicity. Always include a vehicle control (medium with the same final concentration of the solvent) in your experimental setup.
Q2: I am observing high variability in my cytotoxicity assay results. What are the potential causes?
A2: High variability can stem from several factors:
-
Cell Health and Passage Number: Ensure you are using healthy, actively dividing cells and that the passage number is consistent across experiments.
-
Seeding Density: Inconsistent initial cell numbers can lead to significant variations. Optimize and strictly control the seeding density.
-
Compound Stability: The compound may be unstable in the culture medium, degrading over the incubation period.
-
Assay Interference: The compound might interfere with the assay chemistry (e.g., colorimetric or fluorometric readouts).
-
Pipetting Errors: Inaccurate pipetting, especially of viscous stock solutions, can introduce variability.
Q3: How do I choose the most appropriate cytotoxicity assay for my experiment?
A3: The choice of assay depends on the suspected mechanism of cell death and the nature of your compound.
-
Metabolic Assays (e.g., MTT, XTT, WST-1): These measure the metabolic activity of viable cells. They are high-throughput and widely used but can be affected by compounds that alter cellular metabolism.
-
Membrane Integrity Assays (e.g., LDH release, Trypan Blue): These detect damage to the cell membrane, a hallmark of necrosis. The Lactate Dehydrogenase (LDH) assay measures the release of this stable enzyme from damaged cells into the culture medium.[1]
-
Apoptosis Assays (e.g., Caspase activity, Annexin V staining): These are more specific for detecting programmed cell death.
Q4: What is the difference between IC50 and LD50?
A4:
-
IC50 (Half-maximal inhibitory concentration): In the context of cytotoxicity, it is the concentration of a compound that causes a 50% reduction in a measured biological parameter (e.g., cell viability) in vitro.
-
LD50 (Lethal Dose, 50%): This refers to the dose of a substance that is lethal to 50% of a population of test animals in in vivo studies. It is not a metric used for in vitro cell line experiments. For in vitro studies, the term LC50 (Lethal Concentration, 50%) is sometimes used.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High background signal in LDH assay | Serum in the culture medium contains LDH. | Use a low-serum medium or a serum-free medium for the assay period. Alternatively, use a kit that is less affected by serum components.[1] |
| Precipitation of compound in culture medium | The compound has low solubility at the tested concentrations. | Decrease the final concentration of the compound. Increase the concentration of the solubilizing agent (e.g., DMSO), ensuring it remains at a non-toxic level. |
| Inconsistent results between different cytotoxicity assays | The compound may induce different cell death pathways, or it may interfere with the chemistry of one of the assays. | Use multiple assays that measure different endpoints (e.g., metabolic activity, membrane integrity, and apoptosis) to get a comprehensive view of the compound's cytotoxic profile. |
| Edge effects in multi-well plates | Evaporation from the outer wells of the plate can lead to increased compound and media concentration, affecting cell growth. | Avoid using the outermost wells for experimental samples. Fill these wells with sterile water or PBS to maintain humidity. |
Detailed Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate (B1194679) dehydrogenase in viable cells to form a purple formazan (B1609692) product.
Materials:
-
Cells of interest
-
Complete culture medium
-
Test compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours.
-
Prepare serial dilutions of the test compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle controls and untreated controls.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
After incubation, add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at a wavelength of 570 nm using a microplate reader.
Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies the release of LDH from cells with damaged plasma membranes.[1]
Materials:
-
Cells of interest
-
Complete culture medium
-
Test compound
-
LDH assay kit (commercially available)
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate and incubate for 24 hours.
-
Treat cells with serial dilutions of the test compound for the desired duration. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).
-
After incubation, carefully collect 10-50 µL of the cell culture supernatant from each well.[1]
-
Follow the manufacturer's instructions for the LDH assay kit. This typically involves adding the supernatant to a reaction mixture containing a substrate and a chromogenic reagent.
-
Incubate for the recommended time at room temperature, protected from light.
-
Measure the absorbance at the recommended wavelength (e.g., 490 nm).
-
Calculate the percentage of cytotoxicity using the formula provided in the kit's manual.
Visualizations
Caption: General experimental workflow for in vitro cytotoxicity testing.
Caption: Troubleshooting flowchart for inconsistent cytotoxicity results.
References
Validation & Comparative
A Comparative Guide to Squalene Synthase Inhibitors: RPR107393 Free Base vs. Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of RPR107393 free base with other prominent squalene (B77637) synthase inhibitors, namely Lapaquistat (TAK-475) and Zaragozic Acid A. The information presented is supported by experimental data to aid in the evaluation of these compounds for research and development purposes.
Introduction to Squalene Synthase Inhibition
Squalene synthase (SQS) catalyzes the first committed step in cholesterol biosynthesis, the reductive dimerization of two molecules of farnesyl pyrophosphate (FPP) to form squalene. Inhibition of SQS is a key strategy for lowering cholesterol levels. Unlike HMG-CoA reductase inhibitors (statins), which act earlier in the mevalonate (B85504) pathway, SQS inhibitors do not affect the synthesis of essential non-sterol isoprenoids like ubiquinone and dolichol, potentially offering a better side-effect profile. This guide focuses on a comparative analysis of three potent SQS inhibitors: RPR107393, Lapaquistat, and Zaragozic Acid A.
In Vitro Potency
The in vitro potency of these inhibitors is a critical determinant of their efficacy. The following table summarizes their inhibitory activity against rat liver microsomal squalene synthase.
| Compound | Metric | Potency | Reference |
| RPR107393 | IC50 | 0.6 - 0.9 nM | [1] |
| Lapaquistat (active metabolite) | IC50 (in rat hepatocytes) | 1.3 nM | [2] |
| Zaragozic Acid A | Ki | 78 pM | [3] |
Note: The provided potency for Lapaquistat is for its active metabolite in a cellular assay (rat hepatocytes), which may not be directly comparable to the cell-free microsomal assays for RPR107393 and Zaragozic Acid A. The Ki value for Zaragozic Acid A, a measure of binding affinity, is exceptionally low, indicating very potent inhibition.
In Vivo Efficacy
The ultimate measure of a drug candidate's potential lies in its in vivo performance. The table below presents the efficacy of the three inhibitors in various animal models.
| Compound | Animal Model | Dosage | Effect | Reference |
| RPR107393 | Rat | 5 mg/kg (oral) | ED50 for inhibition of de novo cholesterol biosynthesis | [1] |
| Marmoset | 20 mg/kg b.i.d. (oral, 1 week) | ~50% reduction in plasma cholesterol | [1] | |
| Lapaquistat (TAK-475) | Rat | 2.9 mg/kg (oral) | ED50 for inhibition of hepatic cholesterol biosynthesis | [4] |
| Zaragozic Acid A | Mouse | 200 µg/kg | 50% inhibition of acute hepatic cholesterol synthesis | [3] |
Note: Direct comparison of in vivo efficacy is challenging due to the use of different animal models, dosage regimens, and endpoint measurements. However, all three compounds demonstrate potent cholesterol-lowering effects in vivo.
Selectivity Profile
A crucial aspect of a drug's profile is its selectivity for the intended target. Off-target effects can lead to undesirable side effects.
-
Lapaquistat (TAK-475): As a squalene synthase inhibitor, Lapaquistat acts downstream of HMG-CoA reductase, thus it is not expected to significantly affect the synthesis of non-sterol isoprenoids.[5] However, its clinical development was halted due to potential liver toxicity at higher doses.[6][7]
-
Zaragozic Acid A: While being a highly potent squalene synthase inhibitor, Zaragozic acids have also been shown to inhibit Ras farnesyl-protein transferase, although at significantly higher concentrations (IC50 for Zaragozic acid D and D2 is 100 nM). This indicates a degree of off-target activity that should be considered.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings.
In Vitro Squalene Synthase Inhibition Assay (Rat Liver Microsomes)
This assay measures the ability of a compound to inhibit the conversion of farnesyl pyrophosphate (FPP) to squalene by squalene synthase present in rat liver microsomes.
1. Preparation of Rat Liver Microsomes:
- Livers from male Sprague-Dawley rats are homogenized in a buffer solution (e.g., 50 mM Tris-HCl, pH 7.5, containing 0.25 M sucrose (B13894) and 1 mM EDTA).
- The homogenate is centrifuged at a low speed (e.g., 10,000 x g) to remove cell debris and nuclei.
- The resulting supernatant is then subjected to high-speed centrifugation (e.g., 100,000 x g) to pellet the microsomes.
- The microsomal pellet is washed and resuspended in an appropriate buffer. Protein concentration is determined using a standard method like the Bradford assay.
2. Squalene Synthase Activity Assay:
- The reaction mixture typically contains the microsomal preparation, a buffer (e.g., 50 mM Tris-HCl, pH 7.5), cofactors such as NADPH and MgCl2, and the substrate, radiolabeled [1-14C]farnesyl pyrophosphate.
- The test compound (e.g., RPR107393) is pre-incubated with the microsomes for a defined period.
- The reaction is initiated by the addition of the substrate and incubated at 37°C.
- The reaction is stopped by the addition of a strong base (e.g., KOH in ethanol).
- The lipids, including the product squalene, are extracted using an organic solvent (e.g., hexane).
- The amount of radiolabeled squalene formed is quantified using liquid scintillation counting.
- The IC50 value is calculated by determining the concentration of the inhibitor that causes a 50% reduction in squalene synthesis compared to a control without the inhibitor.
In Vivo Cholesterol Synthesis Inhibition Assay
This assay assesses the ability of a compound to inhibit cholesterol synthesis in a living animal.
1. Animal Dosing:
- Animals (e.g., rats or mice) are orally administered the test compound or a vehicle control.
2. Radiolabel Administration:
- At a specified time after dosing, a radiolabeled precursor of cholesterol, such as [14C]acetate or [3H]mevalonate, is administered to the animals.
3. Sample Collection and Analysis:
- After a defined period to allow for the incorporation of the radiolabel into newly synthesized cholesterol, the animals are euthanized, and the liver is collected.
- Lipids are extracted from the liver tissue.
- The amount of radioactivity incorporated into the cholesterol fraction is determined by techniques such as thin-layer chromatography (TLC) followed by scintillation counting.
- The extent of inhibition of cholesterol synthesis is calculated by comparing the radioactivity in the cholesterol fraction of the treated animals to that of the control group.
Visualizing the Mechanism and Workflow
To better understand the context of squalene synthase inhibition and the experimental procedures, the following diagrams are provided.
Caption: Cholesterol Biosynthesis Pathway and the Point of Inhibition.
Caption: Workflow for the In Vitro Squalene Synthase Inhibition Assay.
Conclusion
RPR107393, Lapaquistat, and Zaragozic Acid A are all highly potent inhibitors of squalene synthase, demonstrating significant cholesterol-lowering effects both in vitro and in vivo. Zaragozic Acid A exhibits the highest in vitro potency, with Ki values in the picomolar range. RPR107393 also shows sub-nanomolar inhibitory activity. While direct comparative data is limited, all three compounds are effective in animal models of hypercholesterolemia. A key differentiating factor may lie in their selectivity profiles and potential for off-target effects. The information and experimental protocols provided in this guide are intended to assist researchers in making informed decisions for their specific research needs in the development of novel hypolipidemic agents.
References
- 1. RPR 107393, a potent squalene synthase inhibitor and orally effective cholesterol-lowering agent: comparison with inhibitors of HMG-CoA reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of non-conventional small molecule degraders and stabilizers of squalene synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medkoo.com [medkoo.com]
- 5. Squalene Synthase Inhibitor Lapaquistat Acetate: Could Anything Be Better Than Statins? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Emerging lipid-lowering drugs: squalene synthase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Guide: RPR107393 Free Base and Statins in Cholesterol Reduction
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the novel squalene (B77637) synthase inhibitor, RPR107393 free base, with the established class of HMG-CoA reductase inhibitors, commonly known as statins. Due to the limited publicly available data on RPR107393, this guide will utilize data from a closely related and extensively studied squalene synthase inhibitor, TAK-475 (lapaquistat), as a surrogate to provide a comprehensive comparative analysis for researchers.
Executive Summary
Statins represent the cornerstone of lipid-lowering therapy, effectively reducing low-density lipoprotein cholesterol (LDL-C) and cardiovascular risk by inhibiting HMG-CoA reductase, a key enzyme in the cholesterol biosynthesis pathway. Squalene synthase inhibitors, such as RPR107393 and TAK-475, offer an alternative mechanism by targeting an enzyme further down the same pathway. This distinction presents a potentially different efficacy and safety profile, particularly concerning muscle-related side effects associated with statins. Preclinical and clinical data on TAK-475 suggest a promising lipid-lowering capacity, albeit with its own safety considerations that ultimately led to the discontinuation of its clinical development. This guide will delve into the available data to offer a comparative perspective on these two classes of cholesterol-lowering agents.
Mechanism of Action: A Tale of Two Enzymes
The cholesterol biosynthesis pathway is a complex cascade of enzymatic reactions. Both statins and squalene synthase inhibitors interrupt this pathway, but at different key stages.
Statins: Inhibiting the Rate-Limiting Step
Statins competitively inhibit HMG-CoA reductase, the enzyme responsible for converting HMG-CoA to mevalonate.[1][2] This is the rate-limiting step in cholesterol synthesis, and its inhibition leads to a significant reduction in the liver's cholesterol production.[1][2]
RPR107393 and Squalene Synthase Inhibitors: Targeting a Later, Committed Step
RPR107393 is a selective inhibitor of squalene synthase. This enzyme catalyzes the conversion of farnesyl pyrophosphate to squalene, the first committed step in cholesterol synthesis. By blocking this step, these inhibitors prevent the formation of cholesterol without affecting the synthesis of other essential molecules derived from earlier intermediates in the pathway, such as isoprenoids.
Signaling Pathway Diagram: Cholesterol Biosynthesis
Caption: Simplified cholesterol biosynthesis pathway showing inhibition points.
Comparative Efficacy: Preclinical and Clinical Data
Direct comparative efficacy data for RPR107393 against various statins is not publicly available. Therefore, we present data for the squalene synthase inhibitor TAK-475 (lapaquistat) alongside data for commonly prescribed statins.
Preclinical Data
A study in common marmosets compared the lipid-lowering effects of TAK-475 and atorvastatin (B1662188).
| Compound | Dose | Change in Non-HDL Cholesterol | Change in Triglycerides | Change in HDL Cholesterol |
| TAK-475 | 30 mg/kg | ↓ | ↓ | No significant effect |
| 100 mg/kg | ↓ | ↓ | No significant effect | |
| Atorvastatin | 10 mg/kg | ↓ | ↓ | ↓ |
| 30 mg/kg | ↓ | ↓ | ↓ | |
| Data from a study in common marmosets. "↓" indicates a decrease. |
Clinical Data
A pooled analysis of 12 clinical trials involving TAK-475 (lapaquistat) provides insight into its efficacy in humans. This data is compared with the known efficacy of various statins.
| Drug Class | Drug (Dose) | LDL-C Reduction | Non-HDL-C Reduction | Total Cholesterol Reduction | Triglyceride Reduction | Apolipoprotein B Reduction |
| Squalene Synthase Inhibitor | TAK-475 (100 mg) | 21.6% | Significant ↓ | Significant ↓ | Significant ↓ | Significant ↓ |
| Statins | Atorvastatin (10 mg) | ~39% | - | - | - | - |
| Rosuvastatin (B1679574) (10 mg) | ~46% | - | - | - | - | |
| Simvastatin (20 mg) | ~35% | - | - | - | - | |
| Pravastatin (20 mg) | ~27% | - | - | - | - | |
| TAK-475 data from a pooled analysis of 12 clinical trials.[3][4][5] Statin data from various comparative clinical trials.[6][7] "↓" indicates a decrease. |
Safety and Tolerability: A Key Differentiator?
A significant area of interest in the development of non-statin lipid-lowering therapies is the potential for an improved safety profile, particularly concerning myopathy.
Myotoxicity
A key concern with statin therapy is the risk of muscle-related side effects, ranging from myalgia to, in rare cases, rhabdomyolysis. The proposed mechanism involves the depletion of isoprenoids, which are essential for muscle cell function. As squalene synthase inhibitors act downstream of isoprenoid synthesis, they are hypothesized to have a lower risk of myotoxicity.
A comparative in vitro study on human myocytes supports this hypothesis.
| Compound | IC50 (Cholesterol Biosynthesis Inhibition) | IC25 (ATP Content Decrease) |
| T-91485 (active metabolite of TAK-475) | 45 nM | >100 µM |
| Atorvastatin | 8.6 nM | 2.1 µM |
| Simvastatin | 8.4 nM | 0.72 µM |
| IC50: concentration for 50% inhibition. IC25: concentration for 25% decrease. A higher IC25 value for ATP content decrease suggests lower cytotoxicity. |
These findings suggest that the squalene synthase inhibitor was significantly less cytotoxic to human muscle cells compared to atorvastatin and simvastatin, while still potently inhibiting cholesterol synthesis.
Liver Function
Elevated liver enzymes are a potential side effect of both statins and squalene synthase inhibitors. In the clinical development of TAK-475 (lapaquistat), an increase in alanine (B10760859) aminotransferase (ALT) levels ≥3 times the upper limit of normal was observed in 2.0% of patients receiving the 100 mg dose, compared to 0.3% in the placebo group.[4] This hepatic safety concern was a primary reason for the discontinuation of its development.[3][4]
Experimental Protocols
Detailed experimental protocols for the cited studies are summarized below to provide researchers with insights into the methodologies used.
Hepatic Cholesterol Biosynthesis Assay (in vivo)
-
Objective: To determine the in vivo inhibition of cholesterol synthesis in the liver.
-
Methodology:
-
Administer the test compound (e.g., TAK-475 or atorvastatin) orally to fasted rats.[1]
-
After a set time (e.g., 1 hour), inject a radiolabeled cholesterol precursor, such as [¹⁴C]acetate, intravenously.[1]
-
After a further incubation period, sacrifice the animals and collect the livers.
-
Extract and saponify the liver tissue to isolate the non-saponifiable lipid fraction containing cholesterol.
-
Quantify the amount of radiolabeled cholesterol using liquid scintillation counting.
-
Calculate the percentage inhibition of cholesterol synthesis relative to a vehicle-treated control group.
-
Experimental Workflow: In Vivo Cholesterol Biosynthesis Assay
Caption: Workflow for in vivo cholesterol biosynthesis assay.
HMG-CoA Reductase Activity Assay (in vitro)
-
Objective: To measure the enzymatic activity of HMG-CoA reductase and the inhibitory potential of statins.
-
Methodology (based on commercially available kits):
-
Prepare a reaction mixture containing HMG-CoA reductase enzyme, NADPH, and the substrate HMG-CoA in a suitable buffer.[8][9][10]
-
Add the test inhibitor (e.g., a statin) at various concentrations.
-
Initiate the reaction and monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.[8][9][10][11]
-
Calculate the rate of NADPH consumption to determine the enzyme activity.
-
Determine the IC50 value of the inhibitor by plotting the percentage of inhibition against the inhibitor concentration.
-
Logical Relationship: HMG-CoA Reductase Assay Principle
Caption: Principle of the HMG-CoA reductase activity assay.
Conclusion
Squalene synthase inhibitors like RPR107393 and TAK-475 present a mechanistically distinct approach to cholesterol lowering compared to statins. The available data on TAK-475 suggests a moderate LDL-C lowering effect and, importantly, a potentially improved muscle safety profile. However, the development of TAK-475 was halted due to concerns about liver safety at higher doses.
For researchers and drug development professionals, the exploration of squalene synthase inhibitors remains a valid avenue. The key challenge lies in identifying compounds with a potent lipid-lowering effect comparable to modern statins, coupled with a superior safety profile, particularly concerning both myotoxicity and hepatotoxicity. Further preclinical and clinical studies directly comparing novel squalene synthase inhibitors like RPR107393 with a range of statins are essential to fully delineate their therapeutic potential.
References
- 1. Lipid-lowering properties of TAK-475, a squalene synthase inhibitor, in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lipid-lowering properties of TAK-475, a squalene synthase inhibitor, in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. Lapaquistat acetate: development of a squalene synthase inhibitor for the treatment of hypercholesterolemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Comparative dose efficacy study of atorvastatin versus simvastatin, pravastatin, lovastatin, and fluvastatin in patients with hypercholesterolemia (the CURVES study) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of rosuvastatin and atorvastatin compared over 52 weeks of treatment in patients with hypercholesterolemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. abcam.com [abcam.com]
- 9. HMG-CoA Reductase Activity/Inhibitor Screening Kit - Creative BioMart [creativebiomart.net]
- 10. assaygenie.com [assaygenie.com]
- 11. pubs.acs.org [pubs.acs.org]
Validating the Effects of RPR107393 Free Base: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of RPR107393 free base, a potent squalene (B77637) synthase inhibitor, with alternative cholesterol-lowering agents. The following sections detail its performance against other compounds, supported by experimental data, and provide an overview of relevant experimental protocols.
Mechanism of Action: Targeting Squalene Synthase
RPR107393 is a selective inhibitor of squalene synthase, a critical enzyme in the cholesterol biosynthesis pathway.[1] Squalene synthase catalyzes the first committed step in cholesterol formation, the conversion of two molecules of farnesyl pyrophosphate (FPP) into squalene. By inhibiting this enzyme, RPR107393 effectively blocks the downstream production of cholesterol. This mechanism is distinct from that of statins, the most common class of cholesterol-lowering drugs, which act further upstream by inhibiting HMG-CoA reductase.
Performance Comparison of RPR107393 and Alternatives
The efficacy of RPR107393 has been evaluated in both in vitro and in vivo models, demonstrating potent inhibition of squalene synthase and significant cholesterol-lowering effects. This section compares its performance with other squalene synthase inhibitors and HMG-CoA reductase inhibitors (statins).
In Vitro Potency
RPR107393 exhibits high potency in inhibiting squalene synthase activity in rat liver microsomes.
| Compound | Target | IC50 (nM) | Source |
| RPR107393 | Rat Liver Microsomal Squalene Synthase | 0.8 ± 0.2 | [2] |
| Zaragozic Acid A | Rat Liver Microsomal Squalene Synthase | Not directly comparable | [3] |
| TAK-475 (active metabolite) | Human HepG2 Cell Cholesterol Biosynthesis | 36 |
Note: Direct comparison of IC50 values should be made with caution due to potential variations in experimental conditions across different studies.
In Vivo Efficacy
Preclinical studies in animal models have demonstrated the cholesterol-lowering capabilities of RPR107393.
Rat Models:
| Compound | Dosage | Effect on Total Serum Cholesterol | Source |
| RPR107393 | 30 mg/kg p.o. b.i.d. for 2 days | ≤ 51% reduction | [1] |
| Lovastatin (B1675250) | (same paradigm) | No significant reduction | [1] |
Marmoset Models:
| Compound | Dosage | Effect on Plasma Cholesterol | Source |
| RPR107393 | 20 mg/kg b.i.d. for 1 week | ~50% reduction | [1] |
| Lovastatin | 50 mg/kg b.i.d. for 1 week | < 31% reduction | [1] |
| Pravastatin (B1207561) | 50 mg/kg b.i.d. for 1 week | < 31% reduction | [1] |
These findings suggest that in the marmoset model, RPR107393 has a greater efficacy in reducing plasma cholesterol compared to lovastatin and pravastatin at the tested doses.[1]
Experimental Protocols
This section outlines the methodologies for key experiments used to validate the effects of squalene synthase inhibitors like RPR107393.
In Vitro Squalene Synthase Activity Assay (Microsomal)
This assay measures the ability of a compound to inhibit the enzymatic activity of squalene synthase in liver microsomes.
Protocol:
-
Preparation of Microsomes: Liver microsomes are prepared from homogenized rat liver tissue by differential centrifugation.
-
Reaction Mixture: A typical reaction mixture contains liver microsomes, a buffer solution (e.g., potassium phosphate), NADPH, and the radiolabeled substrate, [¹⁴C]-farnesyl pyrophosphate.
-
Incubation: The test compound (RPR107393) at various concentrations is pre-incubated with the microsomes before the addition of the substrate to initiate the reaction. The mixture is incubated at 37°C.
-
Lipid Extraction: The reaction is stopped, and the lipids, including the product [¹⁴C]-squalene, are extracted using an organic solvent.
-
Analysis: The extracted lipids are separated by thin-layer chromatography (TLC). The amount of radioactive squalene is quantified using scintillation counting.
-
IC50 Determination: The concentration of the inhibitor that causes 50% inhibition of squalene synthase activity (IC50) is calculated from the dose-response curve.
In Vivo Measurement of De Novo Cholesterol Biosynthesis
This method assesses the effect of a compound on the rate of new cholesterol synthesis in a living organism.
Protocol:
-
Animal Model: Rats are commonly used for these studies.
-
Dosing: The test compound (RPR107393) is administered orally to the animals.
-
Radiolabel Administration: A radiolabeled precursor of cholesterol, such as [¹⁴C]-mevalonate, is administered.
-
Tissue Collection: After a specific time, the animals are euthanized, and the liver is collected.
-
Lipid Extraction and Saponification: Lipids are extracted from the liver, and the non-saponifiable fraction, which contains cholesterol, is isolated.
-
Quantification: The amount of radioactivity incorporated into the cholesterol fraction is measured by scintillation counting.
-
Data Analysis: The inhibition of de novo cholesterol synthesis is calculated by comparing the radioactivity in the cholesterol of treated animals to that of control animals. The dose that produces 50% inhibition (ED50) can then be determined.[1]
Safety and Tolerability
Preclinical safety data for RPR107393 is not extensively published in the available literature. As with any drug development candidate, a thorough evaluation of the safety profile, including potential off-target effects and toxicity, would be required in further preclinical and clinical studies. One of the theoretical advantages of squalene synthase inhibitors over statins is the potential for a better side-effect profile, as they act downstream of the production of other essential molecules derived from mevalonate. However, the clinical development of another squalene synthase inhibitor, lapaquistat (B1674497) (TAK-475), was halted due to concerns about liver toxicity at higher doses. This highlights the importance of careful safety assessment for this class of compounds.
Conclusion
This compound is a highly potent inhibitor of squalene synthase that has demonstrated significant cholesterol-lowering efficacy in preclinical animal models, in some cases exceeding that of statins. Its distinct mechanism of action offers a potential alternative or complementary approach to existing hypercholesterolemia treatments. Further research, including comprehensive safety and efficacy studies in humans, would be necessary to fully validate its therapeutic potential. The experimental protocols described in this guide provide a framework for the continued investigation of RPR107393 and other novel squalene synthase inhibitors.
References
- 1. RPR 107393, a potent squalene synthase inhibitor and orally effective cholesterol-lowering agent: comparison with inhibitors of HMG-CoA reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of a radiometric spot-wash assay for squalene synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery, biosynthesis, and mechanism of action of the zaragozic acids: potent inhibitors of squalene synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Specificity and Selectivity of RPR107393 Free Base: A Comparative Analysis
Initial investigations into the specificity and selectivity of the compound designated as RPR107393 free base have been inconclusive due to the inability to identify this molecule in publicly available scientific and chemical databases. Extensive searches using the provided identifier did not yield specific information regarding its chemical structure, biological target, or mechanism of action. The "RPR" prefix is historically associated with compounds from the pharmaceutical company Aventis, now a part of Sanofi, suggesting it may be an internal, historical, or potentially misidentified compound code.
Without definitive information on RPR107393, a direct comparative analysis of its specificity and selectivity against alternative compounds, as initially requested, cannot be performed. The creation of data tables, experimental protocols, and signaling pathway diagrams is contingent upon first identifying the primary biological target of the compound and obtaining relevant experimental data.
To proceed with a meaningful comparative guide, the following information about RPR107393 is essential:
-
Chemical Structure and CAS Number: The definitive chemical structure is required to search for related compounds and understand its potential pharmacological class.
-
Primary Biological Target(s): Identifying the intended molecular target (e.g., a specific enzyme, receptor, or ion channel) is the cornerstone of assessing specificity and selectivity.
-
Therapeutic Area: Understanding the intended disease area can help in identifying relevant alternative therapies for comparison.
Once the identity of RPR107393 is clarified, a comprehensive comparison guide can be developed. Such a guide would typically include the following sections:
Hypothetical Structure of a Comparative Guide for a Known Compound
For a known compound, a detailed comparative analysis would be structured as follows:
Target Profile of [Identified Compound]
This section would detail the primary biological target of the compound and its role in relevant signaling pathways.
Example Signaling Pathway Diagram
Caption: A generalized signaling pathway for a G-protein coupled receptor.
Comparative Specificity and Selectivity Data
Quantitative data on the binding affinity (e.g., Ki, Kd) and functional activity (e.g., IC50, EC50) of the identified compound and its alternatives against the primary target and a panel of off-targets would be presented in a tabular format.
Table 1: Hypothetical Binding Affinity (Ki, nM) Profile
| Compound | Primary Target | Off-Target 1 | Off-Target 2 | Off-Target 3 |
| [Identified Compound] | 1.5 | >10,000 | 850 | >10,000 |
| Alternative A | 5.2 | 5,200 | 1,200 | 9,800 |
| Alternative B | 0.8 | 150 | 2,500 | >10,000 |
Table 2: Hypothetical Functional Activity (IC50, nM) Profile
| Compound | Primary Target | Off-Target 1 | Off-Target 2 | Off-Target 3 |
| [Identified Compound] | 12 | >10,000 | 1,500 | >10,000 |
| Alternative A | 45 | 8,000 | 2,100 | >10,000 |
| Alternative B | 7 | 250 | 4,500 | >10,000 |
Experimental Methodologies
Detailed protocols for the key assays used to generate the comparative data would be provided.
Example Experimental Workflow Diagram
Caption: A simplified workflow for a competitive radioligand binding assay.
Discussion and Conclusion
This final section would objectively summarize the comparative data, highlighting the relative strengths and weaknesses of each compound in terms of its specificity and selectivity.
We encourage the user to provide a confirmed chemical identifier for the compound of interest to enable the generation of a comprehensive and accurate comparison guide.
A Comparative Guide to Squalene Synthase Inhibitors: RPR107393 Free Base vs. Zaragozic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two potent inhibitors of squalene (B77637) synthase, RPR107393 free base and zaragozic acid. Squalene synthase represents a critical enzymatic step in the cholesterol biosynthesis pathway, making it an attractive target for the development of hypocholesterolemic agents.[1][2] This document outlines their mechanism of action, presents available quantitative data from in vitro and in vivo studies, details relevant experimental methodologies, and provides visual representations of the pertinent biological pathway and experimental workflows.
Mechanism of Action
Both RPR107393 and zaragozic acid exert their effects by inhibiting squalene synthase, the enzyme responsible for the conversion of farnesyl pyrophosphate (FPP) to squalene.[3][4] This is the first committed step in the biosynthesis of sterols, including cholesterol.[1][3] By blocking this enzyme, both compounds effectively reduce the de novo synthesis of cholesterol.[3][5] While both are potent inhibitors, zaragozic acid has been described as a competitive inhibitor with respect to FPP, and some studies suggest it may also act as a mechanism-based irreversible inactivator.[2][5] RPR107393 is also a potent and selective inhibitor of squalene synthase.[3]
Quantitative Data Comparison
| Compound | Parameter | Value | Species/System | Reference |
| This compound | IC50 | 0.6 - 0.9 nM | Rat liver microsomes | [3] |
| ED50 (in vivo) | 5 mg/kg | Rat | [3] | |
| Zaragozic Acid A | Apparent Ki | 78 pM | Rat liver | [5] |
| 50% Inhibitory Dose (in vivo) | 200 µg/kg | Mouse | [5] | |
| Zaragozic Acid B | Apparent Ki | 29 pM | Rat liver | [5] |
| Zaragozic Acid C | Apparent Ki | 45 pM | Rat liver | [5] |
| Zaragozic Acid D & D2 | IC50 (vs. Farnesyl Transferase) | 100 nM | Not specified | [6] |
Experimental Protocols
In Vitro Microsomal Squalene Synthase Inhibition Assay
This protocol outlines a general procedure for determining the in vitro potency of inhibitors against squalene synthase using a rat liver microsomal preparation.
1. Preparation of Rat Liver Microsomes:
-
Homogenize fresh rat liver tissue in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4).
-
Perform differential centrifugation to isolate the microsomal fraction, which is rich in squalene synthase.[7][8]
-
Resuspend the microsomal pellet in a storage buffer and determine the protein concentration.
2. Squalene Synthase Activity Assay:
-
The assay measures the conversion of a radiolabeled substrate, [¹⁴C]farnesyl pyrophosphate ([¹⁴C]FPP), to [¹⁴C]squalene.
-
Prepare a reaction mixture containing the liver microsomes, a source of NADPH, and the test inhibitor (RPR107393 or zaragozic acid) at various concentrations.[7][9]
-
Initiate the reaction by adding [¹⁴C]FPP.
-
Incubate the reaction mixture at 37°C for a defined period.
-
Terminate the reaction by adding a strong base or organic solvent.
-
Extract the lipid-soluble products, including [¹⁴C]squalene, using an organic solvent (e.g., hexane).
-
Quantify the amount of [¹⁴C]squalene formed using liquid scintillation counting.
3. Data Analysis:
-
Plot the percentage of inhibition of squalene synthase activity against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of enzyme activity, by fitting the data to a suitable dose-response curve.
In Vivo Cholesterol Synthesis Inhibition Assay
This protocol describes a general method to assess the in vivo efficacy of squalene synthase inhibitors in a rodent model.
1. Animal Dosing:
-
Administer the test compound (RPR107393 or zaragozic acid) to rats or mice via oral gavage or other appropriate routes at various doses.[3][5][10]
-
Include a vehicle control group that receives the formulation without the test compound.
2. Radiolabel Administration:
-
At a specified time after drug administration, inject the animals with a radiolabeled precursor of cholesterol, such as [¹⁴C]acetate or [³H]mevalonate.[3][11]
3. Sample Collection and Analysis:
-
After a set period, euthanize the animals and collect liver and blood samples.
-
Saponify the liver tissue to extract the non-saponifiable lipids, which include cholesterol.
-
Measure the incorporation of the radiolabel into the newly synthesized cholesterol using liquid scintillation counting.
-
Analyze serum samples for total cholesterol levels.
4. Data Analysis:
-
Calculate the percentage of inhibition of cholesterol synthesis in the treated groups compared to the vehicle control group.
-
Determine the ED50 value, the dose of the compound that produces 50% of the maximal inhibitory effect.[3]
Visualizations
Cholesterol Biosynthesis Pathway
Caption: Cholesterol biosynthesis pathway highlighting the inhibition of squalene synthase.
Experimental Workflow for IC50 Determination
Caption: General workflow for determining the IC50 of a squalene synthase inhibitor.
References
- 1. Squalene synthase inhibitors: An update on the search for new antihyperlipidemic and antiatherosclerotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of mammalian squalene synthetase activity by zaragozic acid A is a result of competitive inhibition followed by mechanism-based irreversible inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. RPR 107393, a potent squalene synthase inhibitor and orally effective cholesterol-lowering agent: comparison with inhibitors of HMG-CoA reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery, biosynthesis, and mechanism of action of the zaragozic acids: potent inhibitors of squalene synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Zaragozic acids: a family of fungal metabolites that are picomolar competitive inhibitors of squalene synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Zaragozic acids D and D2: potent inhibitors of squalene synthase and of Ras farnesyl-protein transferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 8. Microsomal Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. US20030157583A1 - Methods for determining squalene synthase activity - Google Patents [patents.google.com]
- 10. Inhibition of cholesterol absorption and synthesis in rats by sesamin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Selective inhibition of cholesterol synthesis by cell-free preparations of rat liver by using inhibitors of cytoplasmic acetoacetyl-coenzyme A thiolase - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Squalene Synthase Inhibitors: RPR107393 Free Base vs. Lapaquistat
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative study of two prominent squalene (B77637) synthase inhibitors: RPR107393 free base and lapaquistat (B1674497) (TAK-475). Squalene synthase represents a key enzymatic step in the cholesterol biosynthesis pathway, making it an attractive target for the development of lipid-lowering therapies. This document outlines the biochemical potency, in vivo efficacy, and available pharmacokinetic data for both compounds, supported by detailed experimental methodologies.
Executive Summary
Both RPR107393 and lapaquistat are potent inhibitors of squalene synthase, an enzyme that catalyzes the first committed step in cholesterol biosynthesis. By inhibiting this enzyme, these compounds aim to reduce cholesterol production, offering an alternative to statins which act earlier in the pathway by inhibiting HMG-CoA reductase. Preclinical data indicates that RPR107393 is a highly potent inhibitor with significant cholesterol-lowering effects in animal models. Lapaquistat also demonstrated efficacy in lowering cholesterol in both preclinical and clinical settings; however, its development was halted due to concerns of hepatotoxicity at higher, more effective doses. This guide presents the available data to facilitate an objective comparison of their pharmacological profiles.
Data Presentation
Table 1: In Vitro Potency of RPR107393 and Lapaquistat against Squalene Synthase
| Compound | Assay System | IC50 Value | Reference |
| RPR107393 | Rat Liver Microsomal Squalene Synthase | 0.6 - 0.9 nM | [1] |
| Lapaquistat (TAK-475) | Rat Hepatocytes (as part of a 2-aminobenzhydrol (B79127) series) | ~1.3 nM | [2] |
Note: The IC50 values presented are from different studies and assay systems, which should be considered when making a direct comparison.
Table 2: In Vivo Cholesterol-Lowering Efficacy
| Compound | Animal Model | Dosing Regimen | % Cholesterol Reduction | Comparison | Reference |
| RPR107393 | Rat | 30 mg/kg, p.o., b.i.d. for 2 days | Up to 51% (total serum cholesterol) | More effective than lovastatin (B1675250) in this model | [1] |
| RPR107393 | Marmoset | 20 mg/kg, b.i.d. for 1 week | 50% (plasma cholesterol) | Greater reduction than lovastatin or pravastatin | [1] |
| Lapaquistat | Human (Clinical Trial) | 50 mg and 100 mg daily for 12 weeks | 18% and 23% (LDL-C), respectively | Compared to placebo | [3] |
| Lapaquistat | Hypercholesterolaemic Rabbits | Diet supplemented (100 or 200 mg/kg for 32 weeks) | Decreased plasma cholesterol and triglyceride levels | Compared to control | [4] |
Table 3: Pharmacokinetic Parameters
| Compound | Species | Bioavailability (Oral) | Primary Metabolite | Key Findings | Reference |
| Lapaquistat (TAK-475) | Rat | 3.5% | M-I (active) | Low bioavailability, but the active metabolite M-I is thought to provide compensatory pharmacological effects. | |
| Lapaquistat (TAK-475) | Dog | 8.2% | M-I (active) | Similar to rats, low bioavailability with an active metabolite. |
Experimental Protocols
In Vitro Squalene Synthase Inhibition Assay (Rat Liver Microsomes)
This protocol outlines a method to determine the in vitro potency of compounds like RPR107393 and lapaquistat against squalene synthase.
1. Preparation of Rat Liver Microsomes:
-
Euthanize male Sprague-Dawley rats and perfuse the liver with ice-cold saline.
-
Homogenize the liver in a buffer containing sucrose, EDTA, and a protease inhibitor cocktail.
-
Centrifuge the homogenate at low speed (e.g., 10,000 x g) to remove cell debris and nuclei.
-
Collect the supernatant and centrifuge at high speed (e.g., 100,000 x g) to pellet the microsomes.
-
Resuspend the microsomal pellet in a suitable buffer and determine the protein concentration using a standard method like the Bradford assay.
2. Squalene Synthase Activity Assay:
-
The assay is typically performed in a reaction mixture containing the liver microsomes, a buffer (e.g., potassium phosphate), NADPH, and the substrate, [1-14C]farnesyl pyrophosphate (FPP).
-
Add varying concentrations of the test compound (RPR107393 or lapaquistat) to the reaction mixture.
-
Initiate the reaction by adding the radiolabeled FPP and incubate at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding a strong base (e.g., KOH in methanol).
-
Saponify the mixture to hydrolyze any esterified lipids.
-
Extract the non-saponifiable lipids, including the newly synthesized [14C]squalene, using an organic solvent like hexane.
-
Quantify the amount of [14C]squalene formed using liquid scintillation counting.
3. Data Analysis:
-
Calculate the percentage of inhibition of squalene synthase activity at each concentration of the test compound relative to a vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Cholesterol-Lowering Efficacy Study in a Rat Model
This protocol describes a general procedure to evaluate the in vivo efficacy of cholesterol-lowering agents.
1. Animal Model and Acclimatization:
-
Use male Wistar rats or another appropriate strain.
-
Acclimatize the animals to the housing conditions for at least one week before the start of the experiment.
-
Provide standard chow and water ad libitum. For some studies, a high-cholesterol diet may be used to induce hypercholesterolemia.
2. Dosing and Sample Collection:
-
Randomly assign the animals to different treatment groups: vehicle control, positive control (e.g., a known cholesterol-lowering drug), and different dose levels of the test compounds (RPR107393 or lapaquistat).
-
Administer the compounds orally (p.o.) or via another appropriate route for the desired duration of the study (e.g., once or twice daily for several days or weeks).
-
Collect blood samples at baseline and at various time points during the study via a suitable method (e.g., tail vein or retro-orbital sinus).
3. Biochemical Analysis:
-
Separate the serum or plasma from the blood samples by centrifugation.
-
Analyze the levels of total cholesterol, LDL-cholesterol, HDL-cholesterol, and triglycerides using commercially available enzymatic assay kits.
4. Data Analysis:
-
Calculate the percentage change in lipid parameters from baseline for each treatment group.
-
Compare the effects of the test compounds to the vehicle control and the positive control using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests).
Mandatory Visualization
Caption: Cholesterol Biosynthesis Pathway and Inhibition Sites.
Caption: Experimental Workflow for Squalene Synthase Inhibitors.
Conclusion
RPR107393 and lapaquistat are both potent inhibitors of squalene synthase. Based on the available preclinical data, RPR107393 demonstrates very high in vitro potency and substantial in vivo cholesterol-lowering efficacy in rodent and primate models, appearing more effective than the statins it was compared against in those specific studies. Lapaquistat also showed clear efficacy in lowering LDL-cholesterol in humans. However, its clinical development was terminated due to a narrow therapeutic window, with hepatotoxicity observed at higher doses and insufficient efficacy at lower, safer doses. This comparative guide highlights the distinct profiles of these two compounds and underscores the challenges in developing new classes of lipid-lowering agents. The provided experimental protocols offer a framework for the continued investigation and comparison of novel squalene synthase inhibitors.
References
- 1. RPR 107393, a potent squalene synthase inhibitor and orally effective cholesterol-lowering agent: comparison with inhibitors of HMG-CoA reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of non-conventional small molecule degraders and stabilizers of squalene synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Squalene Synthase Inhibitor Lapaquistat Acetate: Could Anything Be Better Than Statins? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
RPR107393 Free Base: A Comparative Analysis of Efficacy Against Known Cholesterol Biosynthesis Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of RPR107393 free base, a potent squalene (B77637) synthase inhibitor, against other known inhibitors of the cholesterol biosynthesis pathway. The information is intended to assist researchers and drug development professionals in evaluating the potential of RPR107393 as a therapeutic agent.
Introduction
RPR107393 is a selective inhibitor of squalene synthase, the enzyme that catalyzes the first committed step in cholesterol biosynthesis.[1] By targeting this enzyme, RPR107393 effectively reduces the production of cholesterol. This guide compares the in vitro and in vivo efficacy of RPR107393 with other squalene synthase inhibitors, such as Zaragozic Acid and Lapaquistat (TAK-475), as well as with inhibitors that act on a different step of the same pathway, such as HMG-CoA reductase inhibitors (statins) like Atorvastatin.
Signaling Pathway and Experimental Workflow
To understand the mechanism of action of RPR107393 and the experimental approach for its evaluation, the following diagrams illustrate the cholesterol biosynthesis pathway and a general workflow for assessing inhibitor efficacy.
Caption: Cholesterol biosynthesis pathway highlighting the points of inhibition for statins and squalene synthase inhibitors.
References
Navigating the Landscape of GPRC5D-Targeted Therapies in Multiple Myeloma: A Comparative Analysis
An initial search for "RPR107393 free base" did not yield publicly available data. This designation may refer to a preclinical compound or an internal development name. However, extensive information is available for BMS-986393 (arlocabtagene autoleucel or "arlo-cel"), a G protein-coupled receptor class C group 5 member D (GPRC5D)-directed Chimeric Antigen Receptor (CAR) T-cell therapy for relapsed or refractory multiple myeloma. This guide provides a comparative overview of arlo-cel, placing its performance in the context of other therapeutic alternatives, supported by available clinical trial data.
Introduction to GPRC5D as a Therapeutic Target
G protein-coupled receptor class C group 5 member D (GPRC5D) has emerged as a promising therapeutic target in multiple myeloma. Its high expression on malignant plasma cells and limited presence in normal tissues make it an attractive candidate for targeted therapies.[1][2][3] Several therapeutic modalities are being investigated to target GPRC5D, including CAR T-cell therapies, bispecific antibodies, and antibody-drug conjugates.[1][4]
BMS-986393 (Arlo-cel): A GPRC5D-Directed CAR T-Cell Therapy
BMS-986393, or arlo-cel, is an autologous CAR T-cell therapy designed to recognize and eliminate GPRC5D-expressing multiple myeloma cells.[3][5][6] This therapy involves genetically modifying a patient's own T-cells to express a chimeric antigen receptor that targets GPRC5D.
Experimental Workflow:
The general workflow for treatment with arlo-cel, based on typical CAR T-cell therapy protocols, is as follows:
Signaling Pathway:
The mechanism of action for arlo-cel involves the direct engagement of CAR T-cells with GPRC5D-expressing myeloma cells, leading to T-cell activation and tumor cell lysis.
Comparative Efficacy and Safety
The clinical performance of arlo-cel can be compared with other GPRC5D-targeted therapies and treatments targeting different antigens, such as B-cell maturation antigen (BCMA).
GPRC5D-Targeted Therapies: Arlo-cel vs. Talquetamab
Talquetamab is a bispecific antibody that redirects T-cells to GPRC5D-expressing myeloma cells.[7][8][9][10][11] Unlike the single-infusion CAR T-cell therapy, talquetamab is administered repeatedly.
| Feature | BMS-986393 (Arlo-cel) | Talquetamab |
| Modality | Autologous CAR T-cell Therapy | Bispecific Antibody |
| Target | GPRC5D | GPRC5D and CD3 |
| Overall Response Rate (ORR) | 87% - 96% in various studies[12][13][14][15][16] | ~73-74% |
| Complete Response (CR) Rate | ~48% at the recommended Phase 2 dose[5][12] | ~33% |
| Common Adverse Events | Cytokine Release Syndrome (CRS), neurotoxicity, hematologic toxicities[6][13][17] | CRS, skin and nail toxicities, dysgeusia, infections[4] |
| Administration | Single intravenous infusion[16][18] | Subcutaneous injection (weekly or bi-weekly) |
Cross-Target Comparison: GPRC5D (Arlo-cel) vs. BCMA (Elranatamab)
Elranatamab is a bispecific antibody targeting BCMA on myeloma cells and CD3 on T-cells.[19][20][21][22] BCMA is a well-established target in multiple myeloma, with several approved therapies.[23][24]
| Feature | BMS-986393 (Arlo-cel) | Elranatamab |
| Target Antigen | GPRC5D | BCMA |
| Modality | Autologous CAR T-cell Therapy | Bispecific Antibody |
| Overall Response Rate (ORR) | 87% - 96%[12][13][14][15][16] | ~61% |
| Complete Response (CR) Rate | ~48%[5][12] | ~35% |
| Key Adverse Events | CRS, neurotoxicity, GPRC5D-related on-target/off-tumor effects[6][13][17] | CRS, infections, hematologic toxicities |
| Consideration | Potential efficacy in patients who have relapsed after BCMA-targeted therapy[25] | Established target with multiple approved agents |
Experimental Protocols
Detailed protocols for clinical trials involving these agents are registered and can be accessed through clinical trial databases. Key aspects of the Phase 1/2 studies for arlo-cel (NCT04674813, NCT06297226) include:
-
Patient Population: Patients with relapsed or refractory multiple myeloma who have received multiple prior lines of therapy, including a proteasome inhibitor, an immunomodulatory agent, and an anti-CD38 antibody.[18][24][26][27]
-
Treatment Regimen:
-
Leukapheresis: Collection of the patient's T-cells.
-
Bridging Therapy (optional): Treatment to control myeloma while arlo-cel is being manufactured.
-
Lymphodepletion: A short course of chemotherapy (e.g., cyclophosphamide (B585) and fludarabine) to prepare the patient's body for the CAR T-cell infusion.[18]
-
Arlo-cel Infusion: A single intravenous infusion of the CAR T-cells at a specified dose.[16][18]
-
-
Primary Endpoints: To assess the safety and tolerability of the therapy and to determine the recommended Phase 2 dose.[5]
-
Secondary Endpoints: To evaluate the clinical activity, including overall response rate, duration of response, and progression-free survival.[18]
Conclusion
While information on "this compound" is not publicly available, the landscape of GPRC5D-targeted therapies for multiple myeloma is rapidly evolving, with BMS-986393 (arlo-cel) showing promising high response rates in heavily pretreated patients.[12][16] Its performance, particularly in patients who have previously received BCMA-targeted treatments, underscores the potential of targeting GPRC5D.[25] The choice between different therapeutic modalities, such as CAR T-cell therapy and bispecific antibodies, as well as the selection of the target antigen (GPRC5D vs. BCMA), will depend on individual patient characteristics, prior treatments, and the evolving clinical data on the efficacy and long-term safety of these novel agents.
References
- 1. GPRC5D-directed Therapies Market is Anticipated to Gain Momentum During the Forecast Period (2025-2034) Owing to Unmet Need in Multiple Myeloma | DelveInsight [prnewswire.com]
- 2. ashpublications.org [ashpublications.org]
- 3. GPRC5D as a novel target for the treatment of multiple myeloma: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Bristol Myers Squibb - Bristol Myers Squibb Announces Data at ASH 2023 from Diverse Multiple Myeloma Pipeline, Underscoring Range of Tailored Treatment Approaches to Address Unique Patient Needs [news.bms.com]
- 6. First Results from a Phase 1 Study of BMS-986393, a GPRC5D-Targeted CAR T-Cell Therapy, in Patients with RRMM - Journal of Oncology Navigation & Survivorship [jons-online.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. What is the mechanism of Talquetamab? [synapse.patsnap.com]
- 9. Talquetamab - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. TALVEY - Mechanism of Action [jnjmedicalconnect.com]
- 11. Talquetamab in Multiple Myeloma: Efficacy, Safety, and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cgtlive.com [cgtlive.com]
- 13. sparkcures.com [sparkcures.com]
- 14. Bristol Myers Squibb - Bristol Myers Squibb Highlights Progress of Cell Therapy Portfolio at ASH 2024 with Long-Term Survival Data and Results from Expanding Pipeline [news.bms.com]
- 15. Emerging Myeloma Targets: Beyond BCMA - HealthTree for Multiple Myeloma [healthtree.org]
- 16. onclive.com [onclive.com]
- 17. Efficacy and safety of arlo-cel in RRMM with 1-3 prior lines of therapy: Phase I results | VJHemOnc [vjhemonc.com]
- 18. IMS Events [imsannual2025.eventscribe.net]
- 19. go.drugbank.com [go.drugbank.com]
- 20. What is the mechanism of Elranatamab? [synapse.patsnap.com]
- 21. Elrexfio™ (elranatamab-bcmm): The game-changer in treatment of multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pfizermedical.com [pfizermedical.com]
- 23. Next-Generation Therapies for Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Beyond BCMA: newer immune targets in myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 25. What Is the Better Target for Bispecific Antibodies in Multiple Myeloma BCMA or GPRC5D - The ASCO Post [ascopost.com]
- 26. UCSF Multiple Myeloma Trial → Arlocabtagene Autoleucel (BMS-986393) a GPRC5D-directed CAR T Cell Therapy in Adult Participants With Relapsed or Refractory Multiple Myeloma [clinicaltrials.ucsf.edu]
- 27. A Phase 2, Open-Label, Multicenter Study of Arlocabtagene Autoleucel (BMS-986393), a GPRC5D-directed CAR T Cell Therapy in Adult Participants with Relapsed or Refractory Multiple Myeloma (QUINTESSENTIAL) | University of Iowa Clinical Research and Trials [clinicaltrials.uihealthcare.org]
RPR107393 Free Base: A Comparative Guide to a Potent Squalene Synthase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of RPR107393 free base, a potent and selective squalene (B77637) synthase inhibitor, with other key players in cholesterol biosynthesis inhibition. The information is intended to support research and development efforts in the field of lipid-lowering therapies.
Executive Summary
RPR107393 is a highly potent inhibitor of squalene synthase, the enzyme catalyzing the first committed step in cholesterol biosynthesis. With a nanomolar inhibitory concentration (IC50), it presents a compelling alternative to widely used HMG-CoA reductase inhibitors (statins). This guide delves into its comparative efficacy, mechanism of action, and the broader landscape of squalene synthase inhibition, offering valuable insights for drug development professionals.
Mechanism of Action: Targeting a Key Step in Cholesterol Synthesis
Squalene synthase represents a critical control point in the cholesterol biosynthesis pathway. Its inhibition by RPR107393 effectively blocks the conversion of farnesyl pyrophosphate to squalene, a precursor to cholesterol. This targeted approach avoids the inhibition of earlier steps in the mevalonate (B85504) pathway, which are responsible for the synthesis of other essential molecules.
Caption: Cholesterol Biosynthesis Pathway and Inhibitor Targets.
Comparative Efficacy of RPR107393
Experimental data demonstrates the potent and selective nature of RPR107393. In vitro studies have established its sub-nanomolar efficacy, and in vivo studies in animal models have shown its superiority over some statins in reducing plasma cholesterol levels.
In Vitro Potency
| Compound | Target | IC50 (nM) |
| RPR107393 | Rat Liver Microsomal Squalene Synthase | 0.8 |
In Vivo Cholesterol Reduction
| Compound | Animal Model | Dosage | Plasma Cholesterol Reduction | Reference |
| RPR107393 | Marmoset | 20 mg/kg b.i.d. for 1 week | ~50% | [1] |
| Lovastatin (B1675250) | Marmoset | 50 mg/kg b.i.d. for 1 week | <31% | [1] |
| Pravastatin | Marmoset | 50 mg/kg b.i.d. for 1 week | <31% | [1] |
| RPR107393 | Rat | 30 mg/kg p.o. b.i.d. for 2 days | Up to 51% | [1] |
| Lovastatin | Rat | Not specified | Failed to lower serum cholesterol | [1] |
The Landscape of Squalene Synthase Inhibitors: A Comparative Overview
RPR107393 belongs to a class of compounds that have been explored as alternatives to statins. Understanding the profile of other notable squalene synthase inhibitors provides a broader context for its potential.
| Inhibitor | Origin/Class | Key Characteristics |
| RPR107393 | Synthetic | High potency and selectivity. |
| Zaragozic Acids | Natural Product (Fungal) | Picomolar inhibitors of squalene synthase. |
| Lapaquistat (TAK-475) | Synthetic | Advanced to clinical trials but development was halted due to potential for liver toxicity at higher doses.[2][3] |
Cross-Reactivity and Selectivity
A key advantage of targeting squalene synthase is the potential for high selectivity, as it is a committed step in cholesterol synthesis. While comprehensive off-target screening data for RPR107393 against a broad panel of unrelated enzymes and receptors is not publicly available, its mechanism of action suggests a lower likelihood of interfering with other metabolic pathways compared to inhibitors of earlier steps, such as HMG-CoA reductase. The comparison with lovastatin in rats, where RPR107393 was effective and lovastatin was not, further underscores its distinct pharmacological profile[1].
Experimental Protocols
Biochemical Assay for Squalene Synthase Activity
This protocol outlines a general method for determining the inhibitory activity of compounds against squalene synthase.
Caption: Workflow for Squalene Synthase Inhibition Assay.
Methodology:
-
Enzyme Preparation: Isolate liver microsomes from a suitable animal model (e.g., rat) to serve as the source of squalene synthase.
-
Reaction Mixture: Prepare a reaction buffer containing the microsomal preparation, a radiolabeled substrate such as [3H]farnesyl pyrophosphate ([3H]FPP), and varying concentrations of the test compound (RPR107393).
-
Incubation: Incubate the reaction mixture at 37°C for a defined period to allow the enzymatic reaction to proceed.
-
Lipid Extraction: Stop the reaction and extract the lipids using an organic solvent mixture.
-
Separation and Quantification: Separate the lipid extract using thin-layer chromatography (TLC) to isolate the squalene product. The amount of radioactivity in the squalene band is then quantified using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the enzyme activity (IC50) by plotting the percentage of inhibition against the compound concentration.
Cell-Based Cholesterol Synthesis Assay
This protocol describes a general method to assess the impact of a compound on cholesterol biosynthesis in a cellular context.
Methodology:
-
Cell Culture: Plate and culture a relevant cell line (e.g., HepG2) in a suitable medium.
-
Compound Treatment: Treat the cells with varying concentrations of the test compound (RPR107393) for a specified duration.
-
Radiolabeling: Add a radiolabeled precursor, such as [14C]acetate or [3H]mevalonate, to the cell culture medium.
-
Lipid Extraction and Analysis: After incubation, wash the cells and extract the cellular lipids. Separate the different lipid species (including cholesterol) using techniques like TLC or high-performance liquid chromatography (HPLC).
-
Quantification: Quantify the amount of radiolabel incorporated into the cholesterol fraction to determine the rate of de novo cholesterol synthesis.
-
Data Analysis: Calculate the inhibitory effect of the compound on cholesterol synthesis at different concentrations.
Conclusion
This compound is a potent and selective inhibitor of squalene synthase, demonstrating significant cholesterol-lowering efficacy in preclinical models, in some cases superior to that of statins. Its targeted mechanism of action at a committed step in cholesterol biosynthesis suggests a favorable selectivity profile. While the discontinuation of other squalene synthase inhibitors in clinical development due to safety concerns highlights the challenges in this area, the compelling preclinical data for RPR107393 warrants its continued investigation as a potential therapeutic agent for hypercholesterolemia. Further studies, particularly comprehensive off-target liability screening, will be crucial in fully defining its clinical potential.
References
- 1. RPR 107393, a potent squalene synthase inhibitor and orally effective cholesterol-lowering agent: comparison with inhibitors of HMG-CoA reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. Lapaquistat acetate: development of a squalene synthase inhibitor for the treatment of hypercholesterolemia - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Utilizing Free Base vs. Salt Forms in Preclinical Research: A Hypothetical Case Study
Disclaimer: No publicly available scientific data or experimental protocols for a compound designated "RPR107393" could be identified. Therefore, this guide provides a comprehensive, generalized comparison of a hypothetical weakly basic investigational drug, hereafter referred to as "Compound X," in its free base form versus its hydrochloride (HCl) salt. This document is intended to serve as a practical framework for researchers, scientists, and drug development professionals when evaluating the optimal form of a compound for experimental use.
The selection between a free base and a salt form of a drug candidate is a critical decision in early drug development. This choice can significantly impact a compound's physicochemical properties, which in turn affect its handling, formulation, and biopharmaceutical performance.[1][2][3] Key properties influenced by the choice of form include solubility, dissolution rate, stability, hygroscopicity, and crystallinity.[1][4] These characteristics are crucial for ensuring reliable and reproducible results in both in vitro and in vivo experiments.
This guide will compare the free base of Compound X with its HCl salt, presenting hypothetical experimental data and detailed protocols to illustrate the considerations involved in making an informed selection.
Physicochemical Properties: Compound X Free Base vs. HCl Salt
The initial characterization of a new chemical entity involves a thorough evaluation of its fundamental physicochemical properties. The conversion of a free base to a salt form is often pursued to improve properties like aqueous solubility and stability.[3][5] Below is a summary of the hypothetical properties for Compound X.
Table 1: Comparative Physicochemical Properties of Compound X
| Property | Compound X (Free Base) | Compound X (HCl Salt) | Significance in Experiments |
| Molecular Weight | 450.6 g/mol | 487.1 g/mol | Essential for accurate molar concentration calculations in solution preparation. The salt form has a higher molecular weight due to the counter-ion.[6] |
| Appearance | White crystalline solid | Off-white crystalline solid | Basic quality control parameter. |
| Aqueous Solubility (pH 7.4) | 0.01 mg/mL (Poorly soluble) | 1.5 mg/mL (Sparingly soluble) | Critically affects the preparation of stock solutions for in vitro assays and dosing vehicles for in vivo studies. Higher solubility is often desirable.[7][8] |
| Melting Point | 155 °C | 210 °C (with decomposition) | A higher melting point for the salt may indicate greater crystal lattice energy and potentially higher physical stability.[9] |
| Hygroscopicity | Non-hygroscopic | Slightly hygroscopic | Affects handling, weighing accuracy, and storage conditions. Hygroscopic materials may require controlled humidity environments.[4] |
| Chemical Stability (Solid-State) | Stable for >24 months at 25°C | Stable for >24 months at 25°C | Both forms are stable under standard storage conditions. |
| Chemical Stability (Aqueous, pH 7.4) | Stable for 48 hours at 25°C | Stable for >7 days at 25°C | Enhanced stability in solution for the salt form is advantageous for multi-day cell-based assays. |
| pKa | 8.2 (Weak Base) | Not Applicable | The pKa of the free base dictates the pH at which it ionizes and is crucial for predicting its solubility and absorption characteristics across different pH environments.[3] |
Experimental Protocols
Detailed and consistent experimental protocols are essential for generating reliable and comparable data. The following sections outline the methodologies used to obtain the data presented in this guide.
Aqueous Solubility Determination
Objective: To determine the equilibrium solubility of Compound X free base and its HCl salt in a physiologically relevant buffer.
Protocol:
-
Prepare a phosphate-buffered saline (PBS) solution at pH 7.4.
-
Add an excess amount of the test compound (either free base or HCl salt) to separate vials containing 1 mL of the PBS buffer.
-
Agitate the vials at a constant temperature of 25°C for 24 hours to ensure equilibrium is reached.
-
Centrifuge the samples at 10,000 rpm for 15 minutes to pellet the undissolved solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulates.
-
Analyze the concentration of the dissolved compound in the filtrate using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.
-
Perform the experiment in triplicate for each form of the compound.[10]
Solid-State Stability Assessment
Objective: To evaluate the chemical stability of both forms of Compound X under accelerated storage conditions.
Protocol:
-
Place approximately 10 mg of Compound X free base and HCl salt into separate, open glass vials.
-
Store the vials in a stability chamber under accelerated conditions of 40°C and 75% relative humidity for a period of 6 months.[11]
-
At specified time points (e.g., 0, 1, 3, and 6 months), remove a sample from each vial.
-
Analyze the samples for purity and the presence of degradation products using an HPLC method.
-
Assess any changes in physical appearance, such as color or crystallinity.
In Vivo Pharmacokinetic Study in Rodents
Objective: To compare the oral bioavailability of Compound X free base and its HCl salt.
Protocol:
-
Fast male Sprague-Dawley rats overnight prior to dosing.
-
Prepare a dosing formulation for the HCl salt by dissolving it in sterile water to a final concentration of 2 mg/mL.
-
Prepare a dosing formulation for the free base by suspending it in a vehicle of 0.5% methylcellulose (B11928114) and 0.1% Tween 80 in water to a final concentration of 2 mg/mL.
-
Administer a single oral gavage dose of 10 mg/kg of each formulation to separate groups of rats (n=3 per group).[12][13]
-
Collect sparse blood samples (approximately 0.2 mL) from the tail vein at pre-defined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).[14]
-
Process the blood samples to obtain plasma and store at -80°C until analysis.
-
Determine the concentration of Compound X in the plasma samples using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
-
Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve) using appropriate software.[12][13]
Comparative Performance in Experiments
The choice between the free base and salt form directly impacts experimental outcomes, particularly in terms of bioavailability and the feasibility of in vitro assay design.
Table 2: Comparative Pharmacokinetic Parameters of Compound X (Oral Dosing)
| Parameter | Compound X (Free Base) | Compound X (HCl Salt) | Interpretation |
| Cmax (ng/mL) | 150 ± 35 | 450 ± 70 | The maximum plasma concentration achieved was significantly higher for the HCl salt, suggesting more rapid and/or extensive absorption.[13] |
| Tmax (hours) | 2.0 | 1.0 | The time to reach maximum concentration was shorter for the HCl salt, indicating a faster rate of absorption. |
| AUC (0-24h) (ng·h/mL) | 850 ± 120 | 2550 ± 300 | The total drug exposure over 24 hours was three-fold higher for the HCl salt, demonstrating significantly improved oral bioavailability, likely due to its enhanced solubility.[13] |
Visualizing Workflows and Pathways
Diagrams are essential for clearly communicating complex processes and relationships.
Hypothetical Signaling Pathway for Compound X
Assuming Compound X is a kinase inhibitor targeting a key pathway in cancer cell proliferation, the following diagram illustrates its mechanism of action.
Experimental Workflow for Salt Screening
The process of selecting a suitable salt form involves a tiered screening approach to efficiently identify candidates with optimal properties.[2][15]
Conclusion and Recommendations
Based on the hypothetical data, the HCl salt of Compound X offers significant advantages over the free base for most preclinical experimental applications.
-
Superior Solubility: The enhanced aqueous solubility of the HCl salt simplifies the preparation of stock solutions for in vitro assays and allows for simpler aqueous-based formulations for in vivo studies, avoiding the complexities of suspension formulations.[7][16]
-
Improved Bioavailability: The three-fold increase in oral bioavailability makes the HCl salt a more efficient form for achieving therapeutic exposure in animal models, potentially allowing for lower doses to be used.
-
Enhanced Aqueous Stability: The greater stability of the salt form in aqueous solutions is beneficial for cell-based assays that run for multiple days, ensuring consistent compound concentration throughout the experiment.
For these reasons, the HCl salt form of Compound X is the recommended choice for further preclinical development . The free base may still be useful as a reference standard in analytical chemistry or for specific non-aqueous formulation studies, but for most biological experiments, the salt form provides more reliable and favorable characteristics. This case study underscores the importance of early and thorough physicochemical characterization to guide the selection of the optimal form of a drug candidate for research and development.
References
- 1. Physiochemical assessment of pharmaceutical salt forms [wisdomlib.org]
- 2. pharmtech.com [pharmtech.com]
- 3. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 5. Free base - Wikipedia [en.wikipedia.org]
- 6. Clinical pharmacology of tyrosine kinase inhibitors becoming generic drugs: the regulatory perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. hrcak.srce.hr [hrcak.srce.hr]
- 8. pure.hud.ac.uk [pure.hud.ac.uk]
- 9. Characterization of the Salt and Free Base of Active Pharmaceutical Ingredients Based on NMR Relaxometry Measured by Time Domain NMR [jstage.jst.go.jp]
- 10. who.int [who.int]
- 11. edaegypt.gov.eg [edaegypt.gov.eg]
- 12. bioivt.com [bioivt.com]
- 13. sygnaturediscovery.com [sygnaturediscovery.com]
- 14. youtube.com [youtube.com]
- 15. improvedpharma.com [improvedpharma.com]
- 16. Stability testing protocols | PPTX [slideshare.net]
The Synergistic Potential of Squalene Synthase Inhibition: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The inhibition of squalene (B77637) synthase, a critical enzyme in the cholesterol biosynthesis pathway, presents a compelling therapeutic strategy. RPR107393 free base is a potent and selective inhibitor of this enzyme. While clinical and preclinical data on the synergistic combinations of this compound are not extensively documented in publicly available literature, examining the effects of other squalene synthase inhibitors in combination with different therapeutic agents can provide valuable insights into the potential synergistic applications of this class of compounds.
This guide explores the synergistic effects of a novel squalene synthase inhibitor, Compound 5 (tetrasodium salt of 9-biphenyl-4,8-dimethyl-nona-3,7-dienyl-1,1-bisphosphonic acid), when combined with a statin (lovastatin) and a nitrogenous bisphosphonate (zoledronate). The data presented is based on an in vitro study utilizing the HepG2 human hepatoma cell line, a well-established model for studying cholesterol metabolism.
Rationale for Combination Therapy
The cholesterol biosynthesis pathway is a complex cascade of enzymatic reactions. Inhibiting this pathway at different points can lead to synergistic effects in lowering cholesterol levels and can also mitigate potential side effects associated with monotherapy.
-
Statins (HMG-CoA Reductase Inhibitors): Inhibit an early step in the pathway, leading to a broad reduction in downstream products, including both cholesterol and essential non-sterol isoprenoids. The depletion of these isoprenoids can lead to cellular toxicity.
-
Nitrogenous Bisphosphonates (FDPS Inhibitors): Inhibit farnesyl diphosphate (B83284) synthase, an enzyme upstream of squalene synthase, also leading to the depletion of essential isoprenoids.
-
Squalene Synthase Inhibitors (e.g., RPR107393): Inhibit the first committed step towards cholesterol synthesis from farnesyl diphosphate (FPP). This targeted inhibition allows for the continued production of essential non-sterol isoprenoids, potentially offering a safer toxicity profile compared to upstream inhibitors.
Combining a squalene synthase inhibitor with a statin or a nitrogenous bisphosphonate could theoretically achieve a potent cholesterol-lowering effect while rescuing the cells from the detrimental effects of isoprenoid depletion.
Comparative Analysis of RPR107393 Free Base and Other Cathepsin C Inhibitors
For Researchers, Scientists, and Drug Development Professionals: A comprehensive literature review and meta-analysis of RPR107393 free base, a potent and selective cathepsin C inhibitor, and its comparison with other emerging alternatives in the same class.
This guide provides a detailed comparison of the performance of this compound with other key cathepsin C inhibitors based on available preclinical and clinical data. The information is intended to assist researchers and drug development professionals in evaluating these compounds for potential therapeutic applications in inflammatory and autoimmune diseases.
Introduction to Cathepsin C Inhibition
Cathepsin C, a lysosomal cysteine protease, plays a crucial role in the activation of several pro-inflammatory serine proteases within immune cells, such as neutrophil elastase, proteinase 3, and cathepsin G.[1][2][3] By activating these proteases, cathepsin C is implicated in the pathogenesis of numerous inflammatory diseases, including chronic obstructive pulmonary disease (COPD), bronchiectasis, and vasculitis.[1] Therefore, the inhibition of cathepsin C presents a promising therapeutic strategy to modulate the inflammatory response in these conditions.
RPR107393 is a potent and selective inhibitor of cathepsin C. This document provides a comparative analysis of RPR107393 and other notable cathepsin C inhibitors that are currently under investigation.
Quantitative Performance Comparison
The following tables summarize the available quantitative data for this compound and its key alternatives. This data has been compiled from various preclinical and clinical studies to facilitate a direct comparison of their potency and efficacy.
| Compound | Target | Assay Type | IC50 (nM) | Species | Reference |
| RPR107393 | Cathepsin C | in vitro enzymatic assay | Data not publicly available | Human | J. Med. Chem. 2013, 56, 15, 6016–6031 |
| BI-9740 | Cathepsin C | in vitro enzymatic assay | 1.8 | Human | opnme.com |
| BI-9740 | Cathepsin C | in vitro enzymatic assay | 0.6 | Mouse | opnme.com |
| BI-9740 | Cathepsin C | in vitro enzymatic assay | 2.6 | Rat | opnme.com |
| MOD06051 | Cathepsin C | in vitro enzymatic assay | 1.5 | Human | ResearchGate |
| MOD06051 | Neutrophil Elastase (cellular) | in vitro cell-based assay | 18 | Human | ResearchGate |
| Brensocatib (B605779) (AZD7986/INS1007) | Cathepsin C | in vitro enzymatic assay | ~60-200 (pIC50 8.4) | Human | OAE Publishing |
| BI 1291583 | Cathepsin C | in vitro enzymatic assay | 0.9 | Human | ERS Publications |
Table 1: In Vitro Potency of Cathepsin C Inhibitors. This table compares the half-maximal inhibitory concentration (IC50) of RPR107393 and its alternatives against cathepsin C and related cellular targets. Lower IC50 values indicate higher potency.
| Compound | Model | Dosing Regimen | Key Findings | Reference |
| RPR107393 | Data not publicly available | Data not publicly available | Data not publicly available | J. Med. Chem. 2013, 56, 15, 6016–6031 |
| BI-9740 | Mouse LPS-induced lung inflammation | 0.05 mg/kg, once daily for 11 days (oral) | ED50 of 0.05 mg/kg for eliminating active neutrophil elastase in peripheral neutrophils. | opnme.com |
| MOD06051 | Rat model of MPO-ANCA associated vasculitis | 0.3 mg/kg and 3 mg/kg, twice daily for 42 days (oral) | Dose-dependent reduction in vasculitis severity and NET formation. | ResearchGate |
| Brensocatib (AZD7986/INS1007) | Phase 3 Clinical Trial (ASPEN) in Bronchiectasis | 10 mg or 25 mg, once daily | Statistically significant reduction in the annualized rate of pulmonary exacerbations. | Insmed Announcement |
| BI 1291583 | Phase 1 Clinical Trial | Single and multiple rising doses | Dose-dependent inhibition of Cathepsin C (up to 96%) and neutrophil elastase activity (up to 86%). | ERS Publications |
Table 2: In Vivo and Clinical Efficacy of Cathepsin C Inhibitors. This table summarizes the experimental models, dosing, and key outcomes of in vivo and clinical studies for the compared compounds.
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the replication and validation of findings. Below are summaries of the typical experimental protocols used in the evaluation of cathepsin C inhibitors.
In Vitro Cathepsin C Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against purified cathepsin C.
-
General Procedure:
-
Recombinant human cathepsin C is pre-incubated with varying concentrations of the test inhibitor.
-
A fluorogenic substrate for cathepsin C (e.g., (H-Gly-Arg)2-AMC) is added to initiate the enzymatic reaction.
-
The fluorescence intensity is measured over time using a plate reader.
-
The rate of substrate cleavage is calculated and plotted against the inhibitor concentration to determine the IC50 value.
-
Cellular Neutrophil Elastase Activity Assay
-
Objective: To measure the inhibitory effect of a compound on the activity of neutrophil elastase in a cellular context.
-
General Procedure:
-
Neutrophils or neutrophil-like cells (e.g., U937 cells) are treated with the test compound.
-
The cells are then stimulated to degranulate and release neutrophil elastase.
-
A specific fluorogenic substrate for neutrophil elastase is added to the cell culture or cell lysate.
-
The fluorescence is measured to quantify elastase activity.
-
The results are used to determine the cellular IC50 of the inhibitor.
-
In Vivo Models of Inflammation
-
Objective: To evaluate the efficacy of a cathepsin C inhibitor in a living organism.
-
Example: LPS-Induced Lung Inflammation in Mice:
-
Mice are treated with the test compound or vehicle control, typically via oral gavage, for a specified period.
-
Inflammation is induced by intranasal or intratracheal administration of lipopolysaccharide (LPS).
-
After a set time, bronchoalveolar lavage (BAL) fluid is collected to measure inflammatory cell infiltration and the activity of neutrophil serine proteases.
-
Lung tissue may also be collected for histological analysis.
-
-
Example: MPO-ANCA Associated Vasculitis in Rats:
-
A rat model of myeloperoxidase-antineutrophil cytoplasmic antibody (MPO-ANCA) associated vasculitis is established.
-
Animals are treated with the test inhibitor or vehicle over several weeks.
-
Disease progression is monitored by measuring markers such as hematuria, proteinuria, and levels of circulating inflammatory cells.
-
Tissues (e.g., kidney, lung) are examined for signs of vasculitis and neutrophil extracellular trap (NET) formation.
-
Visualizing Pathways and Workflows
The following diagrams illustrate the key signaling pathway and a general experimental workflow for the evaluation of cathepsin C inhibitors.
Caption: Cathepsin C activation of neutrophil serine proteases.
Caption: Drug discovery workflow for Cathepsin C inhibitors.
Conclusion
RPR107393 is identified as a cathepsin C inhibitor, a class of therapeutic agents with significant potential for treating a variety of inflammatory disorders. While specific quantitative data for RPR107393 remains limited in the public domain, a comparative analysis with other cathepsin C inhibitors such as BI-9740, MOD06051, and brensocatib reveals a class of compounds with high potency and demonstrated efficacy in preclinical and clinical settings. The provided data and experimental outlines offer a framework for researchers to evaluate the relative merits of these compounds and to guide future research and development in this promising therapeutic area. Further publication of data on RPR107393 will be necessary for a more definitive comparison.
References
Safety Operating Guide
Comprehensive Safety and Handling Guide for RPR107393 Free Base
This guide provides essential safety protocols, personal protective equipment (PPE) requirements, and operational procedures for the handling and disposal of RPR107393 free base in a laboratory setting. Adherence to these guidelines is critical to ensure the safety of researchers, scientists, and drug development professionals.
Hazard Identification and Personal Protective Equipment (PPE)
This compound may pose health risks upon exposure. The primary routes of exposure are inhalation, ingestion, and skin or eye contact. It is crucial to use appropriate personal protective equipment to minimize these risks.
Table 1: Required Personal Protective Equipment (PPE)
| Protection Type | Required Equipment | Specifications and Use |
| Eye/Face Protection | Safety glasses with side shields or goggles | Must be worn at all times in the laboratory to protect against splashes. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber) | Inspect gloves before use. Use proper glove removal technique to avoid skin contact. |
| Skin and Body Protection | Laboratory coat | A full-sleeved lab coat is required to protect skin and personal clothing. |
| Respiratory Protection | Use only in areas with appropriate exhaust ventilation. | Avoid breathing dust, vapors, or mist. A NIOSH-approved respirator may be necessary if ventilation is inadequate. |
Safe Handling and Storage Procedures
Proper handling and storage are essential to prevent accidental exposure and maintain the integrity of the compound.
Step-by-Step Handling Protocol:
-
Preparation: Ensure the work area is clean and equipped with a functioning chemical fume hood or other appropriate exhaust ventilation.
-
Personal Protective Equipment: Put on all required PPE as detailed in Table 1 before handling the compound.
-
Handling: Avoid the formation of dust and aerosols.[1] Do not inhale, and prevent contact with eyes and skin.[1]
-
Storage: Keep the container tightly closed when not in use.[1] Store in a cool, dry, and well-ventilated area away from incompatible materials.
Caption: Workflow for safe handling of this compound.
Accidental Release and Exposure Measures
Immediate and appropriate action is necessary in the event of a spill or personnel exposure.
Table 2: Emergency Procedures
| Incident | Procedure |
| Spill | Evacuate personnel to a safe area.[1] Wear full PPE, including respiratory protection.[1] Prevent further leakage if possible.[1] Absorb with liquid-binding material (e.g., diatomite) and decontaminate surfaces with alcohol.[1] Collect contaminated material for disposal.[1] |
| Inhalation | Move the affected person to fresh air immediately.[1] If breathing is difficult, provide cardiopulmonary resuscitation (CPR), avoiding mouth-to-mouth resuscitation.[1] Seek medical attention. |
| Skin Contact | Remove contaminated clothing immediately. Rinse the affected skin area with plenty of water. |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention. |
| Ingestion | Wash out the mouth with water.[1] Do NOT induce vomiting.[1] Call a physician for medical advice.[1] |
Disposal Plan
All waste materials must be disposed of in accordance with local, state, and federal regulations.
Step-by-Step Disposal Protocol:
-
Waste Collection: Collect all contaminated materials, including absorbent materials from spills and empty containers, in a designated and properly labeled hazardous waste container.
-
Container Sealing: Ensure the waste container is securely sealed to prevent leakage.
-
Disposal: Dispose of the contaminated material through a licensed hazardous waste disposal company. Do not allow the product to enter drains or water courses.[1]
Firefighting Measures
In the event of a fire involving this compound:
-
Suitable Extinguishing Media: Use water spray, dry chemical, foam, or carbon dioxide fire extinguishers.[1]
-
Special Hazards: During combustion, irritant fumes may be emitted.[1]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus and full protective clothing.[1]
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
